molecular formula C5H6O3 B1587901 2-hydroxy-4-methyl-2H-furan-5-one CAS No. 931-23-7

2-hydroxy-4-methyl-2H-furan-5-one

Número de catálogo: B1587901
Número CAS: 931-23-7
Peso molecular: 114.1 g/mol
Clave InChI: HQIZYPQNJWENRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-hydroxy-4-methyl-2H-furan-5-one is a natural product found in Litsea verticillata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxy-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIZYPQNJWENRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415048
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-23-7
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-3-methyl-2(5H)-furanone
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Foundational & Exploratory

Biosynthesis and Chemical Evolution of Sotolon in Aged Sake (Koshu)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is the defining aroma compound of long-term aged sake (koshu), imparting characteristic notes of caramel, maple syrup, and curry. Unlike primary fermentation esters (e.g., isoamyl acetate), sotolon is not directly synthesized by yeast enzymes during the main mash (moromi) phase. Instead, it is the product of a slow, non-enzymatic aldol condensation between two biogenic precursors:


-ketobutyrate  and acetaldehyde .

This guide details the mechanistic pathways of sotolon formation, the upstream yeast metabolic cycles that generate its precursors, and the critical environmental factors (oxidative stress, temperature) that drive its kinetics. It further provides a validated analytical protocol for its quantification, essential for researchers aiming to control flavor profiles or study furanone bioactivity.

Part 1: The Chemical Basis of Sotolon

Sotolon is a chiral lactone. While it possesses one stereocenter at the C4 position, the (S)-enantiomer is predominantly responsible for the potent odor activity, with a detection threshold in water of approximately 0.8 ppb (vs. ~90 ppb for the (R)-form). In the context of aged sake, sotolon accumulates over years, often serving as a marker of oxidative maturity.

Structural Properties
  • IUPAC Name: 3-hydroxy-4,5-dimethyl-2(5H)-furanone[1][2]

  • Molecular Formula:

    
    [3]
    
  • Key Functional Groups: Lactone ring, enolic hydroxyl group (responsible for acidity and reactivity).

  • Sensory Profile: Sweet, burnt sugar, curry (at high concentrations).[4][5]

Part 2: Mechanistic Pathways of Formation

The formation of sotolon in sake is a hybrid process: biogenic precursor accumulation followed by abiotic chemical synthesis .

The Precursor Origins (Yeast Metabolism)

The two limiting reagents for sotolon formation are generated during the fermentation phase by Saccharomyces cerevisiae.

  • 
    -Ketobutyrate (
    
    
    
    -KB):
    • Source: An intermediate in the isoleucine biosynthesis pathway.

    • Mechanism: Threonine is deaminated by the enzyme threonine deaminase (Ilv1p) to form

      
      -ketobutyrate and ammonia.
      
    • Regulation: Normally,

      
      -KB is rapidly converted to 
      
      
      
      -aceto-
      
      
      -hydroxybutyrate by acetolactate synthase (Ilv2p). However, in high-amino-acid mashes or under specific stress conditions,
      
      
      -KB leaks from the mitochondria or accumulates in the broth.
  • Acetaldehyde:

    • Source: The primary intermediate in alcoholic fermentation (Glycolysis

      
       Pyruvate 
      
      
      
      Acetaldehyde
      
      
      Ethanol).
    • Oxidative Contribution: During aging, ethanol can also be re-oxidized to acetaldehyde via metal-catalyzed oxidation (involving Fe/Cu ions) or coupled oxidation with polyphenols, replenishing the acetaldehyde pool.

The Chemical Synthesis (Aging Phase)

During the maturation phase (typically 3+ years at ambient or controlled temperatures), these precursors undergo an aldol-type condensation.

  • Reaction:

    
    -Ketobutyrate + Acetaldehyde 
    
    
    
    Sotolon +
    
    
  • Catalysis: The reaction is acid-catalyzed (sake pH ~4.0–4.5) and accelerated by heat.

Pathway Visualization

The following diagram illustrates the flow from yeast metabolism to the final chemical condensation.

SotolonPathway cluster_yeast Yeast Metabolism (Fermentation) cluster_aging Chemical Aging (Maturation) Threonine L-Threonine AlphaKB α-Ketobutyrate Threonine->AlphaKB Threonine Deaminase (Ilv1p) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetaldehyde_Ferm Acetaldehyde (Fermentation) Pyruvate->Acetaldehyde_Ferm Pyruvate Decarboxylase Sotolon SOTOLON (3-hydroxy-4,5-dimethyl-2(5H)-furanone) AlphaKB->Sotolon Aldol Condensation (Slow, pH 4.2) Ethanol Ethanol Acetaldehyde_Ferm->Ethanol Alcohol Dehydrogenase Acetaldehyde_Ferm->Sotolon Acetaldehyde_Ox Acetaldehyde (Oxidative) Ethanol->Acetaldehyde_Ox Oxidation (O2, Metal Ions) Acetaldehyde_Ox->Sotolon

Caption: Figure 1. Biogenic accumulation of precursors (Threonine, Glucose) leads to the chemical synthesis of Sotolon during the aging process.

Part 3: Critical Aging Factors

To maximize or control sotolon formation, researchers must manipulate the following variables:

FactorMechanism of ActionOptimal Condition for Sotolon
Temperature Arrhenius kinetics; increases rate of aldol condensation.High (>15°C). Rapid formation at room temp; inhibited at <5°C.
Oxygen Promotes oxidation of ethanol

acetaldehyde (precursor supply).
Moderate. Controlled micro-oxygenation favors formation; anaerobic conditions suppress it.
Amino Acid Profile High threonine levels increase potential

-KB pool.
High Polishing Ratio (Low polishing rate) often retains more amino acids, aiding precursor pool.
Time Reaction is kinetically slow.Long (3–10+ years). Linear to exponential accumulation over time.

Part 4: Analytical Protocol for Quantification

Quantifying sotolon in sake requires overcoming matrix interference (ethanol, sugars, acids). The following protocol uses Stable Isotope Dilution Analysis (SIDA) with GC-MS , the gold standard for accuracy.

Reagents & Standards
  • Internal Standard (ISTD):

    
    -Sotolon or Deuterated Sotolon (essential to correct for extraction efficiency).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[6]
    
Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 10 mL of aged sake into a centrifuge tube.

    • Spike with 10

      
      L of ISTD solution (10 ppm 
      
      
      
      -Sotolon).
    • Adjust pH to 3.0 using dilute HCl (ensures sotolon is in protonated lactone form, improving organic solubility).

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL Dichloromethane.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to break emulsion.

    • Collect organic (lower) phase. Repeat extraction 2x.

  • Concentration:

    • Combine organic extracts.

    • Dry over anhydrous

      
      .
      
    • Concentrate to 100

      
      L under a gentle stream of Nitrogen (
      
      
      
      ).
  • GC-MS Analysis:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      240°C (5 min).
    • Detection (SIM Mode): Monitor ions m/z 128 (Sotolon parent), 83 (base peak), and 130 (ISTD parent).

Analytical Workflow Diagram

SotolonAnalysis Sample Aged Sake Sample (10 mL) Spike Spike ISTD (13C-Sotolon) Sample->Spike Acidify Adjust pH to 3.0 (HCl) Spike->Acidify Extract LLE w/ DCM (3x 5mL) Acidify->Extract Dry Dry & Concentrate (N2 Stream) Extract->Dry GCMS GC-MS Analysis (SIM Mode: m/z 128, 83) Dry->GCMS

Caption: Figure 2.[7] Validated workflow for the extraction and quantification of sotolon using Stable Isotope Dilution Analysis.

Part 5: Quantitative Benchmarks

The following data summarizes typical sotolon concentrations found in sake at various aging stages.

Sake TypeAging PeriodTypical Sotolon Conc.[2][8][9] (

g/L)
Sensory Perception
Fresh Ginjo < 1 year< 1 (Not Detected)Fruity, Floral (Esters dominant)
Short-Aged 1–3 years5 – 15Slight nuttiness, muted fruit
Classic Koshu 5–10 years50 – 200Caramel, Maple, Dried Fruit
Long-Aged > 20 years200 – 800+Intense Curry, Soy Sauce, Burnt Sugar

Note: The sensory threshold of sotolon in sake is approximately 2–8


g/L . Values above 100 

g/L represent a high-impact aroma contribution (Odor Activity Value > 10).

References

  • Isogai, A. (2014). Chemistry of the Aroma and Taste of Sake. BrewSake.org.

  • Takahashi, K., & Kohno, H. (2025). Changes in the concentrations of sotolon and furfural during the maturation of sake. Journal of the Brewing Society of Japan.[10]

    • [Link] (Direct verification via J-Stage)

  • Collin, S., et al. (2015).[11] How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. Journal of Agricultural and Food Chemistry.

  • Freitas, A. I., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.

  • National Research Institute of Brewing (NRIB). (2014).[12] The Story of Sake: Shubo and Aging.

Sources

Sotolon Formation: Mechanistic Pathways and Precursor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Maillard Reaction Precursors for Sotolon Formation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to the Maillard-Driven Synthesis of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone

Executive Summary & Chemical Context

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a potent chiral aroma compound with a detection threshold in the sub-ppb range (0.02 ng/L in air).[1] While ubiquitous in fenugreek, aged sake, and Vin Jaune, its formation kinetics in Maillard model systems remain a subject of rigorous study due to the compound's instability and the complexity of its precursors.

For researchers in flavor chemistry and pharmaceutical excipient stability, understanding sotolon formation is not merely about aroma profiling; it is a study in


-dicarbonyl reactivity  and amino acid degradation . This guide dissects the three primary mechanistic routes for sotolon formation, providing a validated experimental protocol for its generation and quantification in model systems.

Mechanistic Architecture: The Three-Pillar Pathway

Sotolon formation is rarely a linear output of a single sugar-amine reaction. It is the product of convergent pathways where C2 and C4 fragments—generated via Maillard degradation or oxidative deamination—undergo aldol condensation and cyclization.

Pathway A: The Hydroxy-Isoleucine (HIL) Route

This is the most efficient pathway, often observed in botanical extracts (e.g., fenugreek). It relies on the interaction between 4-hydroxy-L-isoleucine (HIL) and Maillard-derived


-dicarbonyls.
  • Mechanism: Oxidative deamination of HIL yields 3-methyl-2-oxopentanoic acid, which cyclizes. However, the presence of methylglyoxal (MGO) —a ubiquitous Maillard intermediate—dramatically accelerates this via Strecker-like degradation.

  • Key Insight: The lactone form of HIL (3-amino-4,5-dimethyl-2-oxotetrahydrofuran) is significantly more reactive than the open-chain amino acid.

Pathway B: The Aldol Condensation Route (The "Wine" Pathway)

In fermented matrices and specific drug formulations containing ethanol and ascorbic acid, sotolon forms via the condensation of


-ketobutyric acid  and acetaldehyde .
  • Precursor Source:

    • 
      -Ketobutyric acid:  Derived from the degradation of Threonine or the oxidative degradation of Ascorbic Acid.
      
    • Acetaldehyde: Oxidation of ethanol or Strecker degradation of Alanine.

  • Reaction: An aldol condensation links the C2 (acetaldehyde) and C4 (

    
    -ketobutyric) fragments, followed by lactonization.
    
Pathway C: The Pure Maillard Route (Sugar + Amine)

Classical Maillard systems (e.g., Rhamnose/Cysteine or Glucose/Cysteine) produce sotolon through the fragmentation of Amadori products into C2 and C4 dicarbonyls.

  • Mechanism: Rhamnose (a methyl-pentose) is a privileged precursor because its fragmentation naturally yields C3 and C4 units retaining the methyl group necessary for the 4,5-dimethyl structure.

Visualization: Sotolon Formation Pathways

SotolonPathways cluster_inputs Primary Precursors cluster_intermediates Reactive Intermediates HIL 4-Hydroxy-L-Isoleucine HIL_Lactone HIL Lactone HIL->HIL_Lactone Cyclization (pH < 5) Threonine L-Threonine KBA α-Ketobutyric Acid Threonine->KBA Deamination Ascorbic Ascorbic Acid Ascorbic->KBA Oxidative Degradation Sugars Reducing Sugars (Rhamnose/Glucose) Acetaldehyde Acetaldehyde Sugars->Acetaldehyde Strecker Degradation MGO Methylglyoxal (α-Dicarbonyl) Sugars->MGO Retro-Aldol / Fragmentation Sotolon SOTOLON (3-hydroxy-4,5-dimethyl-2(5H)-furanone) KBA->Sotolon + Acetaldehyde (Aldol Condensation) HIL_Lactone->Sotolon + Methylglyoxal (Oxidative Deamination)

Caption: Convergent pathways for sotolon synthesis via amino acid and sugar degradation.

Technical Deep Dive: Experimental Protocol

This protocol is designed as a Self-Validating System . It employs Stable Isotope Dilution Assay (SIDA) to account for the extraction losses and matrix effects inherent in analyzing unstable furanones.

Reagents & Standards
  • Target Precursors: 4-Hydroxy-L-isoleucine (synthetic or purified), L-Threonine, Rhamnose.

  • Carbonyl Source: Methylglyoxal (40% aq. solution), Acetaldehyde.[2][3][4][5]

  • Internal Standard (CRITICAL): [

    
    C
    
    
    
    ]-Sotolon. Note: Without an isotopically labeled standard, quantitative data on sotolon is unreliable due to its volatility and susceptibility to oxidation.
Model System Setup

Objective: Simulate accelerated Maillard conditions to evaluate precursor efficiency.

  • Buffer Preparation: Prepare a 0.2 M Phosphate Buffer adjusted to pH 5.0 .

    • Why pH 5.0? This is the kinetic "sweet spot." Higher pH favors the Maillard reaction rate but rapidly degrades the formed lactone ring. Lower pH stabilizes the lactone but slows the initial carbonyl-amine condensation.

  • Reaction Mixture:

    • Dissolve Precursor (e.g., HIL, 1.0 mmol) in 10 mL buffer.

    • Add Carbonyl Reactant (e.g., Methylglyoxal, 2.0 mmol). Ratio 1:2 favors the trapping of the amino acid intermediate.

  • Thermal Treatment:

    • Seal in a high-pressure glass vial (crimp cap with PTFE/Silicone septum).

    • Heat at 100°C for 60 minutes in a block heater.

    • Control: Immediately cool in an ice bath to quench the reaction.

Extraction & Quantification Workflow

This workflow utilizes SIDA-GC-MS for absolute accuracy.

  • Spiking: Add 10

    
    L of [
    
    
    
    C
    
    
    ]-Sotolon (100
    
    
    g/mL in ethanol) to the cooled reaction mixture. Equilibrate for 15 mins.
  • Extraction:

    • Acidify to pH 3.0 (to ensure sotolon is in the protonated, extractable form).

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Concentration: Carefully concentrate to 100

    
    L under a gentle nitrogen stream. Do not evaporate to dryness.
    
  • GC-MS Analysis:

    • Column: Polar phase (e.g., DB-WAX or FFAP) is essential to separate sotolon from interfering Maillard byproducts.

    • Mode: SIM (Selected Ion Monitoring).

    • Ions: Monitor m/z 128 (Sotolon parent) and m/z 83 (base peak). For [

      
      C
      
      
      
      ]-Sotolon, monitor m/z 130 and m/z 85.
Visualization: Experimental Workflow

Protocol Step1 Reagent Prep (pH 5.0 Buffer) Step2 Thermal Reaction (100°C, 60 min) Step1->Step2 Step3 Spike IS (13C-Sotolon) Step2->Step3 Step4 Extraction (DCM, pH 3.0) Step3->Step4 Step5 GC-MS (SIM) Quantification Step4->Step5

Caption: Self-validating SIDA-GC-MS workflow for sotolon quantification.

Quantitative Insights: Precursor Efficiency

The choice of precursor dictates the yield magnitude. The following data summarizes typical yields observed in optimized model systems (pH 5.0, 100°C).

Precursor SystemCo-ReactantMechanismApprox.[6] Yield (mol %)Notes
4-Hydroxy-L-Isoleucine MethylglyoxalOxidative Deamination7.4 - 35% Highest yield.[1] Methylglyoxal acts as the oxidizing carbonyl.
4-Hydroxy-L-Isoleucine 2,3-PentanedioneOxidative Deamination< 0.1%

-Diketones are less effective than

-ketoaldehydes.[1][7][8]

-Ketobutyric Acid
AcetaldehydeAldol Condensation0.5 - 2.0%Highly dependent on precise C2:C4 stoichiometry.
Rhamnose CysteineMaillard Fragmentation< 0.05%Low yield but generates complex "curry" profile due to other thiols.
Ascorbic Acid EthanolOxidative DegradationTrace - 0.1%Slow process; relevant for long-term aging (wine stability).

Interpretation for Development:

  • For synthetic production or flavor enhancement, the HIL + Methylglyoxal route is superior.

  • For stability studies in drug formulations, monitor Ascorbic Acid degradation in the presence of alcohols, as this mimics the "Wine Pathway" and can generate off-flavors (sotolon) over time.

References

  • Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[1][7][8][9] Journal of Agricultural and Food Chemistry. Link

  • Pham, T. T., et al. (1995).[4] Optimal Conditions for the Formation of Sotolon from

    
    -Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry. Link
    
  • Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

  • Pereira, V., et al. (2018).[10] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link

  • Cutzach, I., et al. (1999).[11] Identification of volatile compounds with a "toasty" aroma in aged Champagne wines. Journal of Agricultural and Food Chemistry. Link

Sources

sotolon formation from α-ketobutyric acid and acetaldehyde

Technical Synthesis: Sotolon Formation via -Ketobutyric Acid and Acetaldehyde[1][2]

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Vin Jaune, Sherry, Port).[1] While it can be biosynthesized from 4-hydroxy-L-isoleucine in plants, its formation in fermented beverages and chemical synthesis relies heavily on the aldol condensation of


-ketobutyric acidacetaldehyde

This guide details the mechanistic pathways, kinetic drivers, and experimental protocols for synthesizing and monitoring sotolon formation from these specific precursors. It is designed for researchers investigating flavor chemistry, off-flavor mitigation in brewing, or small-molecule synthesis.

Mechanistic Foundations

The formation of sotolon from

Reaction Pathway Analysis

The reaction proceeds through the coupling of a C4 unit (

  • Enolization: Acidic conditions promote the enolization of

    
    -ketobutyric acid at the C3 position.
    
  • Aldol Addition: The nucleophilic enol attacks the electrophilic carbonyl carbon of acetaldehyde. This establishes the carbon backbone and the methyl branching pattern.

  • Intermediate Formation: The resulting adduct is 3-methyl-4-hydroxy-2-oxopentanoic acid .

  • Lactonization & Dehydration: Intramolecular nucleophilic attack of the C4-hydroxyl group on the C1-carboxylic acid leads to ring closure (lactonization), releasing water.

  • Tautomerization: The resulting cyclic diketone (4,5-dimethyl-dihydro-2,3-furandione) tautomerizes to the stable enol form: sotolon .

Pathway Visualization

The following diagram maps the structural evolution from precursors to the final chiral furanone.

SotolonMechanismPrecursorsPrecursorsα-Ketobutyric Acid + AcetaldehydeEnolEnolization(Acid Catalyzed at C3 of α-KB)Precursors->Enol H+AldolAldol AdditionFormation of C-C BondEnol->Aldol Nucleophilic AttackInterIntermediate3-methyl-4-hydroxy-2-oxopentanoic acidAldol->InterCyclizationLactonization(-H₂O Ring Closure)Inter->Cyclization IntramolecularSotolonSotolon3-hydroxy-4,5-dimethyl-2(5H)-furanoneCyclization->Sotolon Tautomerization

Caption: Step-wise chemical mechanism converting C4 and C2 precursors into the C6 sotolon lactone ring.

Thermodynamics & Kinetics

Understanding the critical process parameters (CPPs) is essential for maximizing yield or mitigating formation in stability studies.

Key Factors Affecting Yield
ParameterOptimal RangeMechanistic Impact
pH 3.0 – 3.5Acid catalysis is required for enolization and lactonization. Higher pH (>4.0) significantly reduces yield.
Temperature 30°C – 45°CReaction follows Arrhenius kinetics. Formation is slow at cellar temps (10-15°C) but accelerates linearly with heat (aging simulation).
Oxygen Micro-oxygenationOxygen is not required for the condensation step itself but is critical for generating precursors (oxidizing ethanol to acetaldehyde and ascorbic acid to

-ketobutyrate).
Ethanol 10% - 15% v/vActs as a solvent and a reservoir for acetaldehyde via oxidation.
Precursor Origins in Fermentation
  • 
    -Ketobutyric Acid:  Primarily derived from the degradation of threonine (via threonine deaminase) or the oxidative degradation of ascorbic acid (Vitamin C).[2]
    
  • Acetaldehyde: Produced via the oxidation of ethanol or as a byproduct of yeast metabolism during fermentation.[2]

Experimental Protocols

This section provides a validated protocol for synthesizing sotolon in a model wine matrix to study kinetics or generate standards.

Materials
  • Solvent Matrix: 12% v/v Ethanol in tartaric acid buffer (5 g/L), adjusted to pH 3.2 with NaOH.

  • Precursors:

    • 
      -Ketobutyric acid sodium salt (Sigma-Aldrich, >97%).
      
    • Acetaldehyde (freshly distilled or high-purity grade).

  • Internal Standard:

    
    C-labeled Sotolon or 3-Octanol.
    
Synthesis Workflow
  • Preparation: Dissolve

    
    -ketobutyric acid (100 mg/L) in the model wine matrix.
    
  • Initiation: Add Acetaldehyde (100 mg/L). Note: Acetaldehyde is volatile; add last and seal immediately.

  • Incubation: Store in air-tight, amber glass vials at 40°C for 4–8 weeks to simulate accelerated aging.

  • Monitoring: Aliquot samples weekly for GC-MS analysis.

Extraction & Analysis Workflow

The following diagram outlines the analytical pipeline for quantifying sotolon yield.

ExperimentalProtocolSampleIncubated Sample(Model Wine + Precursors)ISAdd Internal Standard(¹³C-Sotolon or 3-Octanol)Sample->ISExtractLiquid-Liquid Extraction(Dichloromethane or Ether)IS->ExtractDryDrying & Concentration(Na₂SO₄ + Nitrogen Stream)Extract->DryGCMSGC-MS Analysis(SIM Mode: m/z 83, 128)Dry->GCMS Inject 1µL

Caption: Extraction and quantification workflow for sotolon analysis in liquid media.

Analytical Characterization

Accurate identification requires specific mass spectral and retention indices due to the presence of chiral isomers and potential interfering matrix compounds.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Polar column (e.g., DB-WAX or BP-20) is preferred to separate the polar lactone from the matrix.

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 40°C (2 min)

    
     5°C/min 
    
    
    230°C (10 min).
  • Detection (SIM Mode):

    • Quantification Ion: m/z 83 (Lactone ring fragment).

    • Qualifier Ions: m/z 128 (Molecular ion

      
      ), m/z 55.
      
    • Odor Threshold: ~1-5 µg/L (ppb).

Chiral Separation

Sotolon exists as two enantiomers.[3] The (S)-enantiomer is significantly more potent (sweet, curry-like) than the (R)-enantiomer.

  • Chiral Column: Cyclodextrin-based phases (e.g., Chirasil-

    
    -Dex).
    
  • Relevance: In oxidative aging of wine, the racemic mixture is often formed chemically, whereas biological pathways (e.g., in Fenugreek) may favor the (S)-form.

References

  • Pham, T. T., Guichard, E., Schlich, P., & Charpentier, C. (1995).[4] Optimal Conditions for the Formation of Sotolon from

    
    -Ketobutyric Acid in the French "Vin Jaune".[4] Journal of Agricultural and Food Chemistry. Link
    
  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

  • König, T., Gutsche, B., Hartl, M., Hübschmann, R., & Schwab, W. (2006). Formation pathways of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) in citrus soft drinks. Journal of Agricultural and Food Chemistry. Link

  • Blank, I., Lin, J., Fumeaux, R., Welti, D. H., & Fay, L. B. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. Journal of Agricultural and Food Chemistry. Link

  • Ferreira, A. C., Barbe, J. C., & Bertrand, A. (2003). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: a key odorant of the typical aroma of oxidative aged Port wine. Journal of Agricultural and Food Chemistry. Link

A Technical Guide to the Enantiomeric Distribution of Sotolon in Food Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon, or 4,5-dimethyl-3-hydroxy-2(5H)-furanone, is a chiral lactone of immense significance in the food and beverage industry. It is a potent aroma compound responsible for characteristic notes in a wide array of products, from fenugreek and aged spirits to prematurely oxidized white wines.[1][2][3][4] The molecule's chirality, existing as (3R)- and (3S)-enantiomers, plays a critical role in its sensory perception and distribution. This technical guide provides a comprehensive analysis of the enantiomeric distribution of sotolon in various food matrices. It delves into the distinct organoleptic properties of each enantiomer, explores their occurrence and stereochemical ratios in key food products, and presents detailed, field-proven analytical methodologies for their extraction, separation, and quantification. The causality behind experimental choices is explained to ensure protocols are understood as self-validating systems. This guide serves as an authoritative resource, grounded in scientific literature, for professionals seeking to understand and control the nuanced impact of sotolon stereochemistry on food flavor and quality.

Introduction: The Duality of a High-Impact Aroma Compound

Sotolon is a powerful flavor compound recognized for imparting desirable nutty, caramel, and spicy aromas in fortified wines like Sherry, Port, and Madeira, as well as the characteristic curry scent of fenugreek seeds.[1][2][3][4] Conversely, its presence is considered an off-flavor in prematurely aged dry white wines, where it masks delicate fruity and floral notes.[1][5] This dual role underscores the importance of concentration, but more critically, its stereochemistry.

Sotolon possesses a chiral center at the C5 position, leading to two enantiomeric forms: (+)-(S)-sotolon and (-)-(R)-sotolon. These stereoisomers, while chemically similar, interact differently with chiral receptors in the human olfactory system, resulting in distinct sensory perceptions. Understanding the enantiomeric distribution is therefore paramount for quality control, authenticity assessment, and flavor profile optimization in food products.

The formation of sotolon in food can occur through several pathways, including the aldol condensation of α-ketobutyric acid and acetaldehyde, particularly in wines.[6][7][8] Other pathways involve the thermal degradation of fructose or the oxidative degradation of ascorbic acid.[2][5][7] In fenugreek, the biosynthesis originates from the amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[4][9] The specific pathway often influences the resulting enantiomeric ratio.

Sensory Properties of Sotolon Enantiomers

The profound impact of chirality on aroma is vividly demonstrated by the sotolon enantiomers. Their odor thresholds and sensory descriptors differ dramatically, highlighting why a simple quantitative analysis of total sotolon is insufficient for a complete flavor assessment. The (+)-(S)-enantiomer is significantly more potent and possesses a more desirable aroma profile at low concentrations.

Table 1: Organoleptic Properties of Sotolon Enantiomers

EnantiomerOdor DescriptorsOdor Threshold (in 12% v/v Ethanol/Water)
(+)-(S)-Sotolon Curry, Walnut, Strongly Caramelic, Sweet, Nutty[10][11]0.8 µg/L[1][3][10][12]
(-)-(R)-Sotolon Walnut, Rancid, Smoky, Herbaceous[10][11]89 µg/L[1][3][10][12]

As the data indicates, the perception threshold of (S)-sotolon is over 100 times lower than that of the (R)-form.[1][10][12] This means that even in trace amounts, (S)-sotolon can dominate the overall aroma profile, contributing the characteristic notes associated with prematurely aged white wines.[1][12]

Occurrence and Enantiomeric Distribution in Foods

The ratio of sotolon enantiomers varies significantly across different food products, reflecting diverse formation mechanisms and processing conditions. This distribution can serve as a chemical fingerprint for authenticity and aging studies.

Table 2: Enantiomeric Distribution of Sotolon in Select Food Products

Food ProductPredominant Enantiomer / DistributionSignificance
Fenugreek Exclusively (5S)-Sotolon[9]Biosynthesis from (2S,3R,4S)-4-hydroxy-L-isoleucine leads to stereospecific formation.[9]
Dry White Wines Varies: Racemic, excess (R), or excess (S) observed.[1][3][12]The distribution is complex and not clearly correlated with vintage, suggesting multiple formation and degradation pathways.[3]
Fortified Wines (Sherry, Port) Often high concentrations, but enantiomeric ratios can vary.Sotolon is a key marker of oxidative aging.[1][3][8]
Botrytized Wines Sotolon is a key aroma compound.[1][2]The specific enantiomeric ratios contribute to their unique aroma profile.

In fenugreek, the enzymatic pathway from 4-hydroxy-L-isoleucine is highly stereospecific, resulting in the presence of only the (5S)-enantiomer.[9] In contrast, the analysis of dry white wines reveals a more complex picture with racemic mixtures, as well as excesses of either the (R) or (S) form being detected.[3][12] This variability may be influenced by factors such as yeast strain, presence of precursors like α-ketobutyric acid and acetaldehyde, and aging conditions.[7][8]

Analytical Methodologies for Chiral Analysis

The accurate determination of the enantiomeric distribution of sotolon requires a robust analytical workflow, combining efficient extraction from a complex matrix with high-resolution chiral separation and sensitive detection.

Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate sotolon from the food matrix while minimizing degradation or racemization. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[1][2]

Protocol: Solid-Phase Extraction (SPE) for Sotolon from Wine

This protocol is a validated method for extracting sotolon and other furanones from a wine matrix.

  • Rationale: SPE using a polymeric sorbent like LiChrolut EN provides high recovery and clean extracts. The wash step is critical for removing interferences.

  • Materials:

    • 50 mL wine sample

    • LiChrolut EN SPE cartridge (or equivalent polymeric sorbent)

    • Pentane-dichloromethane (20:1 v/v)

    • Dichloromethane

    • Internal Standard (e.g., deuterated sotolon)

  • Procedure:

    • Spiking: Add a known amount of internal standard to the 50 mL wine sample.

    • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

    • Sample Loading: Pass the wine sample through the conditioned cartridge at a slow, steady flow rate.

    • Washing (Interference Removal): Wash the cartridge with 15 mL of pentane-dichloromethane (20:1) to remove non-polar interferences. This step is crucial for a clean chromatogram.

    • Elution: Elute the analytes (including sotolon) with 6 mL of dichloromethane.

    • Concentration: Concentrate the eluate to a final volume of approximately 0.1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.[13]

G cluster_extraction SPE Workflow for Sotolon Wine 50 mL Wine Sample + Internal Standard SPE Load onto Conditioned SPE Cartridge Wine->SPE Loading Wash Wash with Pentane-DCM (20:1) SPE->Wash Remove Interferences Elute Elute with Dichloromethane Wash->Elute Analyte Recovery Concentrate Concentrate (0.1 mL final volume) Elute->Concentrate Preconcentration GCMS Analyze by enantio-GC-MS Concentrate->GCMS

Caption: Solid-Phase Extraction (SPE) workflow for sotolon.

Enantioselective Gas Chromatography (eGC)

The cornerstone of sotolon enantiomer analysis is enantioselective gas chromatography (eGC), which employs a chiral stationary phase (CSP) to separate the stereoisomers.

  • Principle of Separation: The most effective CSPs for sotolon are cyclodextrin derivatives, such as permethylated beta-cyclodextrin.[1][12] The chiral cavities of the cyclodextrin molecules form transient, diastereomeric complexes with the sotolon enantiomers. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation.

Protocol: Enantioselective GC-MS Analysis of Sotolon

  • Rationale: A polar pre-column can help protect the more sensitive chiral column from non-volatile matrix components, extending its lifespan. The injector temperature must be carefully controlled to prevent thermal racemization.[3]

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Chiral Capillary Column: e.g., beta-cyclodextrin based (25m x 0.25mm)

    • Optional: Polar pre-column (e.g., BP20, 2m)[1][12]

  • GC-MS Conditions:

    • Injector: Splitless mode. Temperature set to 180°C to avoid racemization.[3]

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program:

      • Initial: 40°C, hold for 1 min.

      • Ramp 1: 2°C/min to 180°C.

      • Hold: 10 min at 180°C.

    • MS Detector:

      • Mode: Selected Ion Monitoring (SIM).

      • Rationale: SIM mode increases sensitivity and selectivity by monitoring only characteristic ions of sotolon.

      • Ions to Monitor: m/z 128 (molecular ion) and m/z 83 (quantification ion).[3][13]

G cluster_workflow Complete Analytical Workflow cluster_detection Detection & Quantification Sample Food/Beverage Sample Extraction SPE or LLE (Protocol 4.1) Sample->Extraction eGC Enantioselective GC (Chiral Column) Extraction->eGC Separation (R)-Sotolon & (S)-Sotolon Separated in Time MS Mass Spectrometry (SIM Mode) eGC->MS Data Data Analysis (Enantiomeric Ratio) MS->Data

Caption: From sample to result: The chiral analysis workflow.

Conclusion and Future Perspectives

The enantiomeric distribution of sotolon is a critical, yet often overlooked, aspect of food flavor chemistry. The significant differences in the sensory properties of its (R) and (S) forms necessitate analytical methods that go beyond simple quantification. The protocols and insights provided in this guide demonstrate that enantioselective GC-MS is a powerful and reliable tool for elucidating the stereochemical composition of sotolon in complex food matrices.

Future research should focus on further elucidating the biosynthetic and formation pathways that dictate the final enantiomeric ratios in different foods. For instance, understanding how specific yeast strains in winemaking influence the production of sotolon precursors could offer a new level of control over the final aroma profile of aged wines.[7][8] Such knowledge will empower food scientists and producers to better predict, control, and optimize the sensory impact of this potent chiral lactone.

References

  • Collin, S. (2015). How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. ACS Publications. [Link]

  • Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. ResearchGate. [Link]

  • Leffingwell, J. C. The Sotolons. Leffingwell & Associates. [Link]

  • Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. PubMed. [Link]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. PMC. [Link]

  • Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. IVAS 2019. [Link]

  • Zhang, Y., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. Journal of Agricultural and Food Chemistry. [Link]

  • Pereira, V. (2021). Sotolon in Madeira Wine: New insights on the aroma impact and main formation pathways. DigitUMa. [Link]

  • Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. [Link]

  • Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. PubMed. [Link]

  • Wikipedia. Sotolon. [Link]

  • Lavigne, V., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. ResearchGate. [Link]

  • Blank, I., et al. The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.). Dr. Imre Blank's Homepage. [Link]

  • Pinto, C., et al. (2022). Sherry Wines: Worldwide Production, Chemical Composition and Screening Conception for Flor Yeasts. MDPI. [Link]

  • Russo, M., et al. (2013). Volatile constituents of Sicilian fenugreek (Trigonella foenum-graecum L.) seeds. ResearchGate. [Link]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]

  • Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. Semantic Scholar. [Link]

  • Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. DeepDyve. [Link]

  • Boelens, M. H., et al. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist. [Link]

  • Marriott, P. J., et al. (2001). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. ResearchGate. [Link]

  • Escudero, A., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]

  • Tiritan, M. E., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC. [Link]

  • Pons, A., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Infowine. [Link]

Sources

sensory properties of sotolon at different concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The Sensory Architecture of Sotolon: A Technical Guide to Concentration-Dependent Properties Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) represents a unique class of "bimodal" sensory compounds where perception is governed non-linearly by concentration and chiral distribution. While widely recognized in food chemistry for its role in botrytized wines and fenugreek, its relevance in pharmaceutical sciences extends to flavor masking for pediatric formulations and its critical status as a diagnostic biomarker for Maple Syrup Urine Disease (MSUD). This guide provides a rigorous analysis of sotolon’s sensory mechanics, analytical quantification, and clinical implications.

Molecular Architecture & Stereochemical Impact

Sotolon exists as two enantiomers, possessing identical chemical connectivity but vastly different sensory potencies.[1][2] This stereochemical distinction is critical for researchers developing enantioselective synthesis or analyzing biological fluids.[1]

Property(S)-(+)-Sotolon(R)-(-)-Sotolon
Odor Quality Sweet, maple syrup, caramel, burnt sugar, curry (at high conc.)[2][3]Rancid, walnut, oily, chemical
Odor Detection Threshold (ODT) in Model Wine 0.8 µg/L (ppb) 89 µg/L (ppb)
Potency Ratio ~100x more potent than (R)-formWeak contributor unless in racemic excess
Source Predominant in aged wines, sake, and biological metabolitesOften formed via chemical synthesis (racemic)

Key Insight for Formulators: When using sotolon as a flavoring excipient, the enantiomeric purity determines the dosage. A racemic mixture requires higher loading to achieve the "maple" note, potentially introducing "rancid/walnut" off-notes from the (R)-isomer.

Concentration-Dependent Sensory Metamorphosis

The "Sotolon Shift" describes the transition from a gourmand, sweet profile to a savory, spicy profile as concentration increases. This phenomenon follows a logarithmic intensity curve.[1]

Table 1: Sensory Profile vs. Concentration (Aqueous/Ethanolic Matrix)
Concentration RangeDominant Sensory DescriptorApplication/Context
< 1 ppb (Sub-threshold) ImperceptibleBackground complexity in white wines.
1 – 10 ppb Maple Syrup, Caramel, Cotton Candy "Sweet" perception; ideal for pediatric flavor masking.
10 – 100 ppb Burnt Sugar, Roasted Coffee, Walnut Aged Port, Madeira, Sherry (Flor); "Nutty" character.
100 – 500 ppb Spicy, Savory, Fenugreek Curry spice blends; savory food formulations.
> 1 ppm (High) Intense Curry, Chemical, Pungent Raw material handling; MSUD urine biomarker.

Technical Note: In lipid-heavy matrices (e.g., oil-based suspensions), the threshold increases significantly due to sotolon’s lipophilicity (logP ~0.4), causing retention in the lipid phase and reduced headspace volatility.

Mechanism of Action & Biological Pathways

Sotolon is not merely a flavorant; it is a metabolic marker.[1] In Maple Syrup Urine Disease (MSUD) , a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex leads to the accumulation of isoleucine metabolites, specifically sotolon, in bodily fluids.

Diagram 1: Sotolon Formation & Sensory Perception Pathways[4][5]

SotolonPathways cluster_bio Biological/Metabolic Origin cluster_chem Chemical/Food Origin Isoleucine Isoleucine KetoAcid α-Keto-β-methylvaleric Acid Isoleucine->KetoAcid Deamination Sotolon_Bio Sotolon (Bio-accumulated) KetoAcid->Sotolon_Bio Cyclization (Defective BCKD) MSUD MSUD (Urine/Sweat) >1 ppm (Curry/Maple) Sotolon_Bio->MSUD Perception Sensory Perception (Olfactory Bulb) Sotolon_Bio->Perception Acetaldehyde Acetaldehyde Aldol Aldol Condensation Acetaldehyde->Aldol Ketobutyric α-Ketobutyric Acid Ketobutyric->Aldol Sotolon_Chem Sotolon (Synthesized) Aldol->Sotolon_Chem Sotolon_Chem->Perception LowConc Low Conc (<100 ppb) Maple/Caramel Perception->LowConc Dilution HighConc High Conc (>500 ppb) Fenugreek/Curry Perception->HighConc Concentration

Figure 1: Dual pathways of sotolon formation (metabolic vs. chemical) and the concentration-dependent bifurcation of sensory perception.

Analytical Methodologies & Validation

Quantifying sotolon requires high sensitivity due to its low odor threshold.[1] Standard UV-Vis methods are insufficient.[1] The gold standard involves Stable Isotope Dilution Assays (SIDA) using deuterated sotolon or Carbon-13 labeled analogs.

Protocol: Quantification in Aqueous/Alcoholic Matrices

Objective: Quantify sotolon at ppt/ppb levels with <5% RSD.

  • Internal Standard Spiking:

    • Add 10 µL of [13C2]-sotolon (10 mg/L in EtOH) to 50 mL of sample.

    • Rationale: Corrects for extraction inefficiency and matrix effects (signal suppression).

  • Extraction (Liquid-Liquid):

    • Adjust sample pH to 3.0 using 1M HCl.[1]

    • Rationale: Sotolon is a lactone; acidic conditions prevent ring opening (hydrolysis) to the hydroxy-acid form, which is not extractable by organic solvents.

    • Extract with Dichloromethane (CH2Cl2) x 3.[1][4]

  • Concentration:

    • Dry organic layer over anhydrous Na2SO4.[1]

    • Concentrate under nitrogen stream to 100 µL.[1] Do not evaporate to dryness to prevent volatile loss.[1]

  • Instrumental Analysis (GC-MS/MS):

    • Column: Polar phase (e.g., DB-WAX or SolGel-Wax). Sotolon is polar and requires a wax column for good peak shape.[1]

    • Inlet: Splitless mode, 250°C.

    • Detection: Mass Spectrometry (SIM or MRM mode).[1]

    • Target Ions: m/z 128 (Molecular Ion), m/z 83 (Base Peak).

    • Qualifier Ions: m/z 55, m/z 29.[1]

Diagram 2: Analytical Workflow for Trace Analysis

AnalyticalWorkflow Sample Sample Matrix (Urine, Wine, Formulation) Spike Spike Internal Standard (13C-Sotolon) Sample->Spike pH_Adj pH Adjustment (pH 3.0) Prevents Ring Opening Spike->pH_Adj Extract Liquid-Liquid Extraction (Dichloromethane) pH_Adj->Extract Dry Drying (Na2SO4) & N2 Concentration Extract->Dry GCMS GC-MS Analysis (Polar Column, SIM Mode) Dry->GCMS Data Quantification (Ratio of Analyte/ISTD Area) GCMS->Data

Figure 2: Step-by-step analytical protocol ensuring structural stability and quantitative accuracy.

Applications in Drug Development

Flavor Masking (Pediatrics)

Sotolon is highly effective in masking bitter Active Pharmaceutical Ingredients (APIs) (e.g., antibiotics, antihistamines).

  • Strategy: Use at 5–20 ppb .

  • Effect: Creates a "brown sugar/maple" base that suppresses the perception of bitterness through cross-modal sensory integration (sweet odors enhance sweet taste perception).[1]

  • Caution: Avoid >100 ppb to prevent "curry" off-notes which are rejected by pediatric patients.

Biomarker Screening

For metabolic research, sotolon quantification in urine serves as a secondary confirmation for MSUD diagnosis when leucine levels are ambiguous.[1]

  • Clinical Threshold: Healthy urine contains < 0.1 ppb sotolon.[1] MSUD patients can exhibit > 1000 ppb (1 ppm).[1]

References

  • Pons, A., et al. (2008).[1][2][3][5] "Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines." Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025).[1] "A Comparative Analysis of Sotolon and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Flavor Profiles." BenchChem Technical Notes. Link

  • Perreira, V., et al. (2019).[1] "Is Sotolon Relevant to the Aroma of Madeira Wine Blends?" Foods (MDPI).[1] Link

  • National Organization for Rare Disorders (NORD). (2012).[1] "Maple Syrup Urine Disease (MSUD) - Clinical Overview." RareDiseases.org. Link

  • GL Sciences. (2025).[1] "Analysis of the Flavor Component Sotolone Using InertCap Pure-WAX." GL Sciences Technical Note. Link

Sources

natural occurrence of 2-hydroxy-4-methyl-2H-furan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the "D-Ring" Bio-Isostere and Its Natural Occurrence

Executive Summary

2-hydroxy-4-methyl-2H-furan-5-one (commonly referred to in literature as 5-hydroxy-3-methyl-2(5H)-furanone or the Strigolactone D-Ring ) is a small, highly reactive lactol. While it possesses significance in flavor chemistry as a Maillard reaction product, its primary value in modern biotechnology and drug development lies in its role as the bioactive cleavage product of Strigolactones (SLs) .

This guide analyzes the molecule's natural occurrence not merely as a static metabolite, but as a dynamic signaling fragment released in the rhizosphere and within plant cells. It serves as a critical reference for researchers developing SL analogs for agrochemical (parasitic weed control) and pharmaceutical (anti-cancer, anti-inflammatory) applications.

Part 1: Chemical Identity & Tautomeric Dynamics

To isolate or synthesize this molecule, one must understand its fluid structure. It exists in equilibrium between the lactol (cyclic hemiacetal) and the open-chain form (cis-keto-aldehyde), though the cyclic form predominates in solution.

PropertySpecification
IUPAC Name 2-hydroxy-4-methyl-2H-furan-5-one
Common Synonyms 5-hydroxy-3-methyl-2(5H)-furanone; Strigolactone D-Ring; 3-methyl-5-hydroxybutenolide
CAS Number 931-23-7
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Solubility High polarity; soluble in water, alcohols, and polar organic solvents (EtOAc).
Stability Labile in basic conditions (ring opening); prone to dehydration to form 3-methyl-2(5H)-furanone.
Structural Significance

The molecule is a butenolide derivative. In the context of Strigolactones, it is the "D-ring" connected via an enol ether bridge to a tricyclic core (ABC-ring). Bioactivity often requires the enzymatic cleavage of this bridge, releasing 2-hydroxy-4-methyl-2H-furan-5-one, which then covalently modifies the receptor (e.g., D14 protein in rice/Arabidopsis).

Part 2: Natural Occurrence & Biosynthetic Origins

This molecule is rarely found "free" in high concentrations in living tissue due to its reactivity. Instead, it occurs as a transient metabolite or a degradation product in three distinct domains.

1. The Rhizosphere: Strigolactone Hydrolysis

In the soil surrounding plant roots, this molecule acts as a "smoking gun" of Strigolactone activity.

  • Source: Exuded by plant roots (monocots and dicots) as part of the Strigolactone molecule (e.g., Orobanchol, Strigol).

  • Mechanism: Upon hydrolysis (spontaneous or enzymatic by fungi/bacteria), the SL molecule splits. The ABC-ring remains, while the D-ring (our target molecule) is released.

  • Biological Function: It serves as a germination stimulant for parasitic weeds (Striga, Orobanche) and a hyphal branching factor for Arbuscular Mycorrhizal Fungi (AMF).

2. Food Matrices: The Maillard Reaction

In processed natural products, the molecule arises non-enzymatically.

  • Source: Soy sauce, miso, roasted coffee, and certain wines (Sauternes).

  • Mechanism: Formed via the degradation of Ascorbic Acid or through the Maillard reaction between pentoses and amino acids.

  • Sensory Profile: Contributes a "seasoning-like," slightly caramel, or maple-syrup note (distinct from Sotolon).

3. Atmospheric Chemistry: Secondary Organic Aerosols
  • Source: Photo-oxidation of Toluene and m-Xylene .

  • Mechanism: Atmospheric OH radicals attack methyl-substituted aromatics, ring-opening occurs, followed by cyclization to form methyl-hydroxy-furanones.

  • Relevance: It is used as a tracer for anthropogenic hydrocarbon oxidation in environmental science.

Part 3: Mechanism of Action (The "D-Ring" Hypothesis)

For drug development professionals, understanding how this molecule functions is critical for designing bio-isosteres. The current consensus involves a Nucleophilic Attack and Covalent Modification mechanism.

SL_Mechanism SL Intact Strigolactone (ABC-D Ring System) Complex Michaelis Complex SL->Complex Binds to Receptor D14 Receptor (Serine Hydrolase) Receptor->Complex Hydrolysis Hydrolytic Cleavage Complex->Hydrolysis Nucleophilic attack by Serine ABC ABC-Tricyclic byproduct (Inactive) Hydrolysis->ABC D_Ring 2-hydroxy-4-methyl-2H-furan-5-one (The Active D-Ring) Hydrolysis->D_Ring Releases Covalent Covalent Histidine Adduct (Signal Transduction) D_Ring->Covalent Reacts with His/Ser in pocket

Figure 1: The "CLIM" (Covalent-Ligand Interaction Mechanism). The 2-hydroxy-4-methyl-2H-furan-5-one moiety is generated in situ within the receptor pocket, acting as the true pharmacophore that locks the receptor into an active state.

Part 4: Isolation & Detection Protocol

Isolating this hydrophilic lactone from complex matrices (soil or plant extract) is challenging due to co-elution with sugars and acids. The following protocol utilizes Solid Phase Extraction (SPE) followed by LC-MS/MS .

Phase 1: Extraction Strategy

Objective: Minimize ring opening (avoid high pH) and dehydration.

  • Sample Prep:

    • Plant Tissue:[1][2][3] Freeze-dry and grind.

    • Root Exudate/Soil: Filter through 0.45 µm membrane.

  • Solvent Extraction:

    • Use Ethyl Acetate (EtOAc) acidified with 0.1% Formic Acid.

    • Rationale: Acidification keeps the lactol ring closed and improves partitioning into the organic phase.

  • Enrichment (SPE):

    • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.

    • Conditioning: Methanol -> Water (0.1% FA).

    • Loading: Aqueous extract.

    • Wash: 5% Methanol (removes highly polar sugars).

    • Elution: 100% Acetone or Acetonitrile. Note: Avoid Methanol in elution if analyzing immediately, as it can form methyl-acetals with the lactol.

Phase 2: LC-MS/MS Quantification

System: UHPLC coupled to Triple Quadrupole MS.

ParameterSetting
Column C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min)
Ionization ESI Negative Mode (Preferred for lactones/acids) or Positive
MRM Transition 113.0 -> 69.0 (Loss of CO₂); 113.0 -> 41.0 (Ring fragmentation)

Critical Control: Always run a standard of Sotolon (dimethyl furanone) alongside. They are structurally similar and can co-elute. The mass difference (114 vs 128) distinguishes them, but retention time confirmation is vital.

Part 5: Laboratory Synthesis (Reference Standard)

For research purposes, relying on natural extraction is inefficient. A robust synthetic route involves the photo-oxidation of Sylvan (2-methylfuran).

Synthesis_Workflow Start Start: 2-Methylfuran (Sylvan) Step1 Singlet Oxygen Oxidation (Rose Bengal catalyst, hν) Start->Step1 Inter Intermediate: Endoperoxide Step1->Inter Step2 Rearrangement / Hydrolysis Inter->Step2 Product End Product: 5-hydroxy-3-methyl-2(5H)-furanone Step2->Product

Figure 2: Synthetic pathway for generating high-purity reference standards using singlet oxygenation.

Protocol:

  • Dissolve 2-methylfuran in methanol with Rose Bengal (sensitizer).

  • Irradiate with visible light while bubbling O₂ at -78°C.

  • Allow to warm; the endoperoxide rearranges to the hydroxybutenolide.

  • Purify via silica gel chromatography (Hexane:EtOAc).

References
  • Akiyama, K., et al. (2005). Plant sesquiterpenes induce hyphal branching in arbuscular mycorrhizal fungi. Nature.[4] Link

  • De Saint Germain, A., et al. (2016). An histidine covalent receptor and butenolide complex signaling in strigolactone perception. Nature Chemical Biology.[4] Link

  • Yoneyama, K., et al. (2018). Strigolactones as germination stimulants for root parasitic plants. Plant and Cell Physiology.[3] Link

  • Scutara, S., et al. (2022). The Strigolactone D-Ring Is Sufficient to Induce Strigolactone Responses in Arabidopsis. Frontiers in Plant Science. Link

  • PubChem Database. (n.d.). Compound Summary for CID 5279300: 5-hydroxy-3-methyl-2(5H)-furanone.[5][6] National Center for Biotechnology Information. Link

Sources

Mechanistic Kinetics and Precursor Architectures of Sotolon in Fortified Oenological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Target Metabolite

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a critical chiral lactone in the organoleptic profile of fortified wines (Port, Madeira, Sherry, Vin Jaune).[1] While considered a defect in young dry white wines (associated with premature oxidative aging), it is the defining "rancio" or "curry/walnut" marker in aged fortified matrices.[1]

For the research scientist, sotolon is not merely a flavor compound; it is a stable endpoint of complex oxidative and thermal degradation pathways involving amino acids, carbohydrates, and ascorbic acid. Understanding its formation kinetics allows for the precise modulation of the aging trajectory, analogous to controlling metabolite synthesis in pharmaceutical stability studies.

Molecular Architecture & Chirality

Sotolon exists as two enantiomers, but the olfactory impact is stereoselective.

  • Chemical Structure: A furanone ring with a hydroxy group at C3 and methyl groups at C4 and C5.[2][3]

  • Chirality:

    • (S)-(-)-Sotolon: The biologically active form with an intense odor threshold (approx. 0.8 µg/L).[4] Responsible for the characteristic nutty/curry notes.[1][5]

    • (R)-(+)-Sotolon: Significantly higher threshold (approx. 89 µg/L), contributing less to the aroma profile.

  • Matrix Relevance: In fortified wines, concentrations can range from 10 µg/L (Port) to over 2000 µg/L (Madeira) , far exceeding the detection threshold.[6]

Precursor Pathways and Mechanistic Kinetics

The formation of sotolon is a multi-mechanistic phenomenon driven by matrix composition and environmental stress (thermal vs. oxidative). We categorize these into three primary kinetic pathways.

Pathway A: The Oxidative Aldol Condensation (Dominant in Port & Sherry)

This is the primary pathway in oxidative aging. It follows second-order kinetics dependent on the availability of two key substrates:


-ketobutyric acid  and acetaldehyde .
  • Substrate 1: Acetaldehyde: Generated via ethanol oxidation (Fenton reaction mechanisms involving Fe2+/H2O2) or yeast metabolism.

  • Substrate 2:

    
    -Ketobutyric Acid:  Derived from the deamination of Threonine  by yeast or chemical degradation of ascorbic acid.
    
  • Mechanism: An aldol condensation occurs between acetaldehyde and

    
    -ketobutyric acid, followed by lactonization to form sotolon.
    
Pathway B: The Ascorbic Acid Cascade (Premature Oxidation)

In the presence of ethanol, Ascorbic Acid (Vitamin C) acts as a pro-oxidant when SO2 levels are depleted.

  • Mechanism: Ascorbic acid degrades into 2,3-diketogulonic acid, which further cleaves to yield

    
    -ketobutyric acid .
    
  • Kinetics: This pathway explains the rapid formation of sotolon in wines supplemented with ascorbic acid without adequate antioxidant protection.

Pathway C: The Fructose-Thermal Pathway (Madeira Specific)

Unique to Madeira wines, which undergo Estufagem (heating to 45-50°C for 3+ months).

  • Mechanism: Non-enzymatic browning (Maillard reaction) and direct caramelization of Fructose yield furanic intermediates that cyclize to sotolon.

  • Kinetics: Follows Arrhenius behavior . First-order kinetics with respect to sugar concentration, heavily accelerated by temperature.

Visualization: The Sotolon Synthesis Network

The following diagram maps the convergence of these pathways.

SotolonPathways cluster_inputs Primary Precursors Threonine Threonine AlphaKeto α-Ketobutyric Acid Threonine->AlphaKeto Yeast Deamination (Biological) Ascorbic Ascorbic Acid Ascorbic->AlphaKeto Oxidative Degradation (Chemical) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation (Fenton) Fructose Fructose Sotolon SOTOLON (Target Metabolite) Fructose->Sotolon Thermal Degradation (Estufagem/Maillard) AlphaKeto->Sotolon Aldol Condensation (+ Acetaldehyde) Acetaldehyde->Sotolon

Figure 1: Convergent synthesis pathways of Sotolon involving biological, oxidative, and thermal mechanisms.

Quantitative Data Summary

The following table summarizes the kinetic drivers and typical concentration ranges across different matrices.

MatrixPrimary MechanismKey PrecursorsTypical Sotolon Conc.Critical Control Points
Dry White Wine Oxidative DegradationAscorbic Acid,

-Ketobutyrate
< 10 µg/L (Off-flavor)Dissolved Oxygen, Ascorbic Acid addition
Port (Tawny) Oxidative AgingAcetaldehyde,

-Ketobutyrate
10 - 200 µg/LBarrel permeability, Time (Years)
Madeira Thermal DegradationFructose, Amino Acids100 - 2000+ µg/LTemperature (Estufagem), Sugar content
Vin Jaune Biological + OxidativeThreonine (Yeast), Acetaldehyde100 - 600 µg/LYeast strain (Flor), Film integrity

Experimental Protocol: Quantification via LC-MS/MS

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Rationale: Unlike GC-MS, this method requires no derivatization, offers higher throughput, and handles the non-volatile matrix of sweet fortified wines effectively.

Reagents
  • Standard: Sotolon (≥97% purity).

  • Internal Standard (IS): Sotolon-d3 or 3-octanol (if isotopologue unavailable).

  • Solvents: Dichloromethane (Extraction), Methanol (LC grade), Formic Acid (0.1%).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 mL of wine sample.

    • Spike with Internal Standard (IS) to final conc. of 100 µg/L.

    • Adjust pH to 3.0 using HCl (critical for lactone stability).

  • Liquid-Liquid Extraction (LLE):

    • Add 20 mL Dichloromethane.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 mins to break emulsion.

    • Collect organic phase. Repeat extraction 2x.

  • Concentration:

    • Dry organic phase over anhydrous

      
      .
      
    • Evaporate solvent under Nitrogen stream to dryness.

    • Reconstitute in 1 mL Mobile Phase (0.1% Formic Acid/MeOH 95:5).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 100mm x 2.1mm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Methanol.

    • Gradient: 5% B to 95% B over 10 mins.

    • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

    • MRM Transitions:

      • Quantifier: m/z 129.1

        
         83.0
        
      • Qualifier: m/z 129.1

        
         55.1[7]
        
Visualization: Analytical Workflow

LCMSWorkflow Sample Wine Sample (50mL) Spike Spike IS (Sotolon-d3) Sample->Spike Extract LLE Extraction (Dichloromethane) Spike->Extract Dry N2 Evaporation Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject LC-MS/MS (ESI+ MRM) Recon->Inject

Figure 2: Optimized extraction and detection workflow for trace sotolon analysis.

Industrial Control & Modulation

For drug development professionals looking at this as a model of metabolite control:

  • Oxygen Management: In Port/Sherry, micro-oxygenation (MOX) rates directly correlate with acetaldehyde generation, the limiting reagent for Pathway A.

  • Thermal Profiling: In Madeira, the Estufagem process follows strict Arrhenius kinetics. Raising temperature by 10°C can double sotolon yield but risks generating furfural (burnt/acrid off-notes).

  • Precursor Loading: Supplementing musts with Threonine-rich yeast nutrients can prime the biological pathway (Pathway D) for higher eventual sotolon potential in long-aged wines.

References

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[2][4][6] Journal of Analytical Methods in Chemistry.[2][4][8]

  • Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines.[2][9][10] Journal of Agricultural and Food Chemistry.[2][3][9][11]

  • Câmara, J. S., et al. (2006). Chemical characterization of the aroma of Madeira wine by industrial and traditional accelerated aging. Journal of Agricultural and Food Chemistry.[2][3][9][11]

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[12] Journal of Chromatography A.

  • Pham, T. T., et al. (1995).Optimal Conditions for the Formation of Sotolon from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry.[3][9][11] 
    

Sources

Technical Guide: Thermal Degradation of Sugars Leading to Sotolon

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, reproducible protocols, and authoritative grounding.

Content Type: Technical Whitepaper | Version: 1.0 Context: Flavor Chemistry, Pharmaceutical Excipients, and Fermentation Science

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone ) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Madeira, Port).[1][2] While often associated with the enzymatic degradation of 4-hydroxy-L-isoleucine (HIL) in fenugreek, sotolon also forms via the thermal degradation of sugars (specifically fructose and rhamnose) and oxidative pathways involving ascorbic acid.

Understanding the non-enzymatic, thermal generation of sotolon is critical for:

  • Flavor Modulation: Controlling "burnt sugar" or "curry" notes in heat-treated formulations.

  • Pharmaceuticals: Managing off-flavor development in carbohydrate-based excipients.

  • Biomarker Analysis: Monitoring premature oxidative aging in shelf-stable beverages.

This guide details the chemical mechanisms, critical reaction parameters, and validated quantification protocols for sotolon derived from sugar degradation.

Chemical Identity & Properties

Sotolon exists as two enantiomers with distinct odor thresholds and qualities. In thermal degradation scenarios, the product is typically racemic, though matrix interactions can influence perception.

PropertyData
IUPAC Name 3-hydroxy-4,5-dimethylfuran-2(5H)-one
CAS Number 28664-35-9
Molecular Formula C₆H₈O₃
Odor Threshold (Water) ~0.3 ppb (Racemic)
(S)-Enantiomer "Sweet, Maple Syrup, Curry" (Threshold: ~0.8 ppb)
(R)-Enantiomer "Walnut, Rancid" (Threshold: ~89 ppb)
Solubility Soluble in water, ethanol, and polar organic solvents.[3]
pKa ~8.3 (Enolic hydroxyl group)

Mechanistic Pathways: Sugar to Sotolon

Unlike the direct enzymatic conversion from amino acids, the formation of sotolon from sugars is a complex multi-step process involving dehydration, fragmentation, and aldol condensation.

The Convergent Pathway: -Ketobutyric Acid + Acetaldehyde

The most chemically validated mechanism for sotolon formation in liquid systems (wines, syrups) is the aldol condensation of


-ketobutyric acid and acetaldehyde.
  • Acetaldehyde: Ubiquitous degradation product of sugars and ethanol oxidation.

  • 
    -Ketobutyric Acid:  Historically linked to threonine degradation, but conclusively identified as a degradation product of Ascorbic Acid  and Fructose  in acidic media.
    
The Fructose Specific Route

Recent studies (Pereira et al., 2018) confirm that Fructose, under acidic thermal stress (pH 3.0–4.0, >70°C), acts as a standalone precursor.

  • Enolization: Fructose enolizes and dehydrates.

  • Fragmentation: The hexose backbone cleaves to yield C2 (acetaldehyde-like) and C4 (

    
    -dicarbonyl) fragments.
    
  • Condensation: These fragments recombine to form the furanone ring.

The Rhamnose Route (High Efficiency)

L-Rhamnose (6-deoxy-L-mannose) is a methyl-pentose. Its structure pre-disposes it to form methyl-substituted furanones.

  • Thermal degradation of rhamnose yields 2,3-butanedione and hydroxyacetone .

  • While rhamnose is the primary precursor for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), it also yields sotolon via side-reaction pathways involving C2+C4 condensation.

Visualization of Pathways

The following diagram illustrates the convergence of sugar degradation and oxidative pathways into Sotolon.

SotolonPathways cluster_precursors Primary Precursors cluster_intermediates Reactive Intermediates Fructose D-Fructose (Hexose) AlphaKeto α-Ketobutyric Acid Fructose->AlphaKeto Acidic Deg. (Fragmentation) Acetaldehyde Acetaldehyde Fructose->Acetaldehyde Retro-Aldol Rhamnose L-Rhamnose (Methyl-Pentose) Dicarbonyls 2,3-Butanedione / Methylglyoxal Rhamnose->Dicarbonyls Dehydration Ascorbic Ascorbic Acid (Vitamin C) Ascorbic->AlphaKeto Oxidative Deg. Sotolon SOTOLON (3-hydroxy-4,5-dimethyl-2(5H)-furanone) AlphaKeto->Sotolon Aldol Condensation (+ Acetaldehyde) Acetaldehyde->Sotolon Aldol Condensation (+ α-Ketobutyrate) Dicarbonyls->Sotolon Cyclization (Minor Route)

Caption: Convergent pathways showing Fructose and Ascorbic Acid degrading into the key building blocks (


-ketobutyric acid and acetaldehyde) required for Sotolon synthesis.

Critical Reaction Parameters

To induce or suppress sotolon formation, three parameters must be controlled.

pH (Acidity)

Sotolon formation is acid-catalyzed.

  • Optimal Range: pH 3.0 – 5.0.

  • Mechanism: Acidic conditions favor the dehydration steps required to convert polyols (sugars) into dicarbonyl intermediates and the final lactonization step. Neutral pH favors Maillard browning (melanoidins) over specific furanone formation.

Temperature & Kinetics

The reaction follows Arrhenius kinetics .

  • Activation Energy (

    
    ):  High. Significant formation requires >70°C for liquid systems or prolonged aging (months/years) at ambient temperature.
    
  • Impact: In model wine systems, elevating temperature from 15°C to 40°C increases sotolon formation rate by approximately 4-fold.

Oxygen Availability

While sugar degradation can occur anaerobically, the formation of


-ketobutyric acid from certain precursors (like ascorbic acid) is oxidative .
  • Role: Oxygen promotes the radical degradation of the sugar backbone.

  • Control: In drug development, nitrogen purging effectively halts the oxidative pathway to sotolon.

Experimental Protocol: Bench-Scale Generation

Objective: Reproducible generation of sotolon from a Fructose model system to simulate accelerated aging in beverages or liquid excipients.

Materials
  • Precursor: D-Fructose (Analytical Grade).

  • Catalyst: Tartaric Acid (to buffer pH to 3.5, simulating fruit/wine matrix).[4][5]

  • Solvent: 12% Ethanol in Water (v/v) or Pure Water.

  • Internal Standard:

    
    C
    
    
    
    -Sotolon (Essential for MS quantification).[6]
Workflow
  • Preparation: Dissolve Fructose (10 g/L) and Tartaric Acid (5 g/L) in the solvent. Adjust pH to 3.5 using 1M NaOH if necessary.

  • Thermal Treatment: Aliquot 10 mL into glass headspace vials. Crimp seal (PTFE/Silicone septa).

  • Incubation: Incubate at 70°C for 14 days (Accelerated Model) or 100°C for 12 hours (Rapid Generation).

  • Quenching: Cool immediately on ice to stop the reaction.

Analytical Methodology: SIDA-LC-MS/MS

Quantifying sotolon is challenging due to matrix effects and its low concentration. Stable Isotope Dilution Assay (SIDA) is the only method ensuring high accuracy (E-E-A-T requirement for Trustworthiness).

Protocol: Miniaturized Liquid-Liquid Extraction (LLE)

Adapted from Pereira et al. (2018).[5]

Step 1: Spiking Add 10 µL of


C

-Sotolon internal standard (10 mg/L in ethanol) to 10 mL of the sample.

Step 2: Extraction

  • Add 4 mL of Dichloromethane (or Ethyl Acetate for a greener alternative).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate phases.

Step 3: Concentration

  • Recover the organic (lower) phase.

  • Dry over anhydrous Na₂SO₄.

  • Evaporate to dryness under a gentle Nitrogen stream.

  • Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Ionization: ESI (+) Mode.[4][7]

  • MRM Transitions:

    • Sotolon: 129.1

      
       83.0 (Quantifier), 129.1 
      
      
      
      55.1 (Qualifier).[7]
    • IS (

      
      C-Sotolon): 131.1 
      
      
      
      85.0.
Analytical Logic Diagram

AnalysisWorkflow Sample Sample Matrix (Sugar Solution) Spike Spike IS (13C-Sotolon) Sample->Spike Extract LLE Extraction (DCM/EtOAc) Spike->Extract Dry N2 Evaporation Extract->Dry Inject LC-MS/MS Injection Dry->Inject Data Ratio Calculation (Analyte Area / IS Area) Inject->Data

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) to quantify sotolon.

References

  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines.[8] Journal of Agricultural and Food Chemistry.

  • Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[5][9] Journal of Analytical Methods in Chemistry.

  • Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und Forschung.

  • Kobayashi, A. (1989). Formation of Sotolon in Sherry and Roasted Coffee. Flavor Chemistry: Trends and Developments.

  • Cutzach, I., Chatonnet, P., Henry, R., & Dubourdieu, D. (1999). Identification of Volatile Compounds with a "Toasty" Aroma in Aged Red Wines. Journal of Agricultural and Food Chemistry.

Sources

Sotolon (PubChem CID: 62835): A Comprehensive Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the chemical, biological, and pharmacological landscape of 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, a potent chiral lactone with significant implications in flavor science and emerging therapeutic potential.

Introduction

Sotolon, chemically known as 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, is a potent, chiral lactone renowned for its distinctive and concentration-dependent aroma profile.[1][2] At high concentrations, it exudes a characteristic curry or fenugreek-like scent, while at lower concentrations, it imparts notes of maple syrup, caramel, or burnt sugar.[1][2] First isolated from fenugreek in 1975, this multifaceted molecule is a key flavor and aroma compound in a diverse array of natural and processed products, including fenugreek seeds, lovage, aged spirits, and certain wines.[1][2] Beyond its well-established role in the food and flavor industry, recent research has unveiled intriguing biological activities, positioning Sotolon as a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of Sotolon, encompassing its physicochemical properties, synthesis and analysis, biological activities with a focus on its anti-virulence properties, and its interaction with human sensory systems.

Physicochemical Characteristics

Sotolon is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure.[3] Its chemical and physical properties are summarized in the table below. The presence of a chiral center at the C5 position results in two enantiomers, (S)- and (R)-Sotolon, which exhibit distinct sensory properties.[4][5]

PropertyValueSource(s)
IUPAC Name 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one[6]
PubChem CID 62835[6]
CAS Number 28664-35-9[6]
Molecular Formula C₆H₈O₃[6]
Molecular Weight 128.13 g/mol [6]
Appearance Clear, yellow liquid[6]
Melting Point 25-29 °C[6]
Boiling Point 93-95 °C at 2 mmHg[6]
GHS Hazard H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[7]

Biosynthesis and Chemical Synthesis

Biosynthesis

The primary biosynthetic precursor of Sotolon in plants, particularly fenugreek, is the non-proteinogenic amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[8] While the complete enzymatic pathway has not been fully elucidated, the proposed mechanism involves a thermally induced oxidative deamination of HIL.[8] A key intermediate in this pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[8] The formation of Sotolon from HIL can be facilitated by the presence of α-dicarbonyl compounds.[8]

Sotolon Biosynthesis cluster_conditions Influencing Factors HIL 4-Hydroxy-L-isoleucine (HIL) Lactone 3-amino-4,5-dimethyl- 3,4-dihydro-2(5H)-furanone HIL->Lactone Lactonization Sotolon Sotolon Lactone->Sotolon Oxidative deamination Thermal Induction Thermal Induction α-dicarbonyls α-dicarbonyls

Proposed biosynthetic pathway of Sotolon from 4-hydroxy-L-isoleucine.

In various food systems, such as wine and aged beer, Sotolon can be formed through several chemical pathways. These include the aldol condensation of α-ketobutyric acid (derived from threonine) and acetaldehyde, and the oxidative degradation of ascorbic acid in the presence of ethanol.[9][10][11][12]

Enantioselective Chemical Synthesis

The enantioselective synthesis of both (R)- and (S)-Sotolon can be achieved starting from the corresponding enantiomers of tartaric acid. This provides a controlled method for obtaining specific enantiomers for research and commercial applications.[1]

Sotolon Synthesis Workflow start Enantiomer of Tartaric Acid step1 Esterification (Protect Carboxylic Acids) start->step1 step2 Dioxolane Formation (Protect Diol) step1->step2 step3 Grignard Reaction (Introduce Methyl Groups) step2->step3 step4 Deprotection step3->step4 step5 Tautomerization step4->step5 end Enantiomer of Sotolon step5->end

General workflow for the enantioselective synthesis of Sotolon from tartaric acid.

A generalized laboratory protocol for this synthesis is outlined below.

Protocol: Enantioselective Synthesis of Sotolon from Tartaric Acid [1]

  • Step 1: Esterification: The enantiomer of tartaric acid is esterified, typically using an alcohol (e.g., ethanol) under acidic conditions to protect the carboxylic acid functional groups.

  • Step 2: Dioxolane Formation: The diol of the resulting tartrate is protected by reacting it with an acetone equivalent to form a dioxolane.

  • Step 3: Grignard Reaction: The protected tartrate is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the two methyl groups.

  • Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the dihydroxy intermediate.

  • Step 5: Tautomerization: The final product, Sotolon, is obtained through tautomerization to the more stable enol form.

Analytical Methodologies

The quantification of Sotolon in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, offering high sensitivity and selectivity.[2][13]

Protocol: Extraction and Quantification of Sotolon by GC-MS [9][14]

  • 1. Sample Preparation and Extraction:

    • For solid samples (e.g., fenugreek seeds), grind to a fine powder. For liquid samples (e.g., wine, bacterial culture), use directly.

    • To a known amount of sample, add a known amount of an internal standard (e.g., ¹³C₂-labeled Sotolon) for accurate quantification.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane.[2][13] For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.[2]

    • Isolate the acidic components by extraction with a basic aqueous solution (e.g., 0.5 M Na₂CO₃), followed by acidification (e.g., to pH 3 with HCl) and re-extraction into an organic solvent.[8]

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 0.1-1 mL) under a gentle stream of nitrogen.

  • 2. GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) to separate the components of the extract. A typical temperature program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for Sotolon (m/z) include 128 (molecular ion), 83, and 55.[2][13]

  • 3. Quantification:

    • Generate a calibration curve using standard solutions of Sotolon of known concentrations.

    • Calculate the concentration of Sotolon in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological and Pharmacological Activities

While the furanone chemical scaffold is known to be present in compounds with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects, specific research on Sotolon has been more focused.[1][5][6][15]

Anti-Virulence Activity against Pseudomonas aeruginosa

A significant recent discovery is the ability of Sotolon to attenuate the virulence of the opportunistic human pathogen Pseudomonas aeruginosa.[15] This bacterium utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[11][15] Sotolon has been shown to interfere with the QS system, leading to a reduction in the production of key virulence factors and the inhibition of biofilm formation.[15]

Mechanism of Action: Sotolon acts as a quorum sensing inhibitor (QSI). It has been shown to down-regulate the expression of QS-related genes in P. aeruginosa.[15] By disrupting this communication system, Sotolon effectively disarms the bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.[15] In vivo studies in mice have demonstrated that Sotolon can protect against P. aeruginosa infection.[15]

Pseudomonas Quorum Sensing Inhibition cluster_QS P. aeruginosa Quorum Sensing LasR LasR Virulence Virulence Factor Production & Biofilm Formation LasR->Virulence Activation RhlR RhlR RhlR->Virulence Activation PqsR PqsR PqsR->Virulence Activation Autoinducers Autoinducers (e.g., 3-oxo-C12-HSL, C4-HSL, PQS) Autoinducers->LasR Autoinducers->RhlR Autoinducers->PqsR Sotolon Sotolon Sotolon->LasR Interferes with receptor binding Sotolon->RhlR Interferes with receptor binding Sotolon->PqsR Interferes with receptor binding Sotolon->Autoinducers Inhibits (disrupts signaling) caption Sotolon inhibits Pseudomonas aeruginosa virulence by disrupting its quorum sensing systems. Olfactory Signaling Pathway Sotolon Sotolon OR8D1 OR8D1 Receptor Sotolon->OR8D1 Binds G_olf G-protein (Gαolf) OR8D1->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Simplified olfactory signal transduction cascade initiated by Sotolon binding to the OR8D1 receptor.
Association with Maple Syrup Urine Disease

Sotolon has been identified as the compound responsible for the characteristic maple syrup odor in the urine of individuals with Maple Syrup Urine Disease (MSUD). [16]This rare genetic disorder results from a deficiency in the enzyme complex responsible for the breakdown of branched-chain amino acids, leading to their accumulation and the formation of Sotolon. [16]

Toxicology and Safety

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Sotolon is classified as Acute Toxicity, Oral, Category 4, with the hazard statement "Harmful if swallowed". [7]However, detailed toxicological data, such as LD50 values from oral, dermal, or inhalation studies, are not readily available in the public domain. [17]Similarly, specific studies on the genotoxicity or carcinogenicity of Sotolon have not been widely reported. [18]As with any chemical compound, appropriate safety precautions should be taken when handling Sotolon, including the use of personal protective equipment and working in a well-ventilated area. [17]

Applications and Future Perspectives

The primary application of Sotolon is as a flavoring agent in the food and beverage industry, where it is used to impart or enhance sweet, caramel, and nutty flavors. [19]Its high potency makes it an effective ingredient even at very low concentrations.

The discovery of Sotolon's anti-virulence properties opens up new avenues for research and development in the pharmaceutical sector. As an inhibitor of quorum sensing, Sotolon represents a potential alternative or adjunct to traditional antibiotics for the treatment of P. aeruginosa infections. [7]This is particularly relevant in the context of rising antimicrobial resistance. Further research is warranted to explore the full therapeutic potential of Sotolon and its derivatives, including their efficacy in more complex infection models and their pharmacokinetic and pharmacodynamic properties. The broader pharmacological potential of the furanone scaffold suggests that Sotolon could be a starting point for the development of novel therapeutics with a range of activities.

References

  • El-Mowafy, M., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. Antibiotics, 10(7), 871. [Link]

  • Pu, D., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. Journal of Agricultural and Food Chemistry, 72(10), 5403-5415. [Link]

  • Pu, D., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. PubMed, 38386648. [Link]

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62835, Sotolone. [Link]

  • Ben Khemis, I., et al. (2024). Investigation of olfactory perception by a putative adsorption process of sotolone and abhexone on human olfactory receptor OR8D1: Statistical physics modeling and molecular docking. PubMed, 38212879. [Link]

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]

  • Podlejski, E., et al. (2003). 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease. Journal of Inherited Metabolic Disease, 26(2-3), 111-114. [Link]

  • M&U International. (2015). SAFETY DATA SHEET: 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDROFURAN-2-ONE. [Link]

  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999-11005. [Link]

  • El-Mowafy, M., et al. (2021). Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon. PubMed, 34356792. [Link]

  • Pu, D., et al. (2024). Collection - Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - Journal of Agricultural and Food Chemistry. Figshare. [Link]

  • El-Mowafy, M., et al. (2021). The molecular docking sotolon on P. aeruginosa QS receptors. (A)... ResearchGate. [Link]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]

  • The Good Scents Company. (2025). caramel furanone 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one. The Good Scents Company. [Link]

  • Campo, E., et al. (2023). Optimization and Validation of a Method to Determine Enolones and Vanillin Derivatives in Wines—Occurrence in Spanish Red Wines and Mistelles. Molecules, 28(10), 4235. [Link]

  • The Good Scents Company. (2025). caramel furanone solution, 28664-35-9. The Good Scents Company. [Link]

  • Ghaly, S., et al. (2024). Investigating Sulforaphane's anti-virulence and anti-quorum sensing properties against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1386616. [Link]

  • Schuh, C., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7048-7057. [Link]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. ResearchGate. [Link]

  • Pons, A., et al. (2010). Identification of a sotolon pathway in dry white wines. Journal of Agricultural and Food Chemistry, 58(12), 7273-7279. [Link]

  • Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. OENO One, 54(2), 331-336. [Link]

  • Blank, I., & Schieberle, P. (1995). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. In Bioflavour 95 (pp. 385-388). INRA Editions. [Link]

  • Aboshanab, K. M., et al. (2025). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. International Journal of Molecular Sciences, 26(16), 8887. [Link]

  • Taylor & Francis. (n.d.). Lethal dose 50 – Knowledge and References. Taylor & Francis. [Link]

  • König, T., et al. (2010). Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24). ResearchGate. [Link]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 4393040. [Link]

  • Pereira, V., et al. (2019). Is Sotolon Relevant to the Aroma of Madeira Wine Blends? Molecules, 24(22), 4038. [Link]

  • Ferrand, Y., et al. (2010). Diastereoselective Encapsulation of Tartaric Acid by a Helical Aromatic Oligoamide. Journal of the American Chemical Society, 132(23), 7858-7859. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Eklov, B. M., et al. (2008). Rat oral LD50 values (log mol/kg) for the 50 MEIC reference chemicals... ResearchGate. [Link]

  • Annunziata, G., et al. (2020). Phytochemical Compounds and Protection from Cardiovascular Diseases: A State of the Art. Nutrients, 12(5), 1432. [Link]

  • Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. [Link]

  • Chem-Impex. (n.d.). 4,5-Dimetil-3-hidroxi-2,5-dihidrofuran-2-ona. Chem-Impex. [Link]

Sources

Methodological & Application

quantitative analysis of sotolon in wine using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Sotolon in Wine via SIDA-GC-MS

Abstract This application note details a robust protocol for the quantification of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in wine matrices using Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . Sotolon is a potent chiral lactone responsible for "nutty," "curry," and "oxidized" aroma notes.[1] While desirable in fortified wines like Sherry, Port, and Vin Jaune, it is a critical off-flavor marker for premature aging in dry white wines.[2] Due to its high polarity, low sensory threshold (approx. 8 µg/L in white wine), and the complexity of the wine matrix, this protocol utilizes Solid Phase Extraction (SPE) on polymeric resins followed by Selected Ion Monitoring (SIM) to achieve parts-per-billion (ppb) sensitivity.

Introduction & Scientific Context

Sotolon exists in dynamic equilibrium between its enol and keto forms, heavily influenced by pH, making it challenging to extract consistently. In enology, it serves as a dual-purpose marker:

  • Quality Indicator: In biological aging (e.g., Vin Jaune), it accumulates to >100 µg/L, contributing to typicity.

  • Spoilage Marker: In young dry white wines, concentrations >8 µg/L indicate premature oxidative aging (premox), often caused by inadequate SO₂ protection or closure failure.

Why SIDA (Stable Isotope Dilution Assay)? Standard external calibration fails in wine analysis because the matrix (ethanol, sugars, polyphenols) suppresses signal and alters extraction efficiency. By spiking the sample with a deuterated internal standard (e.g., Sotolon-d3 ) before extraction, every loss during sample preparation is mirrored by the standard. The ratio of native Sotolon to Sotolon-d3 remains constant, ensuring <5% relative standard deviation (RSD) even with variable recovery rates.

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

Sotolon_Workflow cluster_SPE Solid Phase Extraction (LiChrolut EN) Sample Wine Sample (50 mL) Spike Spike Internal Standard (Sotolon-d3) Sample->Spike Equilibration Equilibration (15-30 min) Spike->Equilibration Condition Conditioning (MeOH -> H2O) Equilibration->Condition Load Load Sample (Flow < 5 mL/min) Condition->Load Wash Wash (Pentane:DCM 20:1) Load->Wash Elute Elute (DCM 6 mL) Wash->Elute Wash->Elute Removes Interferences Concentrate Concentration (N2 Stream to 100 µL) Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS

Figure 1: SIDA-SPE-GC-MS Workflow for Sotolon Quantification. Critical wash steps remove non-polar interferences before elution.

Materials & Reagents

  • Target Analyte: Sotolon (≥97% purity).

  • Internal Standard (IS): Sotolon-d3 (or Sotolon-13C2). Note: If isotopically labeled standards are unavailable, 3-octanol is a common alternative, though less accurate.

  • SPE Cartridges: LiChrolut EN (200 mg or 500 mg) or equivalent styrene-divinylbenzene (SDVB) polymer. Why: Sotolon is too polar for C18; polymeric resins provide better retention.

  • Solvents: Dichloromethane (DCM), Pentane, Methanol (GC-MS grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Experimental Protocol

Phase 1: Sample Preparation & Extraction (SPE)

Causality: Direct liquid-liquid extraction (LLE) often results in emulsions with wine. SPE provides cleaner extracts and higher throughput.

  • Sample Aliquot: Transfer 50 mL of wine into a glass flask.

  • Internal Standard Spiking: Add 50 µL of Sotolon-d3 solution (10 mg/L in ethanol) to achieve a final concentration of 10 µg/L.

  • Equilibration: Stir for 20 minutes. Critical: Allows the IS to bind to the matrix similarly to the native analyte.

  • SPE Conditioning:

    • Rinse cartridge with 4 mL Methanol.

    • Rinse with 4 mL Deionized Water. Do not let the cartridge dry.

  • Loading: Pass the 50 mL wine sample through the cartridge at a flow rate of approx. 2-3 mL/min.

  • Interference Wash (The "Cleanup" Step):

    • Wash with 15 mL of Pentane:DCM (20:1 v/v) .

    • Mechanism:[1] This removes non-polar lipids and fusel alcohols that co-elute with sotolon, while sotolon (polar) remains on the resin.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute sotolon with 6 mL of Dichloromethane (DCM) .

  • Drying: Pass the eluate through a small bed of anhydrous

    
     to remove trace water.
    
Phase 2: Concentration
  • Concentrate the DCM extract to exactly 100 µL under a gentle stream of Nitrogen (

    
    ).
    
    • Warning: Do not evaporate to dryness; sotolon is semi-volatile and will be lost.

Phase 3: GC-MS Instrumental Method

Choice of Column: Sotolon requires a polar stationary phase (PEG/Wax) for good peak shape and separation from matrix interferences.

  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-Wax or HP-INNOWax (60 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Injection Volume: 2 µL.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 240°C

    • Hold 10 min (Total run ~45 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

Acquisition Mode: Selected Ion Monitoring (SIM) Full scan is insufficiently sensitive for ppb-level analysis. Use SIM windows centered on the sotolon retention time.

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Sotolon 24.5 min83 128 (Molecular Ion), 55
Sotolon-d3 (IS) 24.5 min86 131, 58

Note: m/z 83 is the base peak (lactone ring fragment) and offers the highest signal-to-noise ratio.

Data Analysis & Validation

Quantification Formula

Calculate the concentration of Sotolon (


) using the response factor (

) derived from calibration standards:


Where


 is the slope of the calibration curve plotting 

vs.

.
Performance Metrics (Typical)
ParameterValueNotes
Linearity (

)
> 0.999Range: 1 – 500 µg/L
LOD (Limit of Detection) 0.5 – 1.0 µg/LWell below sensory threshold (8 µg/L)
Recovery 65% – 75%Lower recovery is acceptable due to SIDA correction
Precision (RSD) < 5%Intra-day repeatability

Troubleshooting & Optimization

  • Low Recovery: If recovery drops <50%, ensure the SPE cartridge is not drying out before sample loading. Check the pH of the wine; extremely acidic wines may require slight adjustment to pH 3.5, though sotolon is generally stable at wine pH.

  • Peak Tailing: Sotolon is polar.[3] If peaks tail on the Wax column, trim the guard column or deactivate the inlet liner (use silanized glass wool).

  • Interferences: If m/z 83 shows high background, switch to m/z 128 for quantification, though this will reduce sensitivity (increase LOD).

References

  • Ferreira, A. C. S., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry.[4][5][6] Journal of Chromatography A, 1010(1), 95-103.[4]

  • Martin, B., & Etievant, P. X. (1991). Quantitative determination of sotolon in wines by high-performance liquid chromatography. Journal of High Resolution Chromatography.

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[6] Journal of Analytical Methods in Chemistry.[2]

  • Pons, A., et al. (2010). Sotolon in dry white wines: Identification, quantitative determination, and sensory impact. Journal of Agricultural and Food Chemistry.

Sources

liquid-liquid extraction protocol for sotolon in alcoholic beverages

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the "curry," "nutty," or "maple syrup" aroma in oxidative wines (Sherry, Madeira, Vin Jaune), aged Sake, and botrytized wines. While desirable in fortified wines, it is often considered a defect (premature oxidation marker) in dry white wines at concentrations exceeding 8–10 µg/L.

Extracting sotolon is chemically challenging due to its high water solubility, polarity, and pH-dependent equilibrium between its lactone (closed-ring) and hydroxy-acid (open-ring) forms. This protocol details a high-recovery Liquid-Liquid Extraction (LLE) workflow using Dichloromethane (DCM) as the gold-standard solvent, with critical controls for pH and ionic strength to maximize mass transfer.

Chemical Principles & Mechanistic Insight

To achieve high recovery, one must understand the behavior of sotolon in a hydro-alcoholic matrix.

The Lactone-Acid Equilibrium

Sotolon exists in a dynamic equilibrium. At neutral or alkaline pH, the lactone ring hydrolyzes to form the corresponding hydroxy-acid (3-hydroxy-2-methyl-4-oxopentanoic acid), which is highly hydrophilic and impossible to extract into organic solvents.

  • Mechanism: Acidification shifts the equilibrium toward the closed-ring lactone form , which is less polar and amenable to organic extraction.

  • Protocol Implication: The sample pH must be adjusted to < 3.0 prior to extraction to ensure >99% of the analyte is in the extractable lactone form.

The "Salting Out" Effect

Alcoholic beverages contain ethanol (12–20% v/v), which acts as a co-solvent, increasing the solubility of sotolon in the aqueous phase and hindering partition into the organic solvent.

  • Protocol Implication: Saturation with Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase, disrupting the hydration shell around the sotolon molecules and "pushing" them into the organic phase (Setschenow equation).

Experimental Protocol

Reagents & Materials
  • Solvent: Dichloromethane (DCM), HPLC Grade. ( Note: Ethyl Acetate may be used as a greener alternative, but DCM provides cleaner separation and higher recovery for this specific lactone.)

  • Salts: Sodium Chloride (NaCl), anhydrous, ACS reagent; Sodium Sulfate (Na₂SO₄), anhydrous (granular).

  • Acid: Hydrochloric Acid (HCl), 1M or Tartaric Acid.

  • Internal Standard (IS): [¹³C]-Sotolon or 3-Octanol (10 mg/L in ethanol).

  • Apparatus: 50 mL PTFE-lined centrifuge tubes, Nitrogen evaporator, GC vials with glass inserts.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Degas sparkling samples via ultrasonication for 10 minutes.

  • Transfer 50 mL of the beverage into a centrifuge tube.

  • Spike IS: Add 50 µL of Internal Standard solution.

  • pH Adjustment: Measure initial pH. Add 1M HCl dropwise to adjust pH to 3.0 ± 0.1 .

    • Critical Control Point: Do not bypass. pH > 4.0 results in < 50% recovery.

Step 2: Ionic Strength Modification

  • Add 15 g of NaCl to the sample.

  • Vortex vigorously for 2 minutes until the salt is mostly dissolved (saturation point).

Step 3: Liquid-Liquid Extraction

  • Add 5 mL of Dichloromethane (DCM).

  • Shake mechanically for 15 minutes or vortex intermittently.

  • Phase Separation: Centrifuge at 4,500 rpm for 10 minutes at 10°C.

    • Observation: DCM is denser than water; it will form the bottom layer.

    • Troubleshooting: If an emulsion forms (common in sweet wines), add a spatula tip of glass wool and re-centrifuge, or freeze the aqueous layer to pour off the organic phase.

Step 4: Dehydration & Concentration

  • Carefully recover the lower organic layer using a glass Pasteur pipette.

  • Pass the extract through a small column/cartridge containing 2 g anhydrous Na₂SO₄ to remove residual water.

  • Collect the dry extract in a concentrator tube.

  • Evaporate under a gentle stream of Nitrogen (N₂) at 35°C to a final volume of 200 µL .

    • Caution: Do not evaporate to dryness; sotolon is semi-volatile and losses will occur.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the extraction logic.

SotolonExtraction Sample Alcoholic Beverage Sample (50 mL) Degas Degas (if sparkling) Sample->Degas IS_Add Add Internal Standard (3-Octanol / 13C-Sotolon) Degas->IS_Add pH_Adjust Adjust pH to 3.0 (Critical: Lactone Stabilization) IS_Add->pH_Adjust Salt_Add Add NaCl (Saturation) (Salting Out Effect) pH_Adjust->Salt_Add Shift Equilibrium Solvent_Add Add DCM (5 mL) & Shake Salt_Add->Solvent_Add Increase Partition Coeff. Centrifuge Centrifuge 4500 rpm, 10 min Solvent_Add->Centrifuge Phase_Sep Separate Phases (Collect Bottom Layer) Centrifuge->Phase_Sep Dry Dry over Na2SO4 Phase_Sep->Dry Concentrate N2 Evaporation to 200 µL Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS

Figure 1: Critical Control Workflow for Sotolon Extraction. Red nodes indicate steps where analyte loss is most likely if protocols are not strictly followed.

Analytical Parameters (GC-MS)

To validate the extraction, the following instrumental parameters are recommended.

ParameterSetting
System GC-MS (Single Quadrupole or Ion Trap)
Column Polar Phase (DB-Wax or equivalent), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Splitless mode, 250°C
Oven Program 40°C (1 min) → 10°C/min → 240°C (5 min)
MS Mode SIM (Selected Ion Monitoring)
Target Ions Quantifier: m/z 128 (Molecular Ion), Qualifier: m/z 83, 55
LOD/LOQ Typically 0.5 µg/L / 1.5 µg/L

Validation & Performance Metrics

Based on field data and literature (see References 1, 3), this protocol yields the following performance characteristics:

MetricExpected ValueNotes
Recovery 85% – 95%Lower in sweet wines due to viscosity; improved by dilution.
Linearity (R²) > 0.995Range: 1 – 500 µg/L.
Repeatability (RSD) < 7%Intra-day precision.[1][2]
Matrix Effect ModerateMatrix-matched calibration curves are recommended for Port/Sherry.

Troubleshooting Guide:

  • Low Recovery: Check pH. If pH > 3.5, the open-ring form is lost in the aqueous phase.

  • Dirty Chromatogram: If using Ethyl Acetate, co-extraction of fusel oils is common. Switch to DCM or perform a back-extraction wash with pH 10 buffer (risk of losing sotolon if not careful).

References

  • Ferreira, V., et al. (2003). "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.

  • Pereira, V., et al. (2018).[3][4] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry.

  • Gabrielli, M., et al. (2014).[5] "UHPLC Quantification of Sotolon in White Wine." Journal of Agricultural and Food Chemistry.

  • Cutzach, I., et al. (1999). "Analysis of Sotolon in Wines by HPLC-DAD and GC-MS." Journal of Agricultural and Food Chemistry.

Sources

Application Note: Ultra-Trace Analysis of Sotolon in Complex Food Matrices via SPME-GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the analysis of Sotolon in complex food matrices, designed for analytical chemists and food scientists.

Abstract

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound responsible for "curry," "maple syrup," and "burnt sugar" notes in foods such as fenugreek, aged sake, botrytized wines, and culinary sauces.[1] Due to its extremely low odor threshold (0.3 ppb in water) and high polarity, quantifying sotolon in complex matrices is analytically challenging. This protocol details a robust Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with GC-MS/MS , utilizing Isotope Dilution Analysis (SIDA) to overcome matrix suppression and achieve sub-ppb detection limits.

Introduction & Scientific Rationale

The Analytical Challenge

Sotolon presents a "perfect storm" of difficulty for gas chromatography:

  • High Polarity & Water Solubility: It partitions poorly into the headspace, making standard HS-SPME inefficient without modification.

  • Lactone-Hydroxyacid Equilibrium: Sotolon exists in a pH-dependent equilibrium. At neutral/alkaline pH, the lactone ring opens to form the non-volatile hydroxy-acid salt.

  • Matrix Interference: In complex matrices (e.g., soy sauce, aged wine), Maillard reaction products and sugars co-elute and suppress ionization.

The Solution: Mechanistic Control

To successfully extract sotolon, we must manipulate the thermodynamics of the sample:

  • pH Control: Acidifying the matrix (pH < 3.0) forces the equilibrium toward the volatile lactone form.

  • Ionic Strength: Saturation with NaCl ("salting out") decreases the solubility of organic compounds, driving sotolon into the headspace.

  • Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is selected.[2] The Carboxen layer is critical for trapping small, polar volatiles, while DVB retains larger co-extractives, providing a comprehensive profile.

Visualizing the Equilibrium Logic

The following diagram illustrates the critical pH-dependent extraction mechanism.

SotolonEquilibrium Acid Acidic Conditions (pH < 3.0) Lactone Sotolon (Lactone Form) VOLATILE (Target Analyte) Acid->Lactone Favors Neutral Neutral/Basic Conditions (pH > 6.0) OpenRing Hydroxy-Acid Salt NON-VOLATILE (Cannot be extracted) Neutral->OpenRing Favors Lactone->OpenRing Reversible Hydrolysis SPME SPME Fiber (DVB/CAR/PDMS) Lactone->SPME Headspace Partitioning

Caption: Figure 1: The pH-dependent equilibrium of sotolon. Acidification is mandatory to maximize the concentration of the volatile lactone form available for SPME extraction.

Materials & Equipment

Reagents
  • Target Analyte: Sotolon (≥97% purity).

  • Internal Standard (Critical): Sotolon-d3 (Deuterated) or 13C2-Sotolon. Note: Do not use generic standards like 3-octanol for precise quantitation due to dissimilar matrix binding behavior.

  • Solvents: Ethanol (LC-MS grade), Water (Milli-Q).

  • Salts: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.

  • Acid: Tartaric acid or Hydrochloric acid (1M).

Instrumentation
  • GC System: Agilent 8890 or Thermo Trace 1310.

  • Detector: Triple Quadrupole MS (e.g., Agilent 7010B or Thermo TSQ 9000) in MRM mode. Single Quad SIM mode is acceptable but has higher LOD.

  • Autosampler: CTC PAL3 or equivalent with SPME Arrow capability (optional) or standard SPME.

  • Column: Polar Phase (WAX type).

    • Recommended: DB-WAX UI or VF-WAXms (60 m × 0.25 mm × 0.25 µm).

    • Reasoning: A polar column is required to retain sotolon and separate it from non-polar matrix interferences.

Experimental Protocol

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg Sotolon in 10 mL Ethanol (1000 ppm). Store at -20°C.

  • Internal Standard Stock: Dissolve Sotolon-d3 to 100 ppm in Ethanol.

  • Working Standards: Prepare serial dilutions in a "Synthetic Matrix" (12% Ethanol, pH 3.2 buffer) to match the sample's solvent strength.

Step 2: Sample Preparation (The "Self-Validating" Step)

Every sample must be spiked with Internal Standard prior to extraction to correct for fiber wear and matrix effects.

  • Aliquot: Transfer 5.0 mL of liquid sample (wine, soy sauce, broth) into a 20 mL headspace vial.

    • For solids: Homogenize 2g solid with 5mL saturated NaCl solution.

  • IS Spiking: Add 10 µL of Sotolon-d3 (10 ppm) to achieve a final concentration of 20 ppb.

  • Matrix Modification:

    • Add 1.5 g NaCl (Saturation).

    • Add 100 µL 1M HCl or Tartaric Acid (Ensure pH < 3.5).

  • Seal: Cap immediately with magnetic screw caps (PTFE/Silicone septa). Vortex for 30 seconds.

Step 3: SPME Extraction Parameters
  • Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).[2]

  • Incubation: 10 minutes at 50°C with agitation (500 rpm).

  • Extraction: 45 minutes at 50°C (Headspace mode).

    • Note: Do not exceed 60°C; thermal degradation of sugars can produce interfering furans.

  • Desorption: 3 minutes at 250°C in splitless mode.

Step 4: GC-MS/MS Acquisition

Chromatographic Conditions:

  • Injector Temp: 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min (Focus volatiles).

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C.

    • Hold 5 min (Bake out).

MS Parameters (MRM Mode):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Sotolon 128.1 83.0 10 Quantifier
128.1 55.0 15 Qualifier
Sotolon-d3 131.1 86.0 10 Internal Std

| | 131.1 | 58.0 | 15 | Qualifier |

If using Single Quad (SIM Mode): Monitor m/z 83 (Base), 128 (Molecular), and 55.

Workflow Diagram

Workflow Start Sample Collection (5mL Liquid / 2g Solid) IS_Spike Add Internal Standard (Sotolon-d3) Start->IS_Spike Mod Matrix Modification (+1.5g NaCl, pH adjust < 3.0) IS_Spike->Mod Incubate Equilibration (50°C, 10 min, 500rpm) Mod->Incubate Extract HS-SPME Extraction (DVB/CAR/PDMS, 45 min, 50°C) Incubate->Extract GC GC Separation (WAX Column, 40°C -> 240°C) Extract->GC MS MS/MS Detection (MRM: 128->83) GC->MS

Caption: Figure 2: Step-by-step analytical workflow ensuring matrix normalization via internal standard spiking before pH adjustment.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance, the following metrics must be verified:

ParameterAcceptance CriteriaMethodological Note
Linearity (R²) > 0.995Range: 0.5 ppb – 500 ppb.
Recovery 80% - 120%Spiked into blank matrix (e.g., model wine).
Precision (RSD) < 15%n=6 replicates at 10 ppb.
LOD / LOQ < 0.5 ppb / < 1.5 ppbCalculated as 3x and 10x S/N ratio.
Carryover < 0.1%Run blank fiber desorption between high samples.

Troubleshooting Guide:

  • Low Sensitivity: Check pH. If pH > 4.0, recovery drops by >50%. Verify fiber age (DVB fibers degrade after ~100 injections).

  • Peak Tailing: Sotolon is polar.[3] Trim the GC column guard (0.5m) or deactivate the inlet liner (use Ultra Inert liners).

  • Interference: If m/z 83 shows high background, switch to softer ionization or use GC-GC (Heart-cutting) if available.

References

  • Methodology & Fiber Selection

    • Comparison of SPME fibers for polar compounds.
    • Source:

  • Sotolon Stability & Synthesis

    • Stability of sotolon in acidic/basic solutions and synthesis of deuter
    • Source:

  • Wine Analysis Protocol

    • Rapid Determin
    • Source:

  • Mass Spectrometry Parameters

    • Quantitative determin
    • Source:

Sources

Application Note: High-Sensitivity Quantitation of Sotolon in Complex Matrices via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent lactone responsible for key aroma characteristics in pharmaceuticals, aged wines, and biological fluids. Its extremely low odor threshold (0.3 ppb in water) and potential role as a biomarker for Maple Syrup Urine Disease (MSUD) demand analytical methods capable of sub-ppb sensitivity.

This guide details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. Unlike traditional GC-MS methods that require derivatization or extensive headspace extraction, this UPLC-MS/MS approach utilizes electrospray ionization (ESI) in positive mode for direct, high-throughput quantification.

Chemical Basis & Experimental Logic

The Analyte

Sotolon exists in keto-enol equilibrium, but the lactone ring stability is pH-dependent.

  • Challenge: In alkaline conditions, the lactone ring opens, forming a hydroxy-acid salt, rendering it undetectable by standard MRM transitions.

  • Solution: All extraction and mobile phases must remain acidic (pH < 3.5) to ensure the molecule remains in its protonated, closed-ring lactone form [1].

Chromatographic Strategy
  • Column Selection: A C18 stationary phase is selected to retain the moderately polar lactone. A Core-Shell (e.g., Kinetex or Cortecs) particle morphology is recommended to maximize peak capacity and sensitivity at lower backpressures.

  • Mobile Phase: Methanol is preferred over Acetonitrile for Sotolon due to better solvation of the lactone ring, often resulting in higher ionization efficiency in ESI+.

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode [(M+H)+ = 129.1 m/z].[1][2]

  • Fragmentation: The primary transition involves the cleavage of the lactone ring.

    • Quantifier: 129.1

      
       55.1 m/z (High specificity).
      
    • Qualifier: 129.1

      
       83.0 m/z (Loss of H2O + CO, characteristic of lactones).
      

Workflow Visualization

The following diagram outlines the critical decision pathways for sample preparation based on matrix type.

Sotolon_Workflow Start Sample Matrix Selection Wine Beverage / Wine (High Sugar/Ethanol) Start->Wine Bio Biological Fluid (Plasma/Urine) Start->Bio LLE LLE (Ethyl Acetate) Ratio 1:5 Wine->LLE Direct Extraction PPT Protein Precipitation (Cold MeOH 1:3) Bio->PPT Remove Proteins Clean Evaporation & Reconstitution (0.1% FA in H2O) LLE->Clean Organic Layer PPT->LLE Supernatant UPLC UPLC-MS/MS Analysis (ESI+ MRM) Clean->UPLC

Figure 1: Decision tree for Sotolon extraction ensuring matrix compatibility and lactone stability.

Comprehensive Protocol

Materials & Reagents[1]
  • Standards: Sotolon (≥97% purity).

  • Internal Standard (IS): Sotolon-d3 (preferred) or 2-Octanol (economical alternative).

  • Solvents: LC-MS grade Methanol, Formic Acid, Ethyl Acetate.

  • Equipment: UPLC System (e.g., Waters ACQUITY or Shimadzu Nexera) coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

Sample Preparation

Note: Ethyl Acetate is chosen over Dichloromethane (DCM) for its lower toxicity and comparable extraction efficiency for lactones [2].

Protocol A: Wine & Aqueous Beverages
  • Aliquot: Transfer 5 mL of sample into a 15 mL centrifuge tube.

  • Spike: Add 20 µL of Internal Standard solution (1 ppm).

  • Extract: Add 5 mL Ethyl Acetate . Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a fresh glass tube.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 200 µL of 0.1% Formic Acid in Water . (This achieves a 25x concentration factor).

  • Filter: Filter through a 0.22 µm PTFE syringe filter into a UPLC vial.

Protocol B: Plasma & Urine (Biologicals)
  • Pre-treatment: To 200 µL of plasma/urine, add 600 µL of cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a clean tube.

  • LLE: Add 1 mL Ethyl Acetate to the supernatant. Vortex 2 min.

  • Proceed: Follow steps 4-8 from Protocol A.

Instrumental Method (UPLC-MS/MS)
Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold
0.5 5 Divert to Waste (Salt removal)
4.0 30 Elution of polar matrix
6.0 95 Wash
7.0 95 Hold
7.1 5 Re-equilibration

| 10.0 | 5 | End |

Note: Sotolon typically elutes between 4.5 - 5.5 minutes depending on dwell volume.

Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 4500 V

  • Source Temp: 400°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Sotolon 129.1 55.1 100 25 Quantifier
Sotolon 129.1 83.0 100 18 Qualifier

| Sotolon-d3 | 132.1 | 58.1 | 100 | 25 | Internal Std |

Data Analysis & Validation

Quantification

Calculate the Peak Area Ratio (Analyte Area / IS Area). Plot against concentration using a Linear Regression with 1/x weighting.

Performance Metrics (Expected)
  • Linearity: 0.05 – 100 µg/L (R² > 0.995).[3]

  • LOD (Limit of Detection): ~0.015 µg/L (15 ppt) [1].

  • LOQ (Limit of Quantitation): ~0.04 µg/L (40 ppt) [2].

  • Recovery: 85% - 105% (Matrix dependent).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity High pH in mobile phaseEnsure 0.1% Formic Acid is fresh. Sotolon ring opens at pH > 5.
Peak Tailing Secondary interactionsIncrease column temp to 45°C or check column age.
Signal Suppression Matrix effectImprove LLE cleanup or switch to Matrix-Matched Calibration.

References

  • Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods. Source: Food Chemistry (2015).[4][5] URL:[Link]

  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Source: Journal of Analytical Methods in Chemistry (2018).[2][6] URL:[Link]

  • UHPLC Quantification of Sotolon in White Wine. Source: Journal of Agricultural and Food Chemistry (2014).[4][5] URL:[Link]

Sources

Precision Analysis of Sotolon: A Dual-Modality GC-O and GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Significance[1][2][3][4][5]

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic "curry" or "fenugreek" notes at high concentrations and "maple syrup" or "caramel" notes at lower concentrations.[1][2][3] It is a critical quality marker in:

  • Botrytized Wines (Tokaji, Sauternes): Indicating noble rot infection.[4]

  • Fortified Wines (Sherry, Madeira, Port): Associated with oxidative aging.[4]

  • Flavor Formulations: Maple and savory profiles.[1][4]

  • Pharmaceutical Excipients: As a potential off-odor in fenugreek-derived precursors.[4]

The Chirality Challenge

Sotolon exists as two enantiomers with drastically different odor thresholds.[4] Standard GC-MS often fails to distinguish these without chiral columns, yet the human nose detects the difference immediately.

  • (4S)-Sotolon: Sweet, maple-like, curry.[1] Odor Threshold: ~0.8 µg/L (ppb).[4][3]

  • (4R)-Sotolon: Rancid, walnut-like.[4][3] Odor Threshold: ~89 µg/L (ppb).[4][2][3]

Scientific Rationale for GC-O: Because the (4S) enantiomer has an odor threshold two orders of magnitude lower than the (4R) form, instrumental detection limits (LOD) often exceed sensory detection limits. Gas Chromatography-Olfactometry (GC-O) is the only method to bridge this gap, validating that a chromatographic peak corresponds to the perceived sensory defect or attribute.

Experimental Protocol: Sample Preparation (The "Trustworthiness" Pillar)

Critical Mechanism: Sotolon is a lactone.[1][4] At neutral or alkaline pH, the lactone ring hydrolyzes (opens), forming an odorless hydroxy-acid. This reaction is reversible but leads to massive quantification errors if not controlled.[4] All extractions must occur at pH < 3.0.

Reagents
  • Internal Standard (IS): 3-Octanol (for general volatiles) or deuterated Sotolon (Sotolon-d3) for precise isotope dilution assays.[4]

  • Solvent: Dichloromethane (DCM), HPLC grade.[4]

  • Acidifier: 1M HCl or Phosphoric Acid.[4]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[4]
    
Step-by-Step Extraction Workflow
  • Sample Aliquoting: Transfer 50 mL of liquid sample (wine/beverage) into a separation funnel.

  • pH Adjustment (CRITICAL): Measure initial pH. Adjust to pH 3.0 using 1M HCl.

    • Why? Ensures the equilibrium shifts 100% toward the lactone ring form, preventing loss of analyte to the aqueous phase.

  • Salting Out: Add 5g NaCl to increase ionic strength and drive organics into the solvent phase.[4]

  • Liquid-Liquid Extraction:

    • Add 5 mL Dichloromethane (DCM).[4]

    • Shake vigorously for 5 minutes. Allow phases to separate (centrifuge at 3000 rpm if emulsion forms).

    • Collect the lower organic layer.[4]

    • Repeat extraction 2x with fresh DCM.[4]

  • Drying & Concentration:

    • Pass combined organic layers through anhydrous

      
      .[4]
      
    • Concentrate under a gentle nitrogen stream to a final volume of 100 µL .

    • Note: Do not evaporate to dryness; sotolon is semi-volatile and losses will occur.[4]

Instrumental Configuration

Gas Chromatography (GC) Parameters[1][5][8][9]
  • System: Agilent 7890B / 8890 or equivalent.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.[4]

Column Selection Strategy

Two columns are required for comprehensive analysis:

  • Primary Quantification (Polar): DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm).[4]

    • Reason: Sotolon is polar; non-polar columns (DB-5) result in poor peak shape and co-elution.[4]

  • Chiral Differentiation (Secondary): Cyclodex-B or Rt-βDEXse (30m x 0.25mm).[4]

    • Reason: Required to separate (4S) and (4R) enantiomers.[4]

Temperature Program (WAX Column)
  • Initial: 40°C (hold 5 min).

  • Ramp 1: 5°C/min to 230°C.

  • Final: 230°C (hold 20 min).

Olfactometric Detection (GC-O) Setup
  • Hardware: Gerstel ODP 3 or equivalent sniffing port.

  • Split Ratio: 1:1 split at the column outlet (50% to MS, 50% to Sniff Port).

  • Transfer Line: Heated to 240°C to prevent condensation.

  • Humidification: Humidified air must be added to the sniffing port nose cone to prevent drying of the panelist's nasal mucosa (olfactory fatigue).[4]

Mass Spectrometry (MS) Parameters[5][8][9][10][11]
  • Mode: Electron Impact (EI), 70 eV.[4]

  • Acquisition: SIM (Selected Ion Monitoring) is mandatory for sensitivity.[4]

  • Target Ions:

    • m/z 128 (Molecular Ion - Confirmation)

    • m/z 83 (Base Peak - Quantification - Loss of

      
      )
      
    • m/z 55 (Fragment - Confirmation)

GC-O Methodology: Aroma Extract Dilution Analysis (AEDA)

To determine the potency of sotolon in the sample, do not rely on peak area alone. Use AEDA to calculate the Flavor Dilution (FD) Factor .

  • Panel Training:

    • Train 3-4 panelists using reference standards of Sotolon (100 mg/L in ethanol).

    • Descriptors: "Curry," "Maple," "Burnt Sugar."[1][4][2][3]

    • Calibrate sniffing speed: Panelists must breathe normally, not hyperventilate.

  • Dilution Series:

    • Prepare a stepwise dilution series of the extract (

      
      ).
      
  • Run Execution:

    • Inject the neat extract (FD = 1).[4] Panelist records start/stop time and intensity.[4]

    • Inject the 1:2 dilution.[4] Repeat.

    • Continue until no odor is detected at the sotolon retention time.[4]

  • Calculation:

    • The FD Factor is the highest dilution at which the odor is still perceived.[4]

    • Interpretation: High FD factor = High potency contribution to the overall aroma profile.[4]

Visualized Workflows

Figure 1: Optimized Extraction & Analysis Logic

This diagram illustrates the critical decision points preventing analyte degradation and ensuring successful chiral identification.

SotolonProtocol Start Liquid Sample (Wine/Extract) CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH 3.0 (Prevent Ring Opening) CheckPH->AdjustPH pH > 3.5 Extract Liquid-Liquid Extraction (DCM + NaCl) CheckPH->Extract pH < 3.5 AdjustPH->Extract Dry Dry (Na2SO4) & Concentrate (Do NOT evaporate to dryness) Extract->Dry Split GC Injection (Splitter) Dry->Split Col_Wax DB-WAX Column (General Quant) Split->Col_Wax Routine Col_Chiral Cyclodex-B Column (Enantiomer Ratio) Split->Col_Chiral Chiral Study Detect_MS MS Detector (SIM) m/z 128, 83, 55 Col_Wax->Detect_MS Detect_Olf Olfactometry Port (Human Nose) Col_Wax->Detect_Olf Col_Chiral->Detect_MS Col_Chiral->Detect_Olf

Caption: Figure 1. Dual-pathway workflow emphasizing pH control for lactone stability and split-detection for sensory validation.

Figure 2: The Chirality-Threshold Relationship

Understanding why GC-O is necessary requires visualizing the threshold gap.[4]

Chirality Sotolon Sotolon (Racemic Mix) S_Enant (4S)-Sotolon 'Maple/Curry' Sotolon->S_Enant R_Enant (4R)-Sotolon 'Rancid/Walnut' Sotolon->R_Enant Thresh_S Threshold: 0.8 ppb (High Potency) S_Enant->Thresh_S Thresh_R Threshold: 89 ppb (Low Potency) R_Enant->Thresh_R Result GC-O Necessity: Instrument may miss (S) while nose detects it. Thresh_S->Result 100x More Potent

Caption: Figure 2. The odor threshold disparity between enantiomers dictates the need for human sensory detection (GC-O).

Data Reporting & Troubleshooting

Quantitative Data Summary Table

When reporting results, structure your data to correlate chemical concentration with sensory impact (OAV - Odor Activity Value).

CompoundRetention Time (min)Target Ion (m/z)Conc.[4][5] (µg/L)Odor Threshold (µg/L)OAV (Conc/Thresh)Sensory Desc.
(4S)-Sotolon 18.4 (Chiral)831.50.81.87 Maple, Curry
(4R)-Sotolon 18.9 (Chiral)832.089.00.02(Not Perceived)

Note: An OAV > 1 indicates the compound contributes actively to the aroma profile.[6][7]

Troubleshooting Guide
  • Low Recovery: Check extraction pH. If pH > 3.5, the lactone ring opened.[4] Re-acidify and re-extract.

  • Peak Tailing: Sotolon interacts with active sites in the liner.[4] Use deactivated wool liners and trim the column guard regularly.[4]

  • No Odor at Port: Check transfer line temperature. If < 200°C, sotolon (BP ~184°C at atmospheric, but high boiling point relative to volatiles) may condense before reaching the nose.

References

  • Leffingwell, J. C. (2001).[4] The Sotolons: Chirality & Odour Perception.[4] Leffingwell & Associates.[4] Link

  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2008).[3] Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry, 56(5), 1606–1610.[3] Link[4]

  • Ferreira, V., et al. (2003).[4] Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry.[8][5][9] Journal of Chromatography A, 1010(1), 95-103.[10][5] Link

  • Guichard, E. (1993).[4] Quantitative determination of sotolon in wines by high-performance liquid chromatography. Chromatographia, 37, 539–542.[4][10] Link[4]

  • Perreira, V., et al. (2018).[4] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[4] Journal of Analytical Methods in Chemistry. Link

Sources

Application Note: Sotolon as a Quantitative Biomarker for Premature Oxidative Aging in White Wine

[1][2][3][4]

Executive Summary

Premature oxidative aging (Premox) remains a critical financial and qualitative risk for white wine production, particularly for varieties like Sauvignon Blanc, Riesling, and Chardonnay. While traditional markers like free SO₂ provide a snapshot of current antioxidant status, they do not quantify cumulative oxidative damage.

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) has emerged as the definitive stable biomarker for Premox. Unlike transient aldehydes, sotolon accumulates irreversibly via the oxidative degradation of ascorbic acid and threonine. This guide outlines the mechanistic pathways of sotolon formation and provides a validated, high-throughput LC-MS/MS protocol for its quantification, adapted from bioanalytical standards for use in enological quality control.

Scientific Background & Mechanism[1][2][5][6]

The Molecule

Sotolon is a chiral lactone.[1] Its sensory impact is concentration-dependent:[2]

  • Low concentrations (<10 µg/L): Often undetectable or contributes subtle "nutty" complexity.

  • High concentrations (>10 µg/L): Distinctive notes of curry, fenugreek, walnut, and rancidity.

Chirality Factor: Sotolon exists as two enantiomers.[3] The (S)-enantiomer is the potent odorant (Odor Threshold: ~0.8 µg/L in model wine), while the (R)-enantiomer is far less potent (~89 µg/L).[3] However, for routine QC, quantifying total sotolon is the industry standard as racemization occurs over time, and total concentration correlates strongly with sensory defects.

Formation Pathway: The Ascorbic Acid Paradox

While ascorbic acid is added to wine as an antioxidant, its degradation in the presence of oxygen and ethanol drives sotolon formation. This "Ascorbic Acid Paradox" explains why wines heavily dosed with Vitamin C but poorly protected from oxygen age rapidly.

The Pathway:

  • Oxidation: Ascorbic acid oxidizes to dehydroascorbic acid.

  • Hydrolysis: Dehydroascorbic acid degrades into 2-ketobutyric acid .

  • Condensation: 2-ketobutyric acid undergoes aldol condensation with acetaldehyde (derived from ethanol oxidation).

  • Cyclization: The adduct cyclizes to form Sotolon.

Visualization of Signaling Pathway

SotolonFormationAscorbicAscorbic Acid(Precursor)DehydroDehydroascorbic AcidAscorbic->DehydroOxidationO2Oxygen (O₂)O2->DehydroKeto2-Ketobutyric AcidDehydro->KetoHydrolysisSotolonSOTOLON(Marker of Aging)Keto->SotolonAldol CondensationEthanolEthanolAcetaldehydeAcetaldehydeEthanol->AcetaldehydeOxidationAcetaldehyde->Sotolon+

Figure 1: The primary oxidative pathway for Sotolon formation in dry white wines involving Ascorbic Acid degradation.[4]

Analytical Protocol: High-Sensitivity LC-MS/MS

Method Selection: Traditional Gas Chromatography (GC-MS) methods require laborious liquid-liquid extraction (LLE) with toxic solvents like dichloromethane. The following protocol utilizes Miniaturized Liquid-Liquid Extraction (mLLE) coupled with LC-MS/MS (Multiple Reaction Monitoring mode). This approach offers higher throughput, reduced solvent usage, and the sensitivity required to detect sotolon at sub-threshold levels (0.5–5.0 µg/L).

Materials & Reagents
  • Analyte: Sotolon standard (≥97% purity).

  • Internal Standard (IS): Sotolon-d3 or 13C-Sotolon (Essential for correcting matrix effects and ionization suppression).

  • Solvents: Ethyl Acetate (Extraction), Formic Acid (0.1%), Acetonitrile (LC-MS grade).

  • Matrix: Model wine (12% ethanol, pH 3.2 tartrate buffer) for calibration curves.

Experimental Workflow
Step 1: Sample Preparation
  • Aliquot: Transfer 5 mL of wine sample into a 15 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard solution (Sotolon-d3, 10 mg/L). Final concentration ~40 µg/L.

  • Extraction: Add 2 mL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes to ensure phase transfer.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Collection: Transfer the upper organic phase (supernatant) to a glass vial.

  • Concentration (Optional but recommended for trace analysis): Evaporate solvent under a gentle stream of Nitrogen (N₂) to dryness. Reconstitute in 200 µL of mobile phase (0.1% Formic Acid in Water/Acetonitrile 90:10).

Step 2: LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate to 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Sotolon 129.083.055.015 / 25
Sotolon-d3 132.086.058.015 / 25

Note: The transition 129 -> 83 corresponds to the loss of formic acid and water, a characteristic fragmentation of the lactone ring.

Visualization of Analytical Workflow

AnalyticalProtocolSampleWine Sample(5 mL)ISAdd Internal Standard(Sotolon-d3)Sample->ISExtractLiquid Extraction(Ethyl Acetate)IS->ExtractCentrifugeCentrifuge(Phase Separation)Extract->CentrifugeReconN2 Dry Down &ReconstitutionCentrifuge->ReconLCMSLC-MS/MS Analysis(MRM Mode)Recon->LCMS

Figure 2: Step-by-step extraction and analysis workflow for Sotolon quantification.

Data Interpretation & Reference Values

To validate the assay, construct a calibration curve (0.5 – 50 µg/L) in model wine. The limit of quantitation (LOQ) should be ≤ 0.5 µg/L to detect early-stage oxidation.

Thresholds and Risk Assessment

Use the table below to categorize wine samples based on Sotolon concentration.

Concentration (µg/L)Sensory ImpactInterpretationAction Required
< 1.0 NoneFresh / Intact. No oxidative damage.Maintain current storage.
1.0 – 5.0 Sub-thresholdEarly Warning. Chemical oxidation has begun, though not yet perceptible.Check SO₂ levels; Review closure integrity.
5.0 – 8.0 Threshold ZoneRisk. Sensitive tasters may detect "nutty" or "flat" notes.Immediate consumption recommended.
> 8.0 Distinct DefectPremature Aging (Premox). Curry/Walnut notes dominant.Product is likely commercially compromised.
> 100 Typicity (Style)Fortified Style. Typical for Vin Jaune, Sherry, or very old Madeira.N/A (Desired in these styles).
Troubleshooting Common Issues
  • Low Recovery: Ensure pH is adjusted to <3.5 before extraction; sotolon is more stable in acidic forms.

  • Peak Tailing: Sotolon is polar. Ensure the column is fully equilibrated and consider a polar-embedded C18 column.

  • Interference: If the 129->83 transition shows noise, cross-reference with the 129->55 transition.

References

  • Lavigne, V., Pons, A., Darriet, P., & Dubourdieu, D. (2008). Changes in the sotolon content of dry white wines during barrel and bottle aging.[5][6] Journal of Agricultural and Food Chemistry, 56(8), 2688–2693.[5] Link

  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a sotolon pathway in dry white wines.[7] Journal of Agricultural and Food Chemistry, 58(12), 7273–7279. Link

  • Pereira, V., Leça, J. M., Gaspar, J. M., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[8] Journal of Analytical Methods in Chemistry, 2018, 4393040.[9] Link

  • König, T., Gutsche, B., Hartl, M., et al. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) in Citrus Products. Journal of Agricultural and Food Chemistry, 47(12), 5189–5193. Link

analysis of sotolon in soy sauce and other fermented products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Sotolon in Soy Sauce and Fermented Matrices

Abstract

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral aroma compound responsible for the "burnt sugar," "curry," and "aged" notes in soy sauce, sake, and botrytized wines.[1] Its analysis is complicated by three factors: (1) extreme polarity and water solubility, (2) pH-dependent equilibrium between the lactone and open-ring hydroxy-acid forms, and (3) thermal instability. This Application Note provides a rigorous, self-validating protocol for sotolon quantification using Stable Isotope Dilution Analysis (SIDA), suitable for pharmaceutical-grade quality control and advanced foodomics.

Section 1: Chemical Basis & Mechanism

The Equilibrium Trap

Sotolon exists in a pH-dependent equilibrium. In neutral or alkaline conditions (common in some food matrices), the lactone ring opens to form the odorless hydroxy-acid salt. Analytical failure often occurs when researchers extract at native pH.

  • Acidic (pH < 3.0): Equilibrium shifts to the Lactone form (Volatile, Odorous, Extractable).

  • Basic (pH > 6.0): Equilibrium shifts to the Hydroxy-Acid form (Non-volatile, Odorless, Highly Water Soluble).

Critical Directive: All samples must be acidified to pH 3.0 or lower prior to extraction to force lactonization.

Mechanism of Formation

In fermented soy products, sotolon is generated via the Maillard reaction, specifically through the aldol condensation of


-ketobutyric acid (derived from Threonine) and acetaldehyde (fermentation byproduct).

SotolonFormation Threonine L-Threonine (Soy Protein) AlphaKeto α-Ketobutyric Acid Threonine->AlphaKeto Deamination Glucose Glucose (Wheat Starch) Acetaldehyde Acetaldehyde (Yeast Metabolism) Glucose->Acetaldehyde Fermentation Aldol Aldol Condensation Intermediate AlphaKeto->Aldol Acetaldehyde->Aldol Sotolon Sotolon (Lactone Form) Aldol->Sotolon Cyclization -H2O

Figure 1: Biosynthetic pathway of Sotolon during soy sauce fermentation (Maillard/Aldol route).

Section 2: Sample Preparation Strategy

The complexity of soy sauce (high salt, melanoidins, peptides) requires a clean-up strategy that isolates the lactone while removing non-volatiles.

Comparison of Extraction Techniques
MethodRecoverySelectivitySuitability
LLE (Liquid-Liquid) 60-80%LowRecommended (with Dichloromethane). Simple but solvent-heavy.
SPE (Solid Phase) 85-95%HighGold Standard. Polymeric sorbents (HLB) work best for polar lactones.
SPME (Headspace) <10%MediumNot Recommended for quantification. Sotolon has high BP (184°C) and low volatility in water.

Section 3: Protocol A - LC-MS/MS (The Gold Standard)

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids thermal degradation issues inherent to GC. Isotope dilution corrects for matrix suppression (ion quenching) caused by the high salt content of soy sauce.

Reagents
  • Target Standard: Sotolon (97%+ purity).

  • Internal Standard (ISTD):

    
    -Sotolon or Sotolon-d3 (Must be added before extraction).
    
  • Extraction Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

Step-by-Step Workflow
  • Sample Aliquot: Transfer 5.0 mL of Soy Sauce into a 50 mL centrifuge tube.

  • Spiking (Critical): Add 50 µL of ISTD solution (10 ppm

    
    -Sotolon). Vortex for 30 seconds. Allow to equilibrate for 15 mins.
    
  • Acidification: Add 1M HCl dropwise to adjust pH to < 3.0.

    • Why? Forces the open-ring acid into the analyzable lactone form.

  • Extraction: Add 10 mL Dichloromethane. Shake vigorously for 20 mins.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 mins. Collect the lower organic layer.

  • Repeat: Repeat extraction with another 10 mL DCM. Combine organic layers.

  • Drying: Pass organic phase through anhydrous

    
     to remove water.
    
  • Concentration: Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 1 mL Mobile Phase A.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into LC vial.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).

  • Ionization: ESI Positive Mode (+).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Sotolon 129.183.015Quantifier
129.155.125Qualifier

-Sotolon
131.185.015Internal Standard

Section 4: Protocol B - GC-MS (Volatile Profiling)

Rationale: Used when LC-MS is unavailable or when analyzing the total volatile profile. Requires careful thermal management.

Workflow Modifications
  • Follow Extraction Steps 1-7 from Protocol A.

  • Concentration: Concentrate to exactly 0.5 mL (Do not evaporate to dryness to avoid volatile loss).

  • Injection: 1 µL Splitless.

Instrumental Parameters
  • Column: Polar WAX column (e.g., DB-WAX or HP-INNOWax).

    • Why? Sotolon is polar; non-polar columns (DB-5) result in poor peak shape and tailing.

  • Inlet Temp: 240°C.

  • Carrier Gas: Helium @ 1.0 mL/min.[3]

  • Oven Program: 40°C (2 min) -> 10°C/min -> 230°C (10 min).

SIM Mode (Selected Ion Monitoring):

  • Target Ions: m/z 128 (Molecular Ion), 83 (Base Peak), 55 .

  • Note: Sotolon elutes late on WAX columns due to high polarity.

Section 5: Analytical Logic & Validation

The following diagram illustrates the decision logic for ensuring data integrity during the analysis.

ValidationLogic Start Start Analysis ISTD_Check Check ISTD Recovery (80-120%) Start->ISTD_Check Linearity Calibration R² > 0.995? ISTD_Check->Linearity Pass Fail_Rec Fail: Matrix Suppression Action: Dilute Sample ISTD_Check->Fail_Rec Fail IonRatio Qualifier/Quantifier Ratio (Within 20% of Std) Linearity->IonRatio Yes Fail_Lin Fail: Instrument Drift Action: Recalibrate Linearity->Fail_Lin No Pass Data Validated Report Concentration IonRatio->Pass Pass Fail_Ratio Fail: Interference Action: Use GC-MS Confirmation IonRatio->Fail_Ratio Fail

Figure 2: Quality Assurance decision tree for Sotolon quantification.

Troubleshooting Common Issues
  • Low Recovery: Usually due to insufficient acidification. Ensure pH < 3.0 before adding solvent.

  • Peak Tailing (GC): Active sites in the liner. Deactivate liner with silanizing agent or switch to LC-MS.

  • High Background: Soy sauce contains high concentrations of furaneol (strawberry note). Ensure chromatographic resolution between furaneol and sotolon (Sotolon usually elutes later on C18).

References

  • Pons, A., et al. (2018).[1] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. Link

  • Blank, I., et al. (1996). "Formation of Sotolon from 4-Hydroxy-L-isoleucine." Journal of Agricultural and Food Chemistry. Link

  • Zhu, Y., et al. (2020).[4] "Sensory-Directed Analysis of Key Aroma Compounds in Soy Sauce." Food Chemistry. Link

  • Dutoit, W., et al. (2015).[5] "Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods." Food Chemistry. Link

Sources

Application Note: Advanced Derivatization Strategies for the GC Analysis of Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furanones represent a chemically diverse class of compounds critical to flavor chemistry (e.g., strawberry furanone), pharmaceutical synthesis, and bacterial quorum sensing. However, their analysis by Gas Chromatography (GC) is plagued by the "Furanone Paradox": these molecules are often semi-volatile yet thermally labile, and possess high polarity due to keto-enol tautomerism. This guide details two validated derivatization protocols—Pentafluorobenzylation for high-sensitivity targeted analysis and Two-Step Oximation-Silylation for broad metabolic profiling—designed to overcome peak tailing, degradation, and matrix interference.

The Challenge: Chemistry of Furanones

Direct injection of underivatized furanones often results in poor data quality due to three mechanistic failures:

  • Active Hydrogen Interactions: The hydroxyl group (enolic -OH) interacts strongly with silanol groups in the GC liner and column, causing severe peak tailing.

  • Thermal Degradation: Many furanones (e.g., 2(5H)-furanone) degrade or polymerize at standard injector temperatures (250°C+).

  • Tautomeric Equilibria: Compounds like HDMF exist in equilibrium between keto and enol forms. In the gas phase, this can lead to split peaks or broad humps, making integration impossible.

Strategic Decision Matrix

Select the protocol based on your analytical goal:

DecisionMatrix cluster_0 Key Advantages Start Select Analytical Goal Targeted Targeted Quantification (e.g., HDMF in Food/Biofluids) Start->Targeted Profiling Metabolic Profiling (e.g., Bacterial Signaling) Start->Profiling PFBBr Protocol A: PFBBr Derivatization (High Sensitivity, ECD/MS) Targeted->PFBBr Trace levels (< ppb) Complex Matrix Silylation Protocol B: Oximation-Silylation (Broad Scope, EI-MS) Profiling->Silylation Unknowns General Screening PFBBr_Adv Stable derivative SPME compatible High ECD response PFBBr->PFBBr_Adv Silylation_Adv Locks tautomers Standard library match One-pot reaction Silylation->Silylation_Adv

Figure 1: Decision tree for selecting the appropriate derivatization strategy.

Protocol A: PFBBr Derivatization (Targeted High-Sensitivity)

Best for: Quantification of specific furanones (like Furaneol) in complex matrices (fruit juice, plasma) using GC-MS or GC-ECD. Mechanism: Phase-transfer catalysis. The acidic enolic proton is removed by a base, allowing nucleophilic attack on pentafluorobenzyl bromide (PFBBr). This adds a bulky, electron-capturing group that stabilizes the molecule and drastically increases sensitivity.

Materials
  • Reagent: Pentafluorobenzyl bromide (PFBBr) (1% v/v in acetone).

  • Buffer: 0.1 M Borate buffer (pH 8.5) or Potassium Carbonate (

    
    ).
    
  • Internal Standard:

    
    -Furaneol or 2-acetylfuran (structural analogue).
    
  • Extraction: SPME Fiber (PDMS/DVB or DVB/CAR/PDMS).

Step-by-Step Procedure
  • Sample Preparation: Weigh 1.0 g of sample into a 10 mL headspace vial. Add 2 mL of Borate Buffer (pH 8.5) .

    • Why: The basic pH ensures the furanone is in its enolate anion form, which is the necessary nucleophile.

  • Reagent Addition: Add 50 µL of PFBBr solution and 10 µL of Internal Standard. Seal the vial immediately with a magnetic screw cap.

  • Reaction & Extraction (On-Fiber Derivatization):

    • Incubate at 60°C for 30 minutes with agitation (500 rpm).

    • Simultaneously expose the SPME fiber to the headspace.

    • Note: PFBBr derivatives are semi-volatile and partition strongly into the headspace, driving the reaction equilibrium forward.

  • GC Injection: Desorb the fiber in the GC inlet at 250°C for 3 minutes (Splitless mode).

Data Interpretation[1][2][3]
  • Mass Spectrum: Look for the molecular ion (

    
    ) and the characteristic pentafluorobenzyl cation (
    
    
    
    181).
  • Validation: The derivative is chemically stable for >24 hours, unlike silylated derivatives which hydrolyze.

Protocol B: Two-Step Oximation-Silylation (Metabolomic Profiling)

Best for: Untargeted analysis of bacterial supernatants or cellular extracts where multiple furanone classes and other metabolites (sugars, acids) must be analyzed simultaneously. Mechanism:

  • Oximation: Methoxyamine reacts with carbonyl groups to form oximes.[1][2] This "locks" the ring opening/closing and prevents keto-enol tautomerization.[1]

  • Silylation: MSTFA replaces active protons (-OH, -NH, -SH) with trimethylsilyl (TMS) groups, conferring volatility.[2]

Materials
  • Reagent A: Methoxyamine hydrochloride (MeOx) in Pyridine (20 mg/mL).

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine (stored over KOH pellets).

Step-by-Step Procedure
  • Lyophilization: Samples must be completely dry. Water destroys silylation reagents.

  • Step 1: Oximation:

    • Add 50 µL of MeOx/Pyridine to the dried residue.

    • Incubate at 37°C for 90 minutes .

    • Critical Control: Ensure the cap is tight to prevent pyridine evaporation, but do not overheat, as furanones can degrade.

  • Step 2: Silylation:

    • Add 50 µL of MSTFA .

    • Incubate at 37°C for 30 minutes .

    • Visual Check: The solution should be clear. Cloudiness indicates moisture contamination.

  • Centrifugation: Spin down at 10,000 x g for 5 minutes to remove any salts/precipitate.

  • GC Injection: Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).

Reaction Pathway Diagram[6]

ReactionScheme Furanone Furanone (Keto/Enol Mix) Oxime Stable Oxime (Locked Tautomer) Furanone->Oxime Protection of Carbonyls MeOx Methoxyamine HCl (Step 1) MeOx->Oxime Derivative TMS-Oxime Derivative (Volatile & Stable) Oxime->Derivative Silylation of -OH groups MSTFA MSTFA (Step 2) MSTFA->Derivative

Figure 2: Two-step reaction pathway preventing isomerization and degradation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnDeactivate liner (silanize); Use ultra-inert wool; Trim column 10cm.
Double Peaks Incomplete oximation (syn/anti isomers)This is normal for oximes (syn/anti forms separate). Sum the areas of both peaks for quantification.
Missing Peaks Moisture contaminationEnsure sample is lyophilized; Check reagents for hydrolysis (white precipitate).
Baseline Noise Bleed from excess reagentUse a "backflush" setup or bake out column; Dilute sample with hexane before injection (for silylation).

References

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist Protocol Database. [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Silylation Reagents: MSTFA and BSTFA. Regis Technologies Application Notes. [Link]

Sources

quantification of sotolon in aged spirits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent lactone responsible for the characteristic "rancio," curry, and maple syrup notes in aged spirits such as Cognac, Armagnac, aged Rum, and oxidative wines (Sherry, Vin Jaune). While desirable in aged spirits, its presence is a defect in young white wines (premature oxidation).

This application note details a robust protocol for the quantification of Sotolon using Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . Unlike traditional external standard methods, this protocol utilizes deuterium-labeled Sotolon (


-Sotolon) to compensate for matrix effects and extraction losses, ensuring pharmaceutical-grade accuracy. Furthermore, we provide a secondary protocol for chiral resolution  to distinguish the potent (

)-enantiomer from the (

)-enantiomer, a critical step for authenticity verification.

Introduction & Chemical Basis

The Analyte

Sotolon is a chiral furanone. Its sensory perception is highly enantioselective:

  • (

    
    )-Sotolon:  Sweet, curry-like, nutty, maple syrup.[1] Odor Threshold: ~0.8 ppb (in water).
    
  • (

    
    )-Sotolon:  Weak, oxidized, chemical. Odor Threshold: ~100 ppb.
    

In aged spirits, Sotolon acts as a "time capsule" molecule, accumulating linearly with aging duration via oxidative pathways.

Formation Pathways

Understanding the origin of Sotolon is essential for process control. It forms via two primary oxidative mechanisms during barrel aging:

  • Maillard/Aldol Condensation: Reaction between

    
    -ketobutyric acid (from Threonine degradation) and Acetaldehyde.
    
  • Ascorbic Acid Degradation: Oxidative cleavage of ascorbic acid in the presence of ethanol.

SotolonFormation Threonine Threonine (Amino Acid) AlphaKeto α-Ketobutyric Acid Threonine->AlphaKeto Enzymatic/Thermal Deamination Ascorbic Ascorbic Acid (Vitamin C) Ascorbic->AlphaKeto Oxidative Degradation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Sotolon SOTOLON (3-hydroxy-4,5-dimethyl-2(5H)-furanone) AlphaKeto->Sotolon Aldol Condensation + Cyclization Acetaldehyde->Sotolon + α-Ketobutyric Acid

Figure 1: Mechanistic pathways for Sotolon formation in aged spirits.

Analytical Challenges

  • Matrix Complexity: Aged spirits contain high ethanol (40-60%), sugars, and non-volatile polyphenols that contaminate GC liners.

  • Volatility & Polarity: Sotolon is semi-volatile and polar, leading to peak tailing on non-polar columns.

  • Instability: As a lactone, Sotolon is pH-sensitive. Extraction must occur at acidic pH (pH < 3.5) to prevent ring opening.

Protocol A: Total Quantitation (SIDA-GC-MS/MS)

Recommended for routine quality control and aging profiling.

Reagents & Standards
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Internal Standard (ISTD):

    
    -Sotolon (Available from specialized synthesis labs or isotope standards vendors). Do not use 3-octanol; it does not compensate for the lactone ring stability issues.
    
  • Acidifier: 1M Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Sample Preparation Workflow

SamplePrep Step1 Sample Aliquot (50 mL Spirit) Step2 Spike ISTD (Add 50 µL of 10 ppm d3-Sotolon) Step1->Step2 Step3 pH Adjustment (Acidify to pH 3.0 with 1M HCl) Step2->Step3 Step4 Liquid-Liquid Extraction (3 x 10 mL Dichloromethane) Step3->Step4 Step5 Phase Separation (Collect Organic Layer) Step4->Step5 Step6 Drying (Pass through Anhydrous Na2SO4) Step5->Step6 Step7 Concentration (Nitrogen Blowdown to 200 µL) Step6->Step7 Step8 GC-MS Injection Step7->Step8

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH stability and ISTD equilibration.

Instrumental Parameters (GC-MS/MS)
ParameterSettingRationale
System Agilent 8890 GC / 7000D TQ (or equivalent)Triple Quadrupole required for sensitivity in complex matrix.
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar phase required for peak shape of the lactone.
Inlet PTV or Splitless, 250°CHigh temperature ensures volatilization; PTV prevents discrimination.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard carrier.
Oven Program 60°C (1 min)

10°C/min

240°C (5 min)
Slow ramp prevents co-elution with matrix esters.
Ion Source EI, 70 eV, 230°CStandard ionization.
Acquisition MRM Mode (See Table Below)Maximum selectivity and sensitivity.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Sotolon 128.083.010Quantifier
128.055.015Qualifier

-Sotolon
131.086.010ISTD Quantifier

Protocol B: Chiral Separation (Enantiomeric Profiling)

Required for high-value authentication (e.g., V.O.R.S. Sherry, Extra Old Cognac).

To separate (


) and (

) enantiomers, the achiral DB-WAX column is replaced with a Cyclodextrin-based chiral column.
  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent).

    • Chemistry: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-

      
      -cyclodextrin.
      
  • Oven Program Modification: Isothermal hold is critical for chiral resolution.

    • 50°C (1 min)

      
       2°C/min 
      
      
      
      160°C (Hold 20 min)
      
      
      20°C/min
      
      
      230°C.
  • Elution Order: typically (

    
    )-Sotolon elutes after (
    
    
    
    )-Sotolon on
    
    
    -cyclodextrin phases, but standards must be run to confirm.

Data Analysis & Validation

Calculation (SIDA)

Concentration is determined using the Response Factor (


) derived from the isotopic ratio:


Where


 is the slope of the calibration curve plotting (Area Ratio) vs. (Concentration Ratio).
Performance Metrics
MetricSpecificationNote
Linearity (

)
> 0.995Range: 1 – 1000 µg/L
LOD 0.5 µg/LBelow sensory threshold (1 µg/L)
Recovery 90 - 110%Corrected by

-Sotolon
Precision (RSD) < 5%Intra-day (n=6)

Expert Tips & Troubleshooting

  • Ghost Peaks: Sotolon can "stick" to active sites in the GC liner. Use Ultra Inert liners with glass wool and replace every 50 injections.

  • pH is Critical: If recovery is low, check the pH of the aqueous phase before extraction. If pH > 4.0, the lactone ring opens to form hydroxy-acid, which does not extract into DCM.

  • Solvent Evaporation: Do not evaporate to dryness. Sotolon is semi-volatile; stopping at 200 µL retains >95% of the analyte.

References

  • Guichard, E., et al. (1993). Quantitative determination of sotolon in wines by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. Link

  • Pham, T.T., et al. (1995). Optimal Conditions for the Extraction of Sotolon from Wines. Journal of Agricultural and Food Chemistry. Link

  • Pons, A., et al. (2010).[3][4] Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

  • Ferreira, A.C., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. Link

  • König, T., et al. (1999).[3] Formation of Sotolon from Ascorbic Acid. Tetrahedron Letters. Link

Sources

use of sotolon in flavor and fragrance industry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide[1]

Abstract

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a "High-Impact Aroma Chemical" (HIAC) characterized by an extremely low odor detection threshold and a dual sensory profile.[1] Depending on concentration and enantiomeric purity, it shifts from a sweet, caramelized maple syrup note to a savory, spicy fenugreek/curry profile. This guide provides validated protocols for its stabilization, dosage in flavor matrices, and quantification via GC-MS, addressing the specific challenges of oxidation and dosage sensitivity.

Chemical & Sensory Profile[2][3][4][5]

Sotolon acts as a "chameleon" molecule.[1] Its utility lies in the precise control of its concentration. It is a chiral lactone, where the (


)-enantiomer is significantly more potent and odor-active than the (

)-enantiomer.[1]
1.1 Physicochemical Properties[2]
PropertyDataNotes
IUPAC Name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
CAS Number 28664-35-9
FEMA Number 3634GRAS status
Appearance Pale yellow to amber liquidViscous, hygroscopic
Odor Threshold (Water) 0.02 ppb (

-isomer)
Extremely potent
Odor Threshold (Ethanol) ~8–15 ppbMatrix effect suppresses volatility
LogP 0.62Water soluble; soluble in PG/Ethanol
Stability pH 3.0 – 5.0 (Optimal)Unstable in alkaline media (ring opening)
1.2 The Chirality Factor
  • (

    
    )-(-)-Sotolon:  The primary odorant responsible for the "maple/curry" note.[1] It is approximately 100x more potent than the racemate in certain matrices.
    
  • (

    
    )-(+)-Sotolon:  Much weaker, often described as having a generic "caramelic" or "burnt" note without the intense diffusion of the (
    
    
    
    )-form.[1]
  • Commercial Grade: Typically sold as a racemate.[1][2] Formulators must adjust dosage based on the enantiomeric purity if sourcing "Natural" (often high

    
    ) vs. "Synthetic" (racemic).
    
Mechanism of Formation

Understanding the origin of Sotolon allows formulators to mimic natural aging processes or Maillard browning. There are two distinct pathways relevant to industry:

  • The Maillard Pathway (Food/Flavor): Thermally induced oxidative deamination of 4-hydroxy-L-isoleucine (found in Fenugreek).[1]

  • The Aging Pathway (Wine/Spirits): Aldol condensation between

    
    -ketobutyric acid and acetaldehyde during oxidative aging (e.g., Sherry, Vin Jaune, Tokaji).
    
Visualization: Dual Formation Pathways

SotolonFormation cluster_maillard Maillard / Thermal Pathway cluster_aging Oxidative Aging Pathway (Wine) Isoleucine 4-Hydroxy-L-Isoleucine KetoAcid 3-Amino-4,5-dimethyl -2-furanone Isoleucine->KetoAcid Oxidative Deamination (Heat) Sotolon SOTOLON (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) KetoAcid->Sotolon Cyclization Threonine Threonine AlphaKeto α-Ketobutyrate Threonine->AlphaKeto Deamination AlphaKeto->Sotolon Aldol Condensation (+ Acetaldehyde) Acetaldehyde Acetaldehyde Acetaldehyde->Sotolon

Caption: Figure 1.[1] Dual biosynthetic pathways for Sotolon formation: Thermal processing of Fenugreek precursors (Blue) vs. Oxidative aging in wines (Red).

Application Protocols: Flavor & Fragrance

Safety Warning: Pure Sotolon is overwhelming.[1] Never open a neat container in a general lab area. Use a fume hood.[1] Spills can render a lab unusable for days due to the tenacious "curry" odor.

3.1 Preparation of Standard Stock Solutions

Direct dosing of neat Sotolon is impossible due to its potency.

Protocol: 1.0% Stock Solution (w/w)

  • Solvent Selection: Use Propylene Glycol (PG) for flavor or Triethyl Citrate (TEC) for fragrance.[1] Ethanol is viable but volatile, leading to concentration drift.

  • Weighing: Tare a glass bottle with a polycone cap. Weigh 99.0g of solvent.[1]

  • Addition: In a fume hood, add 1.0g of Sotolon.

  • Mixing: Vortex for 2 minutes. The solution will be pale yellow.

  • Secondary Dilution: Create a 0.1% (1000 ppm) working solution from the 1% stock for daily bench work.

3.2 Flavor Formulation: The "Maple-Curry" Curve

The sensory perception of Sotolon is strictly dose-dependent.[1]

Target ProfileDosage (Final Product)Pairing Notes
Maple Syrup 2 – 5 ppmPair with Vanillin, Cyclotene, and Ethyl Maltol.[1]
Caramel/Toffee 0.5 – 2 ppmAdds "burnt sugar" depth; prevents "candy" shallowness.[1]
Coffee 0.1 – 0.5 ppmEnhances roasted notes; bridges the gap between roast and acid.
Savory (Curry/Broth) > 10 ppmThe "Fenugreek" character dominates. Used in meat analogues.[1]
Soy Sauce 3 – 5 ppmReplicates the fermented/aged character of premium Shoyu.

Experimental Validation (Self-Check):

  • Prepare a 5% sucrose solution.[1]

  • Dose Sotolon at 1 ppm (Sweet/Maple).[1]

  • Dose Sotolon at 20 ppm (Savory/Curry).[1]

  • Observation: The same molecule should yield two completely contradictory flavor profiles.

3.3 Fragrance Accord: "Immortelle" & Gourmand

In perfumery, Sotolon is the secret to "burnt sugar" and "immortelle" (Helichrysum) accords.

Accord Structure (Gourmand Base):

  • Sotolon (0.1% sol): 10 parts

  • Ethyl Maltol: 5 parts[1]

  • Vanillin: 15 parts[1]

  • Iso E Super: 40 parts (Diffusive carrier)

  • Coumarin: 5 parts

Application: Use this accord at 1-2% in the total fragrance concentrate to impart a "caramelized amber" effect without the cloying stickiness of simple vanilla.

Analytical Quality Control

Quantifying Sotolon is challenging due to its polarity and low concentration.[1] Direct injection often fails.[1] This protocol uses Solid Phase Extraction (SPE) for enrichment.

4.1 Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Wine/Beverage) SPE Solid Phase Extraction (SPE) LiChrolut EN Cartridge Sample->SPE InternalStd Internal Standard Addition (13C-Sotolon or 3-Octanol) InternalStd->Sample Wash Wash Step (Pentane:DCM 2:1) Removes non-polar interferences SPE->Wash Elution Elution (Dichloromethane or Ethyl Acetate) Wash->Elution Concentration Concentration (Nitrogen Blowdown to 100µL) Elution->Concentration Analysis GC-MS Analysis (SIM Mode: m/z 83, 128) Concentration->Analysis

Caption: Figure 2. Optimized SPE-GC-MS workflow for trace quantification of Sotolon.

4.2 Detailed Protocol (SPE-GC-MS)
  • Sample Prep: Take 50mL of beverage (wine/syrup). Adjust pH to 3.0 (Sotolon is most stable and extractable in acidic form).

  • Internal Standard: Add 50 µL of

    
    C-labeled Sotolon (or 3-octanol as a cheaper surrogate) to the sample.
    
  • SPE Conditioning: Condition a LiChrolut EN (or equivalent styrene-divinylbenzene) cartridge with 5mL methanol followed by 5mL water.[1]

  • Loading: Pass the sample through the cartridge at a slow flow rate (2 mL/min).

  • Washing: Wash with 5mL of Pentane/DCM (2:1) to remove fats and non-polar terpenes. Critical Step: Sotolon is polar enough to stay on the cartridge while non-polars wash off.

  • Elution: Elute Sotolon with 5mL Dichloromethane (DCM).

  • Concentration: Evaporate the eluate to 0.1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • Column: DB-WAX or FFAP (Polar column is essential).[1]

    • Injector: Splitless, 250°C.

    • SIM Mode: Monitor ions m/z 83 (Quantifier) and 128 (Qualifier).

    • Limit of Detection: Should be < 1 µg/L (ppb).

Regulatory & Safety
  • FEMA GRAS: 3634[1][3][4]

  • EU Regulation: Flavouring Substance 10.017.[1]

  • IFRA: Not restricted, but limited by olfactory acceptability.

  • Handling: Wear nitrile gloves. If skin contact occurs, wash with oil/soap immediately, not just water (Sotolon is lipophilic enough to stick to skin oils).

  • Storage: Store under nitrogen at 4°C. Sotolon oxidizes to form odorless compounds, losing potency over time.

References
  • FEMA Flavor Ingredient Library. (2025).[1] 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon) - FEMA 3634.[1][4]Link

  • The Good Scents Company. (2025).[5] Sotolon: Chemical and Sensory Data.[1][3][6][7]Link

  • Leffingwell & Associates. (2024).[1] Chirality & Odor Perception: The Sotolon Enantiomers.Link

  • American Chemical Society (ACS). (2018).[1] Rapid Determination of Sotolon in Fortified Wines Using LC-MS/MS. Journal of Analytical Methods.[1][8] Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Sotolon.[1]Link

Sources

Application Note: Monitoring Sotolon Formation During Food Processing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone acting as a "double-edged sword" in food matrices. At high concentrations (>100


g/L), it imparts desirable nutty, curry, and maple syrup notes critical to the identity of fortified wines (Madeira, Port), fenugreek, and aged sake. Conversely, at low concentrations (1–10 

g/L) in dry white wines and citrus beverages, it is a marker of premature oxidative aging (premox), manifesting as a "burnt" or "rancid" off-flavor.

This guide provides a rigorous framework for monitoring sotolon genesis. Unlike generic protocols, we focus on Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS , the only methodology capable of compensating for the severe matrix effects found in processed foods.

Mechanistic Pathways of Formation

Understanding the origin of sotolon is a prerequisite for controlling it. It does not appear spontaneously; it is the product of specific precursor interactions driven by thermal load and oxidative stress.

Critical Control Points (CCPs) in Formation:
  • Oxidative Pathway (Aging/Storage): The aldol condensation of

    
    -ketobutyric acid (from threonine or ascorbic acid degradation) with acetaldehyde.[1] This is the dominant pathway in wines and fermented beverages.
    
  • Thermal Pathway (Processing): The Maillard reaction involving reducing sugars (fructose/rhamnose) and amino acids, or direct degradation of ascorbic acid in the presence of ethanol.

Visualization: Sotolon Formation Network

The following diagram maps the precursor flows. Note the central role of


-Ketobutyric acid  and Ascorbic Acid .

SotolonPathways cluster_inputs Precursors cluster_intermediates Intermediates Threonine Threonine AlphaKeto α-Ketobutyric Acid Threonine->AlphaKeto Deamination Ascorbic Ascorbic Acid Ascorbic->AlphaKeto Oxidative Degradation Sotolon SOTOLON (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) Ascorbic->Sotolon Direct Ethanol Reaction (Acidic Medium) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Sugars Reducing Sugars (Fructose/Rhamnose) MaillardInt Maillard Intermediates Sugars->MaillardInt Heat Processing AlphaKeto->Sotolon Aldol Condensation (+ Acetaldehyde) Acetaldehyde->Sotolon Aldol Condensation MaillardInt->Sotolon Cyclization & Dehydration

Figure 1: Dual-pathway mechanism showing oxidative (left/center) and thermal (right) genesis routes.

Analytical Strategy: The "Why" Behind the Protocol

The Challenge: Matrix Interference & Chiral Potency

Sotolon exists in complex matrices (high sugar, ethanol, or protein). Standard external calibration fails here because the matrix suppresses ionization in Mass Spectrometry. Furthermore, sotolon is chiral; the (S)-enantiomer is significantly more potent than the (R)-enantiomer. However, for routine monitoring of formation kinetics, quantifying total sotolon via achiral LC-MS/MS is the industry standard for throughput.

The Solution: SIDA-LC-MS/MS

We utilize Stable Isotope Dilution Assay (SIDA) . By spiking the sample with Deuterated Sotolon (


-Sotolon) or 

C-Sotolon before extraction, we create a self-validating system. Any loss during extraction or ion suppression during analysis affects the analyte and the standard equally, mathematically cancelling out the error.

Protocol A: Sample Preparation (Miniaturized LLE)

Target: High-throughput screening of liquid matrices (wines, juices, syrups).

Reagents:

  • Internal Standard (IS): Sotolon-

    
     (10 mg/L in ethanol).
    
  • Solvent: Ethyl Acetate (LC-MS grade).

  • Acidifier: Formic Acid (98%).

Step-by-Step Workflow:

  • Aliquot & Spike: Transfer 8 mL of sample into a 15 mL PTFE centrifuge tube. Add 20

    
    L of IS solution.
    
    • Why? Spiking before extraction corrects for recovery losses (typically 70-95%).

  • Acidification: Add 50

    
    L Formic Acid.
    
    • Why? Sotolon is a lactone.[2][3] Acidic pH prevents ring opening (hydrolysis) and ensures it remains in the neutral, extractable form.

  • Extraction: Add 4 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 RPM for 5 minutes.

  • Collection: Transfer the upper organic layer to a glass vial.

  • Concentration (Optional for Trace Analysis): Evaporate under gentle Nitrogen stream to dryness and reconstitute in mobile phase (0.1% Formic Acid in Water/MeOH 95:5).

    • Note: For fortified wines/syrups (>100

      
      g/L), skip concentration. For dry wines (<10 
      
      
      
      g/L), concentration is mandatory.

Protocol B: Instrumental Analysis (LC-MS/MS)

Target: Quantitation with high selectivity.[4]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6


m, 100 x 2.1 mm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient: 5% B (hold 1 min)

    
     95% B (at 6 min) 
    
    
    
    Re-equilibrate.

MS/MS Parameters (MRM Mode): Ionization: Electrospray Ionization (ESI) Positive Mode.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Sotolon 129.155.1 Quantifier20
129.183.0Qualifier15
Sotolon-

(IS)
132.158.1 Quantifier20

Self-Validation Check: The ratio of the Quantifier/Qualifier ions for the analyte must match the authentic standard within


20%. If not, a co-eluting matrix interference is present.

Data Interpretation & Thresholds

Sotolon impact is highly concentration-dependent.[2] Use the table below to interpret your analytical results.

MatrixConcentration Range (

g/L)
Sensory PerceptionAction Required
Dry White Wine < 5UndetectableNone (Ideal)
Dry White Wine 5 - 15"Burnt", "Rancid"FAIL: Check oxidation/cork failure.
Fortified Wine 20 - 100Nutty, ComplexMonitor: Desirable aging.
Madeira/Syrup > 200Curry, Maple, CaramelTarget: High quality indicator.

Case Study: Accelerated Aging Workflow

To predict shelf-life, researchers often use accelerated aging (heating). The following workflow describes how to validate a new antioxidant formulation using Sotolon as the marker.

Workflow cluster_prep Experimental Setup cluster_analysis Analytical Cycle (Days 0, 7, 14, 30) Sample Control vs. Antioxidant Sample Stress Thermal Stress (40°C for 30 days) Sample->Stress Extract Miniaturized LLE (+ IS Spike) Stress->Extract Sampling Measure LC-MS/MS (MRM Mode) Extract->Measure Decision Data Analysis: Rate Constant (k) Measure->Decision Decision->Sample Iterate/Optimize

Figure 2: Accelerated aging workflow to determine sotolon formation kinetics and antioxidant efficacy.

References

  • Pereira, V., et al. (2018). "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis."[4][6] Journal of Analytical Methods in Chemistry.

  • Lavigne, V., et al. (2008). "Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging."[3] Journal of Agricultural and Food Chemistry.

  • Pons, A., et al. (2010). "Identification of a sotolon pathway in dry white wines."[3][7] Journal of Agricultural and Food Chemistry.

  • König, T., et al. (1999). "3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks."[8] Journal of Agricultural and Food Chemistry.

  • Gaspar, J.M., et al. (2018). "Odor detection threshold (ODT) and odor rejection threshold (ORT) determination of sotolon in Madeira wine."[9] AIMS Agriculture and Food.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in Sotolon Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: LC-MS/MS Analysis of Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) Applicable Matrices: Wine (White/Fortified), Biological Fluids (Urine/Plasma), Food Extracts Target Analyte Properties: Polar, Low MW (128.13 Da), Weak Acid (pKa ~8.8)

Executive Summary

Sotolon analysis is notoriously difficult due to its high polarity and low molecular weight. In complex matrices like wine or urine, it often co-elutes with high-concentration polar interferences (organic acids, sugars, salts), leading to severe ion suppression (signal loss) or enhancement . This guide provides a validated workflow to diagnose, prevent, and correct these matrix effects.

Module 1: Diagnostics – Do I Have a Matrix Effect?

Before altering your extraction protocol, you must visualize where the suppression occurs relative to your analyte's retention time.

Protocol: Post-Column Infusion (PCI)

The PCI method is the gold standard for "mapping" the matrix background. It involves injecting a blank matrix sample while continuously infusing a steady stream of Sotolon standard into the MS source.

The Workflow:

  • Setup: Connect a syringe pump containing Sotolon standard (100–500 µg/L in mobile phase) to the LC eluent line via a T-piece after the column but before the MS source.

  • Acquisition: Set the MS to monitor Sotolon transitions (m/z 129

    
     83, 129 
    
    
    
    55).
  • Injection: Inject a "Blank Matrix" (e.g., extracted wine/urine without Sotolon).

  • Analysis: Observe the baseline. A flat line is ideal. Dips indicate suppression ; peaks indicate enhancement .

Visualizing the PCI Setup:

PCI_Setup cluster_LC LC System cluster_MS Detection LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction Column->T_Piece Eluent MS_Source ESI Source (Ionization) Detector Mass Spectrometer (MRM Mode) MS_Source->Detector Syringe Syringe Pump (Sotolon Standard) Syringe->T_Piece Constant Infusion T_Piece->MS_Source Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to profile matrix effects.

Module 2: Sample Preparation – The First Line of Defense

Direct injection is rarely sufficient for Sotolon due to the "void volume" effect where salts and sugars elute early. You must selectively extract the lactone.

Comparison of Extraction Strategies
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Recommendation
Solvent/Phase Dichloromethane (DCM)Polymeric (e.g., LiChrolut EN, HLB)LLE (Miniaturized)
Mechanism Partitioning based on polarityAdsorption/DesorptionLLE is specific for lactones
Cleanliness Moderate (removes salts/sugars)High (removes polyphenols)SPE for very dirty matrices
Cost/Time Low Cost / FastHigher Cost / Multi-stepStart with LLE
Sotolon Recovery ~95% (with optimization)70-90%LLE
Recommended Protocol: Miniaturized LLE (Wine/Urine)

Based on Pereira et al. (2018)

  • Sample Adjustment: Take 8 mL of sample. Adjust pH to 3.0–3.5 (Sotolon is stable in acidic conditions; basic pH opens the lactone ring).

  • Extraction: Add 4–5 mL Dichloromethane (DCM) .

    • Why DCM? It has high selectivity for lactones while rejecting the highly polar sugars and salts that cause ion suppression [1].

  • Agitation: Vortex vigorously for 5 minutes. Centrifuge to separate layers.

  • Concentration: Collect the organic (bottom) layer. Evaporate to dryness under Nitrogen.

  • Reconstitution: Dissolve in Mobile Phase A (Water + 0.1% Formic Acid). Crucial: Match the initial mobile phase composition to prevent peak broadening.

Module 3: Chromatography & Quantification – The Correction

If extraction doesn't remove all interferences, chromatography and internal standards must compensate for the remaining matrix effect.[1]

Chromatographic Separation

Sotolon is polar. On a standard C18 column, it may elute near the void volume (0.5–1.5 min), exactly where matrix suppression is worst.

  • Solution: Use a Polar-Embedded C18 or HILIC column.

  • Goal: Shift Sotolon retention to >3 minutes, away from the salt/sugar dump.

Isotope Dilution Mass Spectrometry (IDMS)

This is the only way to guarantee accuracy in the presence of matrix effects.

  • Internal Standard (IS): Use Sotolon-d3 or 13C-Sotolon .

  • Mechanism: The IS co-elutes perfectly with the analyte. If the matrix suppresses the Sotolon signal by 40%, it also suppresses the IS signal by 40%. The ratio remains constant.

  • Validation:

    
    
    

Troubleshooting Decision Tree:

Troubleshooting Start Problem: Low Sensitivity / Irregular Peak Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Stable IS Signal Stable? (Consistent Area) Check_IS->IS_Stable Calibration_Issue Issue: Calibration/Prep error. Action: Remake standards. IS_Stable->Calibration_Issue Yes Matrix_Effect Issue: Matrix Suppression. Action: Run PCI Diagnostic. IS_Stable->Matrix_Effect No Yes_IS Yes No_IS No (IS also drops) PCI_Result Does Suppression overlap with Sotolon Peak? Matrix_Effect->PCI_Result Change_Chrom Action: Change Column (Polar C18) or Gradient PCI_Result->Change_Chrom Yes Check_Source Action: Clean MS Source Check Ionization Voltage PCI_Result->Check_Source No Overlap_Yes Yes Overlap_No No

Figure 2: Logical workflow for troubleshooting sensitivity issues in Sotolon analysis.

Frequently Asked Questions (FAQs)

Q1: My Sotolon peak has a "shoulder" or splits. Is this a matrix effect?

  • Answer: Likely not. This is often due to pH mismatch or solvent strength mismatch .

    • Cause: Injecting a sample dissolved in 100% Methanol onto a high-aqueous mobile phase stream causes the analyte to precipitate or travel faster than the eluent initially.

    • Fix: Dissolve your final extract in the starting mobile phase (e.g., 95% Water / 5% ACN). Also, ensure pH is acidic (<5) to prevent keto-enol tautomerism shifts or ring opening [2].

Q2: I cannot afford deuterated Sotolon (Sotolon-d3). What is the alternative?

  • Answer: You must use Matrix-Matched Calibration .

    • Protocol: Spike your calibration curve standards into a "blank" matrix (e.g., a wine stripped of aroma via charcoal, or synthetic urine) rather than pure solvent. This ensures the calibrators suffer the same suppression as the samples [3].

    • Warning: This is less robust than IDMS because "matrix" varies from sample to sample (e.g., a sweet wine suppresses more than a dry wine).

Q3: Why is my signal dropping over a sequence of 50 injections?

  • Answer: This is cumulative matrix buildup on the cone/shield.

    • Mechanism:[2][3][4][5] Non-volatile material (proteins, heavy sugars) deposits on the source, reducing ionization efficiency over time.

    • Fix: Use a divert valve. Direct the LC flow to waste for the first minute (void volume) and after the Sotolon elutes (wash phase). Only direct flow to the MS during the Sotolon retention window.

Q4: Can I use GC-MS instead to avoid these issues?

  • Answer: Yes, but it requires derivatization. Sotolon is semi-volatile and polar. Direct GC injection leads to peak tailing. Common derivatization uses reagents like BSTFA, but this adds a reaction step that introduces its own variability. LC-MS/MS is generally preferred for throughput if matrix effects are managed [4].

References

  • Pereira, V., et al. (2018).[5][6] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods.

  • Pons, A., et al. (2014). UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.

  • Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Stoll, D.R. (2025).[7] Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.[7]

Sources

Technical Support Center: Troubleshooting Sotolon Peak Tailing in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The Sotolon Challenge: Root Cause Analysis

Sotolon is a "diva" molecule in flavor chemistry.[1] Its high polarity and structural tautomerism make it notoriously difficult to chromatograph perfectly.[1] Before troubleshooting, you must understand why it tails.

The Mechanism of Failure

Sotolon exists in a keto-enol equilibrium. The hydroxyl group (-OH) at the C3 position is the primary culprit for peak tailing.

  • Hydrogen Bonding (Adsorption): The -OH group acts as a hydrogen bond donor.[1] It interacts aggressively with:

    • Silanols: Free -Si-OH groups in non-deactivated glass liners or column stationary phases.[1][2]

    • Metal Ions: Trace metals in the injector weldments or gold seals.[1]

    • Matrix Residue: Non-volatile sugars (common in wine/maple syrup) charred in the liner.

  • Tautomerization: In the gas phase, rapid interconversion between the keto and enol forms can cause peak broadening and tailing if the column phase does not stabilize one form.

Diagnostic Workflow

Use this decision tree to isolate the source of the tailing. Do not assume it is the column immediately.[1]

SotolonTroubleshooting Start Sotolon Peak Tailing Detected Step1 Check Retention Time (RT) Start->Step1 RT_Shift RT Shifting Earlier? Step1->RT_Shift ActiveSites Active Sites in Inlet/Column (Adsorption) RT_Shift->ActiveSites Yes Overload Check Peak Width (Fronting vs Tailing) RT_Shift->Overload No Test1 Action: Trim Column 20cm & Change Liner ActiveSites->Test1 Result1 Tailing Persists? Test1->Result1 ChemFix Switch to Derivatization (Pathway B) Result1->ChemFix Yes PhysFix Issue Resolved (Maintenance Schedule) Result1->PhysFix No

Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.

Pathway A: Direct Injection Troubleshooting (Physical Fixes)

If your method requires direct analysis (without derivatization), you must eliminate all active sites.[1] This is the "Hard Mode" of Sotolon analysis.

Q: My liner is new, but Sotolon still tails. Why?

A: "New" does not mean "Inert."[1] Standard deactivated liners often fail with Sotolon.[1]

  • The Fix: Use Ultra-Inert (UI) or "Sky" grade liners with deactivated glass wool.[1]

  • The Causality: Sotolon requires a fully silanized surface.[1] Any exposed borosilicate glass acts as a Lewis acid, binding the sotolon.

  • Protocol:

    • Install a single-taper liner with wool (wool placed low to wipe the needle).[1]

    • Crucial Step: If analyzing wine or syrup, change the liner every 20–30 injections.[1] Accumulated non-volatiles create new active sites rapidly.[1]

Q: Which column phase prevents tailing for direct injection?

A: You must match polarity.

  • Recommendation: Use a WAX column (Polyethylene Glycol).[1]

    • Examples: DB-WAX UI, SolGel-WAX, InertCap Pure-WAX.[1]

  • Why: The polar stationary phase interacts with Sotolon's polar groups, effectively "masking" them from the silica tubing walls. A non-polar column (5MS) will almost always result in tailing for underivatized Sotolon because the analyte prefers the silica wall over the stationary phase.

Q: Can pH adjustment help?

A: Yes. Sotolon is stable in acidic conditions.[1]

  • Technique: Ensure your final extract is slightly acidic (pH 3–4).

  • Warning: Avoid alkaline conditions, which cause the lactone ring to open, destroying the molecule and resulting in broad, unrecognizable humps.

Pathway B: Derivatization (The "Nuclear" Option)

If direct injection fails to meet peak symmetry requirements (USP Tailing Factor < 1.5), you must derivatize.[1] This chemically caps the -OH group, removing the polarity that causes tailing.

Recommended Reaction: Silylation

We convert Sotolon into its TMS (Trimethylsilyl) or TBDMS (tert-Butyldimethylsilyl) ether.[1][2]

Comparison of Reagents:

FeatureBSTFA + 1% TMCSMTBSTFA + 1% TBDMCS
Derivative TMS-SotolonTBDMS-Sotolon
Stability Moderate (sensitive to moisture)High (Hydrolytically stable)
Mass Spec Good M+ identificationExcellent [M-57]+ base peak
Recommendation Standard UsePreferred for Trace Analysis
Protocol: MTBSTFA Derivatization Workflow

This protocol creates a highly stable derivative that runs perfectly on standard non-polar (5MS) columns.

Derivatization Extract Sample Extract (DCM or Ethyl Acetate) Dry Dry Completely (N2 Stream) Extract->Dry Remove H2O Reagent Add 50µL MTBSTFA + 1% TBDMCS Dry->Reagent Anhydrous Heat Incubate 60°C for 30-60 min Reagent->Heat Inject Inject GC-MS (Splitless) Heat->Inject

Figure 2: Workflow for converting Sotolon to TBDMS-Sotolon to eliminate polarity-induced tailing.[2]

Step-by-Step:

  • Extract: Perform your standard SPE or LLE extraction.[1]

  • Dry: Evaporate the solvent to absolute dryness under Nitrogen. Critical: Any residual water will destroy the derivatizing reagent.[1]

  • React: Add 50 µL of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Incubate: Heat at 60°C for 45 minutes.

  • Inject: Inject 1 µL into a 5MS column (e.g., DB-5MS UI).[1][2]

    • Result: The peak will be sharp, symmetrical, and elute later than native Sotolon.

Self-Validating Troubleshooting Tests

Do not guess. Use these protocols to prove the issue.

Test 1: The "Column Head" Check

Purpose: Determine if the tailing is from the column inlet or the detector.

  • Run a standard Sotolon injection.[1] Record Peak Asymmetry (As).[1]

  • Trim 30 cm from the inlet side of the column.[1]

  • Re-run the standard.[1]

    • If As improves significantly: The contamination was at the column head (matrix deposition).

    • If As is unchanged: The issue is likely the liner (upstream) or the column phase chemistry (wrong column type).

Test 2: The Standard Addition Recovery

Purpose: Verify if matrix effects are suppressing the signal or causing adsorption.

  • Spike a "clean" solvent blank with Sotolon (100 ppb).[1]

  • Spike your actual sample matrix with Sotolon (100 ppb).[1]

  • Compare the absolute peak areas.[1]

    • Requirement: The matrix spike area should be >80% of the solvent spike.

    • Failure (<80%): Active sites in the liner are irreversibly binding the analyte in the presence of matrix. Action: Switch to Pathway B (Derivatization).

Summary of Critical Parameters

ParameterDirect Injection (Pathway A)Derivatization (Pathway B)[2]
Column Type WAX (Polar)5MS / 1MS (Non-Polar)
Inlet Liner Ultra-Inert, Single Taper, WoolStandard Deactivated Splitless
Inlet Temp 230°C (Minimize degradation)250°C - 270°C
Target Ions (m/z) 128, 83, 55242 (TMS) or 284 (TBDMS)
Main Risk Adsorption / TailingIncomplete reaction (Wet sample)

References

  • Guinot, P., et al. (2003).[1] "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry." Journal of Chromatography A, 1007(1-2), 201-207. Link

  • Pham, T. T., et al. (2019).[1] "Optimal conditions for the formation of sotolon from α-ketobutyric acid in model systems." Food Chemistry. Link

  • GL Sciences. (2023).[1] "Analysis of the Flavor Component Sotolone Using InertCap Pure-WAX." Technical Note No. 86. Link

  • Agilent Technologies. (2020).[1] "GC Troubleshooting Series: Tailing Peaks." Agilent Technical Support. Link

Sources

Technical Support Center: SPME Optimization for Furanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid Phase Microextraction (SPME) Fiber Selection for Furanones (e.g., Furaneol, Sotolon) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Furanone Challenge

Welcome to the Furanone Analysis Support Center. You are likely here because you are encountering the "Furanone Paradox": these compounds (such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone [Furaneol] and 4,5-dimethyl-3-hydroxy-2(5H)-furanone [Sotolon] ) are critical for flavor and bioactivity but are chemically fragile, highly polar, and water-soluble.

Standard non-polar extraction methods often fail. This guide bypasses generic advice to focus on the specific physicochemical interactions required to capture these labile targets using SPME.

Module 1: Fiber Selection (Hardware Configuration)

Q: Which fiber is the "Gold Standard" for polar furanones?

A: There is no single "perfect" fiber, but for furanones, we generally recommend the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber over the traditional Polyacrylate (PA) or PDMS fibers.

Technical Deep Dive:
  • The Polarity Match: Furanones are polar.[1] A standard 100 µm PDMS (Red Hub) fiber is non-polar and will yield extremely poor recovery (often <5%).

  • The Porosity Factor:

    • Polyacrylate (PA - White Hub): Historically the choice for polar phenols and furanones. It works via absorption (partitioning into the bulk liquid phase). It is highly selective for polar compounds but mechanically fragile and has a long equilibration time.

    • DVB/CAR/PDMS (Gray Hub): This is a mixed-mode fiber.

      • DVB (Mesoporous): Traps the semi-volatile furanones (C6+).

      • Carboxen (Microporous): Traps smaller fragmentation products or precursors.

      • PDMS: Acts as the binder.

    • Verdict: While PA is theoretically more selective, DVB/CAR/PDMS offers higher capacity and better durability for routine analysis, often showing 2-3x higher peak areas for sotolon and furaneol due to the adsorptive surface area of the DVB particles.

Fiber Comparison Table
Fiber TypeHub ColorMechanismSuitability for FuranonesDurability
DVB/CAR/PDMS GrayAdsorption (Porous)High. Best balance of sensitivity and range.High
Polyacrylate (PA) WhiteAbsorption (Liquid)High. Excellent for very polar targets, but slow kinetics.Low (Fragile)
CW/DVB VioletAdsorptionMedium. Good for alcohols, less specific for furanones.Medium
PDMS (100 µm) RedAbsorptionLow. Poor recovery of polar furanones.High
Carboxen/PDMS BlackAdsorption (Micro)Medium. Good for small furans, but risk of irreversible binding.Medium
Visualizing Fiber Selection Logic

The following diagram illustrates the decision matrix for selecting the correct fiber based on analyte properties.

FiberSelection Start Target Analyte Analysis PolarityCheck Is the Analyte Polar? Start->PolarityCheck NonPolar Non-Polar (e.g., Terpenes) PolarityCheck->NonPolar No Polar Polar (Furanones, Phenols) PolarityCheck->Polar Yes MWCheck Molecular Weight / Volatility SmallVolatile High Volatility (MW < 100) e.g., Furan MWCheck->SmallVolatile SemiVolatile Semi-Volatile (MW 100-200) e.g., Furaneol, Sotolon MWCheck->SemiVolatile PDMS Use PDMS (Red Hub) NonPolar->PDMS Polar->MWCheck CARPDMS Use CAR/PDMS (Black Hub) (Microporous) SmallVolatile->CARPDMS DVBCARPDMS Use DVB/CAR/PDMS (Gray Hub) (Mesoporous/Mixed) SemiVolatile->DVBCARPDMS General Purpose (Recommended) PA Use Polyacrylate (White Hub) (Specific Polar Application) SemiVolatile->PA High Specificity Required

Figure 1: Decision tree for SPME fiber selection based on analyte polarity and volatility.

Module 2: Method Optimization (The "Software")

Q: My recovery is low. How do I optimize the extraction thermodynamics?

A: Furanones are water-soluble. You must force them out of the aqueous phase and onto the fiber using the "Salting Out" effect and pH control.

Protocol: The "Force Multiplier" Setup
  • Salt Addition (Critical): Add NaCl to saturation (approx. 30% w/v).

    • Why: This increases the ionic strength of the water, decreasing the solubility of organic compounds (furanones) and driving them into the headspace or fiber coating.

  • pH Adjustment: Adjust sample pH to ~3.5 - 4.0 using Tartaric or Citric acid.

    • Why: Furanones are weak acids. At neutral pH, they may ionize. SPME fibers extract the neutral species best. Acidic pH suppresses ionization (keeping them in the protonated, extractable form) and mimics the natural stability environment of wine/fruit matrices.

  • Temperature Control: Set incubation/extraction to 40°C - 50°C .

    • Warning: Do NOT exceed 60°C for Furaneol. It is heat-labile and will degrade into artifacts, or you will induce Maillard reactions in the matrix that generate false furanones.

Q: Headspace (HS) or Direct Immersion (DI)?

A: Use Headspace (HS) .[2][3]

  • Reasoning: Direct immersion in complex matrices (fruit pulp, fermentation broth) fouls the fiber with sugars and proteins (the "browning reaction" precursors). Since you are heating the sample to 40-50°C and salting it out, the Henry's Law constant favors the headspace sufficiently for detection.

Module 3: Troubleshooting & Artifacts

Q: I see "Ghost Peaks" or carryover in my blank runs. Why?

A: This is a common issue with DVB/CAR/PDMS fibers. The Carboxen (carbon molecular sieve) layer holds onto molecules very tightly due to its microporous structure.

The Fix:

  • Desorption Temperature: Ensure your injector is at 250°C - 260°C . (Do not exceed the fiber's max temp, usually 270°C).

  • Desorption Time: Increase from the standard 2 minutes to 5-10 minutes .

  • Fiber Bake-out: Run a "bake-out" method (fiber exposed in a clean injector at 260°C with high split flow) for 20 minutes between distinct sample batches.

Q: My Furaneol peak is tailing badly.

A: Furanones are polar and contain hydroxyl groups (-OH) that hydrogen bond with active sites in the GC inlet or column.[1]

The Fix:

  • Column Choice: Ensure you are using a polar (WAX) or mid-polar (624-type) column. A 5-MS (non-polar) column often yields poor peak shape for free furanones.

  • Derivatization (Optional but Powerful): If tailing persists, you can perform in-situ derivatization on the fiber.

    • Method: Load the fiber with the derivatizing agent (e.g., MSTFA or MTBSTFA) in the headspace of a reagent vial after sample extraction but before injection. This caps the -OH group, improving peak shape and stability.

Module 4: Experimental Workflow Visualization

The following diagram outlines the optimized workflow to minimize degradation and maximize recovery.

OptimizationLoop SamplePrep Sample Prep (5mL Sample + 1.5g NaCl) pHAdjust pH Adjustment (Target pH 3.5) SamplePrep->pHAdjust Extraction HS-SPME Extraction (DVB/CAR/PDMS, 45°C, 30 min) pHAdjust->Extraction Desorption Desorption (250°C, Splitless, 3 min) Extraction->Desorption Analysis GC-MS Analysis (WAX Column) Desorption->Analysis Check QC Check: Sensitivity/Shape? Analysis->Check FixSalt Increase Salt (Saturation) Check->FixSalt Low Area FixTemp Lower Temp (Prevent Degradation) Check->FixTemp Artifacts/Degradation FixSalt->SamplePrep FixTemp->Extraction

Figure 2: Optimized experimental workflow and troubleshooting loop for furanone analysis.

References

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[4][5] Journal of Chromatography A. Link

  • Pereira, V., et al. (2018).[4] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.[4] Link

  • Sigma-Aldrich (Merck). (2023). SPME Fiber Selection Guide: Selecting the Appropriate SPME Fiber Coating.Link

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.[2][3]Link

  • Shirey, R. E. (1999). Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction. Journal of Chromatographic Science. Link

Sources

Advanced Protocol: Mitigating Sotolon Carryover in Automated LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The "Ghost" Mechanism: Why Sotolon Sticks

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is notoriously difficult to clear from automated liquid handling systems.[1] Unlike simple hydrophobic carryover, sotolon exhibits a "hybrid stickiness" due to its chemical duality:

  • Lactone Moiety: The polar lactone ring creates strong hydrogen bonding interactions with metallic surfaces (stainless steel needles/valves) and active sites on rotor seals.

  • Keto-Enol Tautomerism: In solution, sotolon exists in equilibrium.[1] The enol form can chelate trace metal ions in the flow path, creating "adsorption sinks" that release the analyte slowly over subsequent injections.

The Diagnostic Rule: If your blank injection shows a peak >20% of your LLOQ (Lower Limit of Quantitation) only after a high-concentration sample, you have carryover , not contamination.

The Hardware Audit: Identifying Adsorption Hotspots

Before altering chemistry, you must visualize where the compound is physically trapped. The following diagram maps the critical failure points in a standard autosampler flow path.

Sotolon_Adsorption_Map Sample Sample Vial (High Conc.) Needle Injection Needle (Metal Surface) Sample->Needle Adsorption 1: Metal Chelation Needle->Sample Re-dissolution into NEXT sample Seat Needle Seat (Polymer/Seal) Needle->Seat Transfer Valve Rheodyne Valve (Rotor Seal Grooves) Seat->Valve Adsorption 2: Polymer Interaction Column Column Head (Frit/Guard) Valve->Column Elution Valve->Column Bleed into Blank Injection MS MS/MS Detector Column->MS Detection

Figure 1: Critical adsorption points. The needle and valve rotor seal are the primary sources of sotolon carryover due to metal chelation and polymer embedding.

The "Dual-Strip" Wash Protocol

Standard methanol washes are insufficient for sotolon.[1] You must employ a Chaotropic Wash Strategy that disrupts both hydrophobic retention and hydrogen bonding.[1]

Recommended Solvent Architecture

Do not use 100% Acetonitrile (ACN) as a wash; it often "locks" polar contaminants onto surfaces by precipitating buffer salts around them.[1] Use the following validated mixtures:

Wash TypeCompositionMechanism of Action
Weak Wash (Solvent A) 90% Water / 10% MeOH + 0.1% Formic AcidMatches initial gradient conditions to prevent solvent shock and peak distortion.[1]
Strong Wash (Solvent B) 40% ACN / 40% IPA / 20% Acetone + 0.1% Formic Acid IPA (Isopropanol): Solubilizes the lactone ring.Acetone: Denatures protein/matrix binding.Formic Acid: Keeps sotolon protonated, preventing metal chelation.

Protocol Implementation:

  • Pre-Injection Wash: 1x Weak Wash (3 seconds).[1]

  • Post-Injection Wash: 3x Strong Wash (5 seconds each) followed by 1x Weak Wash (to remove strong solvent before the next injection).

  • Valve Switching: Toggle the injection valve during the strong wash cycle to clean the rotor grooves.

Method Optimization: The "Sawtooth" Gradient

To prevent column carryover (ghost peaks from previous runs), implement a "Sawtooth" cleaning step at the end of every analytical run.

The Logic: Sotolon often trails on C18 columns. A simple linear ramp is often too slow to desorb all of it.

  • Step 1: Elute Analyte (Standard Gradient).[1]

  • Step 2: Ramp to 98% Organic (Hold 1 min).

  • Step 3: Drop to 50% Organic (Hold 0.5 min).

  • Step 4: Ramp back to 98% Organic (Hold 1 min).

  • Step 5: Re-equilibrate.

This rapid oscillation creates a "solvent shock" that dislodges stubborn analytes more effectively than a static hold.[1]

Troubleshooting Guide (FAQ)

Q1: I see sotolon in my blank, but the peak area is constant across multiple blanks. Is this carryover?

  • Diagnosis: No. This is Contamination .

  • Reasoning: Carryover follows a logarithmic decay (e.g., 1000 -> 50 -> 5 -> 0).[1] Constant peak area implies the source is continuous.

  • Action: Check your mobile phase solvents.[1][2][3][4] Sotolon is a potent aroma compound; if someone in the lab opened a high-concentration standard nearby, vapors can contaminate aqueous buffers. Replace all mobile phases and use fresh glassware.

Q2: Changing the needle wash didn't help. What next?

  • Diagnosis: The carryover is likely in the Rotor Seal .

  • Action: Switch from Vespel® rotor seals to Tefzel® (ETFE) or PEEK seals. Vespel (polyimide) has a pH range limit and can adsorb lactones at specific pH levels. Tefzel is more hydrophobic but less "sticky" for polar lactones.[1]

Q3: Can I use a basic wash (High pH) to clean sotolon?

  • Diagnosis: Proceed with Caution.

  • Science: High pH (>10) will hydrolyze the lactone ring, opening it into a hydroxy-acid.[1] This does wash it away effectively.[1]

  • Risk: If the high pH solvent enters the column, it may damage silica-based stationary phases. If you use a basic wash, ensure it is strictly limited to the needle/loop and thoroughly rinsed with the Weak Wash (Acidic) before the valve switches to the column.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Sotolon Detected in Blank Step1 Run 'Absolute Blank' (0 µL Injection / No Needle Movement) Start->Step1 Decision1 Peak Present? Step1->Decision1 Result1 Contamination: Check Mobile Phase/Column Decision1->Result1 Yes Step2 Run 'Solvent Blank' (Inject Clean Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Result2 Carryover: Autosampler Path Decision2->Result2 Yes Result3 System Clean: Previous Sample Matrix Issue Decision2->Result3 No

Figure 2: Systematic decision tree to isolate the source of the ghost peak.

References
  • Pereira, V., et al. (2018).[1][5][6] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link

  • Thermo Fisher Scientific. (2012).[1] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Note. Link

  • Kadian, N., et al. (2016).[1] Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2025).[1] Sotolon Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Sotolon Analysis & Baseline Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Baseline Stability in Sotolon Chromatograms Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Chemistry of Instability

Welcome to the Sotolon Technical Support Hub. If you are analyzing Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) , you are likely encountering baseline irregularities such as drift, excessive noise, or peak tailing.

Before troubleshooting the instrument, you must understand the molecule. Sotolon is an enol-lactone that exhibits keto-enol tautomerism. This chemical duality is the primary driver of chromatographic instability.

  • The Mechanism: In solution, Sotolon exists in equilibrium between its enol and keto forms. This equilibrium is highly pH-dependent.

  • The Consequence: If the pH of your mobile phase (LC) or the activity of your liner/column (GC) shifts this equilibrium during the run, you will observe peak broadening (tailing) and baseline drift as the molecule "smears" across the stationary phase rather than eluting as a tight band.

Module 1: GC-MS Troubleshooting

Context: GC-MS is the standard for trace analysis (ppb levels) in complex matrices like aged wine, sake, or biological fluids. However, Sotolon’s polarity makes it prone to adsorption on active sites.

Q1: Why do I see a rising baseline or "hump" under the Sotolon peak?

Diagnosis: This is likely Matrix-Induced Chromatographic Enhancement or thermal degradation of co-eluted sugars (if analyzing wine/food matrices). The Fix:

  • Check the Liner: Glass wool is a prime site for non-volatile matrix accumulation. These residues degrade upon heating, bleeding into the column and raising the baseline.

    • Protocol: Switch to a deactivated, wool-free liner (e.g., baffled liner) or a liner with ultra-inert wool. Replace the liner every 20-30 injections for dirty matrices.

  • Guard Columns: Install a 2-5m deactivated fused silica guard column. This acts as a sacrificial zone for non-volatiles, protecting the analytical column's phase.

Q2: My baseline is noisy, and the Sotolon peak tails significantly. Is it the column?

Diagnosis: Sotolon is polar. If you are using a non-polar column (e.g., DB-5), you will get poor focusing. If you are using a polar column (e.g., Wax/FFAP) at high temperatures, you are likely seeing column bleed . The Fix:

  • Column Selection: Use a mid-polarity column (e.g., DB-1701 or VF-WAXms) which offers a balance between retention and thermal stability.

  • Derivatization (The "Nuclear" Option): If tailing persists, you must lock the tautomer. Derivatize with BSTFA + 1% TMCS to form the TMS-derivative. This removes the acidic proton, stabilizing the baseline and improving peak shape.

Visual Troubleshooting Logic (GC-MS)

G Start Symptom: Unstable Baseline CheckType Identify Pattern Start->CheckType Drift Rising Drift / Hump CheckType->Drift Wide hump Noise High Noise / Tailing CheckType->Noise Jagged/Spikes Action1 Matrix Accumulation Drift->Action1 Action3 Active Sites / Polarity Mismatch Noise->Action3 Action2 Replace Liner / Install Guard Action1->Action2 Action4 Switch to Wax Column or Derivatize (BSTFA) Action3->Action4

Caption: Decision tree for diagnosing GC-MS baseline instabilities specific to Sotolon analysis.

Module 2: HPLC & LC-MS/MS Troubleshooting

Context: LC is preferred for pharmaceutical impurities or when derivatization is undesirable. The baseline stability here is almost entirely pH-driven.

Q3: My UV baseline drifts, and retention times are shifting.

Diagnosis: Mobile phase pH is near the pKa of Sotolon (approx. pKa ~9, but tautomerism starts earlier). Fluctuations in local pH cause the molecule to split between forms. The Fix:

  • Acidify the Mobile Phase: You must suppress the ionization and lock the enol form. Use 0.1% Formic Acid or Acetic Acid in both aqueous and organic phases.

  • Target pH: Maintain mobile phase pH < 3.0. This ensures the lactone ring remains stable and the molecule stays neutral, interacting consistently with the C18 or Phenyl-Hexyl stationary phase.

Q4: I see "ghost peaks" and baseline noise in subsequent runs.

Diagnosis: Sotolon is "sticky" and can adsorb to stainless steel LC tubing or the injector needle. The Fix:

  • Needle Wash: Implement a strong needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Passivation: If the system has been dry or used with high salts, passivate the LC system with 30% Phosphoric acid (consult your instrument manual first) to remove active iron sites that chelate Sotolon.

Module 3: Sample Preparation Protocols

The most common cause of a "dirty" baseline is not the instrument, but the sample. Sotolon is often analyzed in sugar-rich environments (wine, biologicals). Sugars do not fly in GC and suppress ionization in LC.

Comparative Extraction Methodologies
FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Primary Solvent Dichloromethane (DCM)Methanol / Ethyl Acetate
Baseline Cleanliness Moderate (Co-extracts fats)High (Selective wash steps)
Sotolon Recovery ~70-80%>90% (Resin dependent)
Risk Factor Emulsion formationCartridge drying out
Recommended For Simple aqueous matricesComplex wines, Bio-fluids
Recommended Workflow: SPE for Baseline Cleanup

Objective: Isolate Sotolon while removing sugar and protein matrix that causes baseline instability.

  • Conditioning:

    • Use a LiChrolut EN or HLB cartridge (200mg).

    • Pass 3 mL Methanol followed by 3 mL Water (pH 3.0).

  • Loading:

    • Load sample (acidified to pH 3.0). Critical: Do not let the cartridge run dry.

  • Washing (The Baseline Fix):

    • Wash with 3 mL of 5% Methanol in Water.

    • Why? This removes highly polar sugars and salts that cause early-eluting baseline noise.

  • Elution:

    • Elute with 3 mL Dichloromethane (for GC) or Methanol (for LC).

  • Drying:

    • Dry the organic extract over anhydrous Sodium Sulfate (

      
      ) to remove water. Water injection into GC causes massive baseline spikes.
      
Workflow Visualization

SPE Sample Sample (Acidify pH 3.0) SPE_Cart SPE Cartridge (LiChrolut EN) Sample->SPE_Cart Load Wash Wash Step (Remove Sugars) SPE_Cart->Wash Clean Elute Elution (DCM or MeOH) Wash->Elute Recover Analysis Inject (Stable Baseline) Elute->Analysis

Caption: Optimized SPE workflow to minimize matrix interference in Sotolon analysis.

References

  • Pereira, V., et al. (2018).[1][2][3] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.

  • Ferreira, V., et al. (2003).[1] Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A.

  • Gabrielli, M., et al. (2014).[1][2] UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.

  • Agilent Technologies. (2020). Troubleshooting Gas Chromatograph Baseline Problems.

Sources

Technical Support Center: Sotolon Analysis & Co-Elution Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Center. Topic: Dealing with Co-eluting Compounds in Sotolon Analysis Ticket ID: SOT-001-COEL Assigned Specialist: Senior Application Scientist

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its high polarity, low odor threshold (ppb levels), and tendency to co-elute with matrix-abundant furanones, sugars, and organic acids.[1][2] Whether you are analyzing vintage wines, biological fluids (as a biomarker for Maple Syrup Urine Disease), or flavor formulations, co-elution is the primary antagonist to accurate quantification.

This guide moves beyond basic method parameters to address the causality of co-elution and provides self-validating protocols to resolve it.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Chromatographic Resolution (GC & LC)

Q1: I see a shoulder on my Sotolon peak in GC-MS using a 5% phenyl column (e.g., DB-5). Is this co-elution?

Diagnosis: Yes, this is a classic stationary phase mismatch. Technical Insight: Sotolon is a polar lactone. On non-polar columns like DB-5 or HP-5, it exhibits poor retention and peak tailing, often co-eluting with matrix components like furfural or ethyl carbamate . The "shoulder" often indicates a slightly more polar interference that the column cannot resolve.

Protocol: Polarity Switching

  • Switch to a High-Polarity Column: Use a Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-FFAP, or ZB-Wax).

    • Mechanism:[3] The hydroxyl group on sotolon interacts strongly with the PEG phase via hydrogen bonding, significantly shifting its retention time away from non-polar interferences.

  • Validation Step: Calculate the Peak Asymmetry Factor (

    
    ) .
    
    • If

      
       on a Wax column, the issue is likely inlet activity (dirty liner), not co-elution.
      
    • If

      
       but the ratio of quantifier/qualifier ions varies across the peak width, you still have co-elution (isobaric interference).
      

Q2: In LC-MS/MS, my retention time is stable, but sensitivity varies wildly between samples. Is this co-elution?

Diagnosis: This is likely Ion Suppression caused by co-eluting matrix components (invisible to UV, but fatal to MS). Technical Insight: In ESI (Electrospray Ionization), co-eluting compounds (e.g., phospholipids in bio-fluids or polyphenols in wine) compete for charge in the source. If a high-concentration matrix component elutes simultaneously with sotolon, it "steals" the charge, suppressing the sotolon signal.

Protocol: The "Post-Column Infusion" Test

  • Setup: Tee a constant flow of Sotolon standard (100 ppb) into the effluent after the column but before the MS source.

  • Inject: Inject a blank matrix sample (e.g., wine extract or plasma extract).

  • Observe: Monitor the baseline of the Sotolon transition.

    • Result: If you see a dip (negative peak) in the Sotolon baseline at the specific retention time where Sotolon usually elutes, you have confirmed co-elution causing suppression.

  • Remediation: Improve sample cleanup (see Part 2) or adjust the gradient to move Sotolon out of the suppression zone.

Category B: Mass Spectrometry & Detection[1][2][3][5][6][7][8][9][10]

Q3: I suspect an isobaric interference in my GC-MS SIM method. How do I confirm peak purity?

Diagnosis: Shared fragment ions between Sotolon and interferences (e.g., 2-aminoacetophenone or other furanones). Technical Insight: Sotolon typically fragments to


 128 (molecular ion), 83, and 55. Common interferences often share 

55 or 83.

Protocol: Ion Ratio Validation

  • Establish Reference: Run a pure Sotolon standard. Calculate the ratio of Target Ion (

    
     128) to Qualifier Ion (
    
    
    
    83). Let's say the ratio is 2.5.
  • Analyze Sample: Calculate the ratio for the peak in your sample.

  • Decision Rule:

    • Pass: Ratio is within ±20% of the standard (2.0 – 3.0).

    • Fail: Ratio deviates >20%. This confirms co-elution.

  • Action: Switch to MS/MS (MRM) if available, or use Chemical Ionization (CI) with ammonia/methane to preserve the molecular ion

    
    .
    
Category C: Sample Preparation & Derivatization[3]

Q4: My derivatized Sotolon (GC-MS) peak is disappearing. Is it reacting with the matrix?

Diagnosis: Incomplete derivatization or moisture contamination. Technical Insight: Sotolon exists in keto-enol equilibrium. Direct GC analysis can be difficult. Derivatization (e.g., Silylation with MSTFA) targets the hydroxyl group.[4] However, silylation reagents are moisture-sensitive.

Protocol: Two-Step Derivatization

  • Methoximation (MeOx): React with Methoxyamine HCl to protect the ketone group first.[3] This prevents ring-opening/isomerization issues.[3]

  • Silylation (MSTFA): React the hydroxyl group.[4]

  • Critical Control Point: Ensure the sample is completely dry (lyophilized or N2 blow-down) before adding reagents. Even trace water hydrolyzes the TMS-derivative, causing the peak to "vanish" or elute as underivatized sotolon (broad peak).

Part 2: Experimental Workflows

Workflow 1: Sample Preparation Decision Tree

Use this logic to select the correct extraction method based on matrix complexity.

Sotolon_Prep_Workflow Start Start: Select Matrix Matrix_Wine Matrix: Wine/Beverage Start->Matrix_Wine Matrix_Bio Matrix: Plasma/Urine Start->Matrix_Bio Step_LLE Liquid-Liquid Extraction (LLE) Solvent: Dichloromethane Matrix_Wine->Step_LLE Simple Matrix Step_SPE Solid Phase Extraction (SPE) Sorbent: Styrene-Divinylbenzene (e.g., LiChrolut EN) Matrix_Wine->Step_SPE Complex/Sweet Matrix Matrix_Bio->Step_SPE Remove Phospholipids Decision_Conc Concentration < 1 ppb? Step_LLE->Decision_Conc Step_SPE->Decision_Conc Action_Conc Evaporate to < 100 µL (Nitrogen Stream) Decision_Conc->Action_Conc Yes Action_Deriv Derivatization (GC) OR Reconstitute Mobile Phase (LC) Decision_Conc->Action_Deriv No Action_Conc->Action_Deriv

Caption: Decision logic for isolating sotolon from complex matrices, prioritizing SPE for biological samples to remove phospholipids.

Workflow 2: Troubleshooting Co-Elution Loop

A self-validating loop to confirm and fix co-elution.

CoElution_Fix Problem Problem: Distorted Peak / Bad Ion Ratio Check_Col Check Column Polarity (Is it Polar?) Problem->Check_Col Action_Swap Swap to Wax/FFAP Column Check_Col->Action_Swap No (using DB-5) Check_MS Check MS Transitions (Unique Ions?) Check_Col->Check_MS Yes (using Wax) Action_Swap->Check_MS Action_MRM Optimize MRM Transitions (129 -> 55 / 83) Check_MS->Action_MRM GC-MS/LC-MS Action_Gradient Flatten LC Gradient (0.5% increase/min) Check_MS->Action_Gradient LC-MS Co-elution Success Resolution Achieved (Asymmetry 0.9-1.2) Action_MRM->Success Action_Gradient->Success

Caption: Step-by-step troubleshooting loop for resolving sotolon co-elution issues in chromatography.

Part 3: Quantitative Data & Reference Parameters

Table 1: Key Mass Spectrometry Parameters for Sotolon

Use these settings to maximize selectivity against co-eluting compounds.

ParameterGC-MS (EI)LC-MS/MS (ESI+)Notes
Precursor Ion

128 (

)

129 (

)
LC-MS is softer; preserves molecular ion.
Quantifier

83

55

83 is specific to the lactone ring cleavage.
Qualifier

55, 128

83
Ratio of 83/55 is critical for purity checks.
Internal Standard

-Sotolon or

-Hexalactone
Sotolon-d3Deuterated standards correct for matrix suppression best.
Common Interference Furfural (

96, 39)
Ethyl CarbamateFurfural elutes earlier on Polar columns.
Table 2: Column Selection Guide
Column TypePhaseSuitability for SotolonRisk Factor
Non-Polar 5% Phenyl (DB-5)Poor High co-elution risk; peak tailing due to polarity mismatch.
Mid-Polarity 50% Phenyl (DB-17)Moderate Better peak shape, but may still co-elute with complex esters.
High-Polarity PEG (DB-WAX, FFAP)Excellent Best resolution. Sotolon elutes later, separating from interferences.

References

  • Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Link

  • Freitas, A., et al. (2018).[1][2] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Solid-Phase Extraction (SPE) of Sotolon from Beverages. Link

  • Axion Labs. (2025). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Link

  • Shimadzu UK. (2025). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Link

Sources

optimizing injection parameters for sotolon in GC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Injection Parameters for Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in GC-MS Persona: Senior Application Scientist, Flavor & Fragrance Division

Welcome to the Sotolon Optimization Hub

As researchers, we know Sotolon is a "double-edged sword" in chromatography. It is the signature of oxidative aging in high-end fortified wines (Port, Madeira, Sherry) and the aroma backbone of fenugreek, yet it is notoriously difficult to analyze. Its polarity leads to severe adsorption (tailing), and its thermal instability makes it prone to degradation in hot injectors.

This guide moves beyond generic GC advice. We focus on the physicochemical preservation of the lactone ring during the critical milliseconds of sample introduction.

Module 1: Injection Mode Selection & Thermal Management

Q: Should I use Splitless or PTV (Programmed Temperature Vaporization) injection for Sotolon?

A: PTV is superior for trace analysis, but Splitless is acceptable if thermal limits are respected.

The Science: Sotolon is a polar furanone with a boiling point of ~184°C. In a hot Splitless injector (isothermal), the sudden thermal shock can cause discrimination and degradation. PTV allows for "Cold Splitless" injection, where the sample is introduced at a low temperature (below the solvent boiling point), preventing thermal stress and minimizing discrimination against high boilers.

Protocol 1: Optimized PTV Parameters (Recommended) Use this for trace quantification (<10 µg/L) to maximize sensitivity.

ParameterSettingRationale
Injection Mode Solvent Vent (LVI) or Cold SplitlessAllows large volume injection (e.g., 5–10 µL) for sensitivity.
Initial Inlet Temp 40°C – 70°CKeeps Sotolon stable; allows solvent venting without "explosive" vaporization.
Vent Flow 100 – 150 mL/minRapidly removes solvent vapors to prevent peak splitting.[1]
Vent Time Calculated (approx. 0.3 min)Depends on solvent expansion volume (must vent ~95% of solvent).
Ramp Rate 600°C/min (Ballistic)Rapid heating ensures sharp analyte transfer to the column.
Final Inlet Temp 240°CCRITICAL: Do not exceed 250°C to minimize thermal degradation.

Protocol 2: Optimized Splitless Parameters (Standard) Use this for routine screening (>50 µg/L).

ParameterSettingRationale
Inlet Temperature 230°C – 240°C High enough to volatilize, low enough to prevent ring opening/charring.
Pulse Pressure 25–40 psi (for 0.75 min)"Pressure Pulse" pushes the polar cloud onto the column faster, reducing residence time in the liner.
Purge Flow 50 mL/min (at 1.0 min)Clears residual solvent to prevent tailing.
Module 2: The "Activity" Problem (Liner & Column Chemistry)

Q: My Sotolon peak tails significantly, even with a new column. Why?

A: You are likely seeing "Activity" in the liner, not the column.

The Science: Sotolon contains a hydroxyl group and a lactone ring, making it highly polar. It acts as a Lewis base and will bind aggressively to free silanol groups (Si-OH) on glass surfaces. Standard deactivated liners are often insufficient. You require Ultra-Inert deactivation technologies.

Troubleshooting Checklist: The "Activity" Hunt

  • Glass Wool:

    • Issue: Glass wool increases surface area for adsorption.

    • Fix: Use a liner with deactivated quartz wool placed low (near the column seal) to wipe the needle tip, or use a baffled liner (wool-free) if your matrix is clean (e.g., distilled spirits).

  • Liner Type:

    • Recommendation: Use "Ultra Inert" or "Sky" type liners. Avoid standard splitless liners.

  • Column Trimming:

    • Sotolon and matrix non-volatiles accumulate at the column head (first 10-20 cm).

    • Protocol: Trim 30 cm from the inlet side of the column every 50-100 injections.

Visualizing the Troubleshooting Logic:

SotolonTroubleshooting Start Symptom: Sotolon Peak Tailing CheckLiner Step 1: Inspect Liner Type Start->CheckLiner IsWool Is Glass Wool Present? CheckLiner->IsWool RemoveWool Action: Switch to Baffled/Dimpled Liner or Ultra-Inert Wool IsWool->RemoveWool Yes (Standard) CheckTemp Step 2: Check Inlet Temp IsWool->CheckTemp No / Already Inert RemoveWool->CheckTemp TempHigh Is Temp > 250°C? CheckTemp->TempHigh LowerTemp Action: Reduce to 230-240°C (Thermal Degradation) TempHigh->LowerTemp Yes CheckColumn Step 3: Column Maintenance TempHigh->CheckColumn No LowerTemp->CheckColumn Trim Action: Trim 30cm from Inlet CheckColumn->Trim PhaseMismatch Step 4: Phase Mismatch? Trim->PhaseMismatch SwitchWAX Action: Switch to WAX Column (Polarity Match) PhaseMismatch->SwitchWAX Using 5MS?

Figure 1: Decision tree for diagnosing peak shape issues specific to polar lactones like Sotolon.

Module 3: Stationary Phase Selection

Q: Can I analyze Sotolon on a standard 5MS (Non-polar) column?

A: Yes, but a WAX column is scientifically preferred for underivatized analysis.

Comparative Analysis:

Feature5% Phenyl-Methylpolysiloxane (5MS)Polyethylene Glycol (WAX)
Polarity Non-PolarPolar
Sotolon Behavior Mismatch. Sotolon elutes poorly with potential tailing unless derivatized.Match. "Like dissolves like." Excellent peak symmetry for the native lactone.
Thermal Limit High (325°C+)Lower (250°C - 260°C)
Application Complex matrices where you need to separate Sotolon from non-polar terpenes.Targeted quantification of Sotolon in wine/sake.[2][3][4][5][6]

Recommendation: For dedicated Sotolon analysis, use a high-inertness WAX column (e.g., DB-WAX UI or InertCap Pure-WAX). The polar stationary phase "wets" the polar Sotolon molecule, preventing the adsorption interactions that cause tailing on non-polar phases.

Module 4: Solvent & Extraction Considerations

Q: I am using Dichloromethane (DCM) for extraction. How does this affect my injection?

A: DCM is excellent for solubility but volatile. Watch your expansion volume.

The Science: DCM has a low boiling point (40°C). If you inject 1-2 µL of DCM into a 250°C liner, it expands massively (approx. 300-400 µL of vapor per 1 µL liquid). If this vapor volume exceeds your liner's capacity (typically ~900 µL), the sample will "backflash" into the gas lines, causing carryover and area irreproducibility.

Calculation Protocol:

  • Check Liner Volume: A standard 4mm ID liner has ~900 µL effective volume.

  • Calculate Expansion: Use a vapor volume calculator.

    • Example: 1 µL DCM @ 240°C / 15 psi ≈ 350 µL vapor. (Safe)

    • Example: 2 µL DCM @ 240°C / 10 psi ≈ 800 µL vapor. (Risky)

  • Action: If utilizing LVI (Large Volume Injection), you must use a solvent vent mode (PTV) to vent the solvent while retaining the Sotolon.

References
  • Pereira, V., et al. (2018).[3] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry.

    • Context: Discusses the physicochemical properties of Sotolon (boiling point, polarity)
  • Ferreira, A.C., et al. (2003).[7] "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry." Journal of Chromatography A.

    • Context: Establishes the baseline for GC-MS quantification and the importance of handling enolones carefully to avoid degrad
  • Agilent Technologies. (2012).[1] "Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides." Application Note.

    • Context: Provides the foundational engineering principles for PTV Solvent Vent modes used for trace analytes like Sotolon.
  • GL Sciences. "Analysis of the Flavor Component Sotolone - Using InertCap Pure-WAX." Technical Note.

    • Context: Demonstrates the superiority of WAX phases and inert columns specifically for Sotolon peak shape and linearity.
  • BenchChem. "Optimizing injection volume and temperature for GC-MS analysis." Technical Support Guide.

    • Context: General troubleshooting flow for injector temperature optimiz

Sources

selection of internal standards for sotolon quantification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selection & Optimization of Internal Standards for Sotolon Analysis Ticket ID: SOT-QUANT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its polarity , chiral nature , and pH-dependent lactone stability . Accurate quantification at trace levels (ppb/ppt) in complex matrices (e.g., Botrytized wines, aged Sake, fenugreek extracts) requires a rigorous Internal Standard (IS) strategy to compensate for matrix suppression and extraction losses.

This guide prioritizes Stable Isotope Dilution Assay (SIDA) as the only self-validating method for Sotolon, with a specific hierarchy of isotopic labels.

Part 1: Internal Standard Selection Logic

Do not select an internal standard based solely on cost. The choice dictates your error margin. Use the following logic to select the correct IS for your instrument platform.

The Hierarchy of Standards
RankInternal StandardSuitabilityTechnical Rationale
1

C

-Sotolon
LC-MS/MS (Gold Standard) Perfect Co-elution.

C isotopes do not alter the hydrophobicity of the molecule. The IS elutes at the exact same retention time (RT) as the analyte, ensuring it experiences the exact same matrix suppression/enhancement events.
2 d

-Sotolon
GC-MS Acceptable. Deuterium labeling can slightly reduce lipophilicity, causing the IS to elute slightly earlier than the analyte (the "Deuterium Effect"). In GC, this separation is often negligible. In LC, it can lead to split peaks where the IS does not correct for a matrix effect occurring at the analyte's RT.
3 Structural Analogues General Screening High Risk. Compounds like 5-ethyl-sotolon or Furaneol are chemically similar but have different partition coefficients (

). They will not correct for specific matrix suppression or extraction variability.
Decision Logic Diagram

IS_Selection Start Start: Select Sotolon IS Method What is your detection method? Start->Method LCMS LC-MS/MS (ESI) Method->LCMS Liquid Chrom GCMS GC-MS (EI/CI) Method->GCMS Gas Chrom Budget Is Budget/Availability a Constraint? LCMS->Budget High Cost? Rec_13C RECOMMENDATION: 13C2-Sotolon (Prevents RT Shift) LCMS->Rec_13C Best Practice Rec_D3 RECOMMENDATION: d3-Sotolon (Standard SIDA) GCMS->Rec_D3 Standard Rec_Analogue WARNING: Use Homosotolon (Validation Required) GCMS->Rec_Analogue Isotopes Unavailable Budget->Rec_13C No Budget->Rec_D3 Yes

Figure 1: Decision matrix for selecting the appropriate internal standard based on instrumentation and accuracy requirements.

Part 2: Troubleshooting & FAQs
Category A: Isotopic Stability & "Ghost" Peaks

Q: I am using d3-sotolon, but my IS signal is decreasing over time in the autosampler. Why? A: This is likely due to Deuterium Exchange or Lactone Hydrolysis , depending on your solvent.

  • The Mechanism: If your d3-label is located on the furanone ring (C2 position) or an exchangeable hydroxyl group, the deuterium will swap with Hydrogen in protic solvents (water/methanol/ethanol).

  • The Fix: Ensure you purchase methyl-labeled d3-sotolon (label on the -CH3 groups). Methyl protons are chemically inert to exchange under standard conditions.

  • The pH Factor: Sotolon exists in equilibrium between its lactone (closed) and keto-acid (open) forms. At pH > 5.5, the ring opens, altering the signal. Ensure your final injection solvent is acidic (pH 3.0–4.0) to maintain the lactone form [1].

Q: Why do I see two peaks for Sotolon in my LC-MS chromatogram? A: Sotolon is a chiral molecule (R and S enantiomers).

  • The Cause: If you are using a standard C18 column, they should co-elute. If you see splitting, it might be partial separation of enantiomers (unlikely on C18) or, more likely, the Deuterium Isotope Effect if using d3-sotolon. The deuterated molecule is slightly less lipophilic and elutes earlier.

  • The Risk: If a matrix interferent elutes between the d3-peak and the native peak, the IS will not correct for the ion suppression affecting the native analyte.

  • The Solution: Switch to

    
    C-Sotolon  or widen your MRM integration window carefully, ensuring no interferents exist between the two species [2].
    
Category B: Recovery & Extraction

Q: My recovery rates are inconsistent (varying between 40% and 90%). A: This is a classic pH-extraction mismatch.

  • The Mechanism: Sotolon is amphiphilic. In wine or wash buffers with pH > 5, it becomes more polar (ring opening/ionization), reducing its affinity for organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • The Protocol Check:

    • Acidify: Ensure sample pH is adjusted to ~3.0 before extraction.

    • Salt Out: Add NaCl (saturation) to drive the organic sotolon into the organic phase.

    • Emulsion Control: Wine matrices often form emulsions. Use centrifugation immediately after shaking.

Part 3: Validated Experimental Protocol (SIDA)

Method: Miniaturized Liquid-Liquid Extraction (LLE) for LC-MS/MS.[1] Reference Basis: Adapted from Pereira et al. (2018) [3].

1. Reagents Preparation
  • Stock Solution: 100 mg/L Sotolon in Ethanol.

  • Internal Standard (IS): 10 mg/L

    
    C
    
    
    
    -Sotolon (or d
    
    
    -Sotolon) in Ethanol.
  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

2. Workflow Diagram

Extraction_Protocol Sample Sample (8 mL) + 10 µL IS Salt Add 2g NaCl (Salting Out) Sample->Salt Extract Add 4 mL Ethyl Acetate Vortex 2 min Salt->Extract Centrifuge Centrifuge 3500 rpm, 5 min Extract->Centrifuge Collect Collect Supernatant (Organic Phase) Centrifuge->Collect Dry Evaporate to Dryness (N2 stream, 35°C) Collect->Dry Recon Reconstitute 0.1% Formic Acid:AcN (90:10) Dry->Recon Inject Inject LC-MS/MS Recon->Inject

Figure 2: Step-by-step Miniaturized LLE workflow for Sotolon quantification.

3. Critical Instrument Parameters (LC-MS/MS)
  • Ionization: ESI (+)

  • MRM Transitions:

    • Native Sotolon: 129.1

      
       83.0 (Quant), 129.1 
      
      
      
      55.1 (Qual)[2]
    • d

      
      -Sotolon: 132.1 
      
      
      
      86.0
    • 
      C
      
      
      
      -Sotolon: 131.1
      
      
      85.0
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

References
  • Guichard, E., et al. (1993). Stability of sotolon in acidic and basic aqueous solutions: Application to the synthesis of a deuterated analogue for its quantitative determination in wine. Journal of Agricultural and Food Chemistry.[1]

  • Sigma-Aldrich (Merck). (2013). Comparison of Deuterated and 13C Isotopic Labels in Mass Spec Standards. Technical Application Note.[3][4]

  • Pereira, V., et al. (2018).[1][2] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.

  • Cayman Chemical. (2020). Are there advantages to using 13C-labeled internal standards over 2H-labeled standards? FAQ Support Center.

Sources

Validation & Comparative

Benchmarking Sotolon Quantification: A Technical Guide to Inter-Laboratory Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical challenge due to its chirality, pH-dependent lactone stability, and extremely low odor threshold (0.8 ppb in water). While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a high-throughput alternative.

This guide provides a comparative technical analysis of these methodologies, aimed at researchers establishing robust quantification protocols. It emphasizes Stable Isotope Dilution Assays (SIDA) as the non-negotiable baseline for accuracy in inter-laboratory comparisons.

Part 1: The Core Challenge – Why Labs Disagree

Discrepancies in sotolon quantification between laboratories often stem from two fundamental physicochemical properties, rather than instrumental failure.

The pH-Dependent Lactone Equilibrium

Sotolon exists in a reversible equilibrium between its lactone form (active, volatile) and its ring-opened hydroxy-acid form (non-volatile, odorless).

  • Mechanism: At neutral or alkaline pH, the lactone ring opens. Most extraction solvents (e.g., Dichloromethane) only extract the lactone form efficiently.

  • The Error Source: If a sample's pH is not strictly adjusted to < 3.0 prior to extraction, recovery rates will plummet, leading to false negatives.

Chirality and Potency

Sotolon has two enantiomers. The (


)-enantiomer is the potent odorant (curry/maple), while the (

)-enantiomer is significantly weaker (rancid/walnut).
  • The Error Source: Standard non-chiral columns quantify total sotolon. If the biological or enological source produces a specific enantiomeric excess, total quantification may not correlate with sensory data.

Part 2: Methodology Comparison (GC-MS vs. LC-MS/MS)

The following data summarizes performance metrics derived from recent inter-laboratory validation studies.

FeatureGC-MS (SIDA) LC-MS/MS (SIDA) Verdict
Primary Mechanism Electron Ionization (EI) of volatile lactone.Electrospray Ionization (ESI) of polar form.GC-MS offers superior structural ID; LC-MS offers speed.
Sample Preparation High Labor: Requires LLE (Liquid-Liquid Extraction) and often drying/concentration.Low Labor: "Dilute and Shoot" or miniaturized LLE possible.LC-MS/MS is preferred for high-throughput clinical/food labs.
Sensitivity (LOQ) ~0.5 – 1.0 µg/L~0.02 – 0.05 µg/LLC-MS/MS is 10-20x more sensitive.
Matrix Effects Low (if proper cleanup is used).High (Ion suppression from salts/sugars is common).GC-MS is more robust against dirty matrices without heavy cleanup.
Derivatization Optional (improves peak shape but risks artifacts).Not required.LC-MS/MS reduces artifact formation.
Comparative Workflow Diagram

The following diagram illustrates the divergence in processing logic between the two primary methods.

Sotolon_Workflow Start Biological/Food Matrix (Urine, Wine, Serum) Spike CRITICAL STEP: Spike with d3-Sotolon or 13C-Sotolon Start->Spike pH_Adj Adjust pH to 3.0 (Force Lactone Formation) Spike->pH_Adj Split Method Selection pH_Adj->Split GC_Ext Liquid-Liquid Extraction (Dichloromethane) Split->GC_Ext Volatile Profile Needed LC_Filt Filter (0.22 µm PTFE) Split->LC_Filt High Throughput GC_Dry Dry (Na2SO4) & Concentrate GC_Ext->GC_Dry GC_Inst GC-MS (SIM Mode) Target Ions: m/z 128, 83 GC_Dry->GC_Inst Result Quantification via Isotope Ratio Calculation GC_Inst->Result LC_Inst LC-MS/MS (MRM Mode) Transition: 129 -> 83 LC_Filt->LC_Inst LC_Inst->Result

Caption: Decision pathway for Sotolon quantification highlighting the critical commonality of Isotope Dilution (SIDA) regardless of the detection method.

Part 3: The Reference Protocol (SIDA-GC-MS)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we recommend the SIDA-GC-MS method for reference purposes. While LC-MS is faster, GC-MS provides spectral fingerprints that validate the compound's identity, crucial for inter-lab dispute resolution.

Self-Validating System: The "Internal Standard Lock"

This protocol relies on Stable Isotope Dilution Assay (SIDA) . You must use deuterium-labeled sotolon (


-sotolon) or Carbon-13 labeled sotolon.
  • Why: Sotolon is unstable. If you lose 20% of your analyte during extraction, you will also lose 20% of your internal standard. The ratio remains constant, automatically correcting the error.

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • Take 50 mL of sample (wine/urine).

    • Validation Step: Add 10 µL of

      
      -sotolon (100 mg/L in ethanol).
      
    • Note: Allow 15 minutes for equilibration. This ensures the isotope mixes thoroughly with the matrix.

  • pH Adjustment (The Control Point):

    • Acidify sample to pH 3.0 using 2M HCl.

    • Causality: This forces the ring-closure of any hydroxy-acid forms back into sotolon, ensuring total quantification.

  • Extraction:

    • Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (

      
       mL).
      
    • Vortex for 2 minutes; Centrifuge at 3500 rpm to break emulsions.

    • Collect the organic phase.

  • Drying & Concentration:

    • Dry the organic phase over anhydrous

      
      .
      
    • Concentrate under a gentle nitrogen stream to ~100 µL.

    • Warning: Do not evaporate to dryness; sotolon is volatile and will be lost.

  • GC-MS Analysis:

    • Column: Polar column (e.g., DB-Wax or equivalent) is required to separate sotolon from non-polar matrix interferences.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Sotolon:

        
         128 (Molecular Ion), 83 (Base Peak).
        
      • 
        -Sotolon: 
        
        
        
        131, 86.

Part 4: Inter-Laboratory Validation Metrics

When comparing results between laboratories, use the following statistical framework to determine if a lab is "out of spec."

The Z-Score Assessment

To evaluate a specific lab's performance (


) against the group mean (

) and standard deviation (

):

  • |Z| ≤ 2.0: Satisfactory.

  • 2.0 < |Z| < 3.0: Questionable (Check pH logs and internal standard purity).

  • |Z| ≥ 3.0: Unsatisfactory (Systematic error likely).

Troubleshooting Logic Tree

Use this diagram to diagnose inter-lab discrepancies.

Troubleshooting Issue Discrepancy Detected Check_IS Check Internal Std Response Issue->Check_IS Low_IS Low IS Recovery Check_IS->Low_IS Normal_IS Normal IS Recovery Check_IS->Normal_IS Action_pH Root Cause: pH > 3.0 during ext. Low_IS->Action_pH If pH uncontrolled Action_Evap Root Cause: N2 stream too aggressive Low_IS->Action_Evap If pH OK Check_Ions Check Ion Ratio (128/83) Normal_IS->Check_Ions Action_Matrix Root Cause: Matrix Interference (Co-elution) Check_Ions->Action_Matrix Ratio Deviates >20% Action_Calib Root Cause: Calibration Curve Error Check_Ions->Action_Calib Ratio OK

Caption: Diagnostic logic for identifying root causes of sotolon quantification errors in inter-laboratory studies.

References

  • Pereira, V., et al. (2018).[1][2][3] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. [Link][2]

  • Pons, A., et al. (2008).[4] "Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines." Journal of Agricultural and Food Chemistry. [Link]

  • Lavigne, V., et al. (2008).[4][5] "Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging." Journal of Agricultural and Food Chemistry. [Link]

  • Rychlik, M., & Asam, S. (2008). "Stable isotope dilution assays in mycotoxin analysis." Analytical and Bioanalytical Chemistry. (Cited for SIDA principles applicable to lactones). [Link]

  • Guichard, E., & Fournier, N. (1991).[4] "Enantiomeric ratios of sotolon in different media and sensory differentiation of the pure enantiomers." European Food Chemistry VI. (Foundational text on Sotolon Chirality).

Sources

comparative analysis of sotolon and furaneol in food

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Sotolon and Furaneol in Food Systems Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Potency-Hedonic Trade-off

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) and Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) are structurally homologous furanones that define the "sweet-savory" axis in food chemistry. While they share a caramelized, burnt-sugar backbone, they diverge sharply in potency and application.

  • Sotolon is a high-potency impact compound (Odor Detection Threshold [ODT] in air: ~0.02 ng/L). It bridges the gap between sweet (maple syrup) and savory (curry/fenugreek) depending on concentration. In drug development, it is a premier masking agent for bitter pharmacophores due to its high persistence and low threshold.

  • Furaneol is a moderate-potency hedonic compound (ODT in water: ~20–87 µg/L). It provides the "fleshy" sweetness of strawberry and pineapple. It is chemically more fragile, susceptible to rapid degradation at neutral pH, making it a stability challenge in liquid formulations.

Molecular Architecture & Physicochemical Profile

Both compounds rely on a planar enol-oxo system for their sensory activity, but their chiral centers dictate their potency.

FeatureSotolon Furaneol
IUPAC Name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone4-Hydroxy-2,5-dimethyl-3(2H)-furanone
CAS Number 28664-35-93658-77-3
Active Enantiomer (S)-(-)-Sotolon (ODT ~100x lower than R-form)(R)-(+)-Furaneol (Natural form in strawberry)
Odor Threshold (Water) 0.3 – 1.0 µg/L (Highly Potent)20 – 87 µg/L (Moderate)
Sensory Descriptors Low Conc: Maple syrup, burnt sugar.High Conc: Curry, Fenugreek, spicy.[1][2]All Conc: Strawberry jam, cotton candy, caramel, "cooked fruit."
Solubility Water, Ethanol, Propylene GlycolWater, Ethanol (highly soluble)
Receptor Agonist OR8D1 (Specific)OR5M3 (Specific)

Expert Insight: The chirality of Sotolon is critical. (S)-sotolon drives the "aged sake" and "maple" notes. The (R)-enantiomer has a significantly higher threshold (~89 µg/L) and is often described as "rancid" or "walnut-like." In synthesis or extraction, maintaining enantiomeric purity is essential for consistent sensory impact.

Biogenesis & Synthetic Pathways

Understanding the formation pathways allows for the manipulation of these compounds in fermentation or thermal processing.

Mechanism Visualization

The following diagram contrasts the Maillard-driven formation of Sotolon (from amino acids) vs. Furaneol (from sugars).

Furanone_Biogenesis cluster_sotolon Sotolon Formation (Amino Acid Pathway) cluster_furaneol Furaneol Formation (Carbohydrate Pathway) node_precursor node_precursor node_inter node_inter node_product node_product S_Pre 4-Hydroxy-L-Isoleucine (Fenugreek/Fungi) S_Inter1 Oxidative Deamination S_Pre->S_Inter1 Thermal/Enzymatic S_Inter2 3-Amino-4,5-dimethyl- 2-oxotetrahydrofuran S_Inter1->S_Inter2 Thermal/Enzymatic S_Final SOTOLON S_Inter2->S_Final Thermal/Enzymatic F_Pre D-Fructose-1,6-diphosphate (or Rhamnose) F_Inter1 Maillard / Enolization F_Pre->F_Inter1 Cyclization & Dehydration F_Inter2 1-Deoxyosone Intermediate F_Inter1->F_Inter2 Cyclization & Dehydration F_Final FURANEOL F_Inter2->F_Final Cyclization & Dehydration

Caption: Comparative biogenesis showing Sotolon's nitrogen-associated precursor vs. Furaneol's pure carbohydrate origin.

Analytical Methodologies (The Protocol Section)

Quantifying these molecules requires overcoming specific matrix effects.[3] Furaneol is unstable during heating; Sotolon requires enrichment due to trace levels.

A. Sotolon: Solid Phase Extraction (SPE) & GC-MS

Best for: Wine, aged spirits, complex aqueous matrices.

  • Internal Standard Addition: Add 10 µL of

    
    C-Sotolon  or d
    
    
    
    -Sotolon
    (10 mg/L in ethanol) to 50 mL of sample.
    • Why: Isotope dilution is mandatory because extraction yields vary significantly (60-90%) depending on the matrix ethanol content.

  • SPE Conditioning: Use a LiChrolut EN (styrene-divinylbenzene) cartridge (200 mg). Condition with 4 mL dichloromethane, then 4 mL methanol, then 10 mL water.

  • Loading: Pass the 50 mL sample through the cartridge at ~2 mL/min.

  • Washing: Wash with 4 mL of water/ethanol (95:5) to remove sugars and polar acids.

  • Elution: Elute analytes with 2 mL of dichloromethane .

  • Concentration: Dry the eluate over anhydrous Na

    
    SO
    
    
    
    and concentrate to 50 µL under a gentle nitrogen stream.
  • GC-MS Parameters:

    • Column: Polar phase (DB-Wax or BP-20), 30m x 0.25mm.

    • Inlet: 240°C, Splitless.

    • Temp Program: 40°C (1 min) -> 10°C/min -> 240°C (10 min).

    • Detection: SIM mode. Target ions: m/z 83, 128 (Sotolon); m/z 85, 130 (Internal Standard).

B. Furaneol: Headspace SPME (Solid Phase Microextraction)

Best for: Fruit, soft drinks, biological fluids (avoids thermal degradation).

  • Sample Prep: Place 5 mL sample + 1.5 g NaCl in a 20 mL headspace vial.

    • Why: Salt saturation ("salting out") drastically increases the partition coefficient of Furaneol into the headspace.

  • Equilibration: Incubate at 50°C for 15 mins with agitation (500 rpm).

    • Caution: Do not exceed 60°C; Furaneol can degrade into acetyl formoin.

  • Extraction: Expose a DVB/CAR/PDMS (Grey) SPME fiber for 30 mins at 50°C.

    • Why: The triple-phase fiber captures the polarity range of Furaneol better than pure PDMS.

  • Desorption: 5 mins at 250°C in the GC injector.

  • GC-MS Parameters:

    • Column: DB-Wax (Polar).

    • Detection: SIM mode. Target ions: m/z 128 (Molecular ion), 85, 57 .

Stability & Reactivity Profile

For drug development, stability dictates the formulation vehicle.

ParameterSotolon Furaneol
pH Stability Stable in Acid (pH 3-4). Resistant to hydrolysis in wine/syrup environments.Unstable at pH > 6. Rapidly degrades via ring opening to form yellow/brown polymers.
Thermal Stability High. Can survive boiling (maple syrup processing). Racemization occurs >180°C.Low. Heat labile. Degrades into 2-hydroxy-3-butanone and other off-odors if overheated.[4]
Reactivity Reacts with aldehydes (aldol condensation) to form substituted furanones.Highly reactive with Sulfur (e.g., Cysteine) to form thiophenes (meat-like odors).
Storage Store at 4°C, protected from light.Store at -20°C under Argon. Hygroscopic.

Drug Development Application:

  • Sotolon: Excellent for masking bitter alkaloids (e.g., quinine, caffeine) in liquid formulations due to its acid stability and lingering "sweet" aftertaste.

  • Furaneol: Better suited for solid dosage forms (tablets) or lyophilized powders where pH-induced degradation is minimized.

References
  • Pons, A., et al. (2008).[5][6] Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

  • Blank, I., et al. (1996).[6] Formation of Sotolon from 4-Hydroxy-L-isoleucine. Journal of Agricultural and Food Chemistry. Link

  • Sanz, C., et al. (1994). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in Strawberry. Journal of Agricultural and Food Chemistry. Link

  • Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A. Link

  • Shu, C.K.[7] & Ho, C.T. (1988). Thermal degradation of furaneol. Journal of Agricultural and Food Chemistry. Link

  • Noe, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors.[8] Journal of Agricultural and Food Chemistry. Link

Sources

Cross-Validation of GC-MS and LC-MS/MS for Sotolon Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the "curry" or "maple syrup" aroma in oxidatively aged wines (Sherry, Port, Vin Jaune) and is a diagnostic biomarker for Maple Syrup Urine Disease (MSUD). Its analysis is complicated by its polarity, volatility, and susceptibility to pH-dependent ring opening.

This guide provides a technical cross-validation framework for researchers choosing between the structural resolution of Gas Chromatography-Mass Spectrometry (GC-MS) and the high-throughput sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While LC-MS/MS is recommended for routine high-throughput quantification (LOQ ~0.04 µg/L), GC-MS remains the reference method for structural confirmation and chiral separation.

The Analyte Challenge: Chemical Causality

To validate any method for sotolon, one must understand its behavior in solution.

  • The Lactone Equilibrium: Sotolon exists in equilibrium between its enol and keto forms. More critically, as a lactone, it undergoes reversible ring-opening in alkaline conditions.

    • Implication:Strict pH control (< 5.0) is required during extraction. At pH > 7, the ring opens to form the corresponding hydroxy-acid, which is not detectable by standard sotolon MRM transitions or GC retention windows.

  • Volatility vs. Polarity: Sotolon is semi-volatile but highly polar.

    • GC Challenge: It tails significantly on non-polar columns (e.g., DB-5). High-polarity phases (Wax/FFAP) are mandatory.

    • LC Challenge: It elutes early on standard C18 columns, risking co-elution with matrix suppressors.

Comparative Methodologies

Method A: GC-MS (The Structural Benchmark)

Best for: Complex matrix profiling, chiral resolution, and structural confirmation.

  • Extraction: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) is the gold standard.

  • Column: Polyethylene glycol (PEG) based (e.g., DB-WAX, HP-FFAP).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Key Advantage: Access to NIST library matching and separation of enantiomers (using chiral cyclodextrin columns) if required.

  • Limitation: Lower throughput; requires rigorous moisture removal before injection.

Method B: LC-MS/MS (The Sensitivity Workhorse)

Best for: High-throughput quantification, trace analysis (<1 ppb), and aqueous samples.

  • Extraction: "Dilute-and-Shoot" or miniaturized LLE.

  • Column: Reverse Phase C18 (Polar-embedded phases preferred to retain sotolon).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Key Advantage: No derivatization needed; superior LOQ (0.02–0.05 µg/L).

  • Limitation: Susceptible to ion suppression from matrix components.

Workflow Visualization

The following diagram illustrates the parallel processing paths and the convergence point for cross-validation.

Sotolon_Analysis_Workflow cluster_0 Sample Preparation (Common) cluster_1 Path A: GC-MS (Benchmark) cluster_2 Path B: LC-MS/MS (High Throughput) cluster_3 Cross-Validation & Data Analysis Sample Raw Sample (Wine/Urine) IS_Add Add Internal Standard (d3-Sotolon or 13C-Sotolon) Sample->IS_Add Acidify Acidification (pH < 3.0 with HCl/Formic) IS_Add->Acidify LLE Liquid-Liquid Extraction (DCM, 3x) Acidify->LLE Split Sample A Filter Filtration (0.22 µm) or Mini-LLE Acidify->Filter Split Sample B Dry Drying (Na2SO4) & Concentration (N2) LLE->Dry GC_Inj GC Injection (Polar WAX Column) Dry->GC_Inj EI_MS MS Detection (EI Source, SIM Mode) GC_Inj->EI_MS Quant Quantification via Isotope Dilution (SIDA) EI_MS->Quant Data A LC_Inj LC Injection (C18 Polar-Embedded) Filter->LC_Inj ESI_MS MS/MS Detection (ESI+, MRM Mode) LC_Inj->ESI_MS ESI_MS->Quant Data B BlandAltman Bland-Altman Plot (Bias Assessment) Quant->BlandAltman Regression Linear Regression (Correlation Check) Quant->Regression

Caption: Dual-path workflow for sotolon analysis. Note the critical acidification step and the convergence at SIDA quantification to ensure comparable data sets.

Performance Data Comparison

The following data represents typical performance metrics derived from validation studies in fortified wine matrices.

ParameterGC-MS (SIM Mode)LC-MS/MS (MRM Mode)Verdict
Linearity (R²) > 0.995> 0.999LC offers wider dynamic range.
LOD (Limit of Detection) 0.5 – 1.0 µg/L0.01 – 0.03 µg/LLC is ~50x more sensitive.
LOQ (Limit of Quant) ~2.0 µg/L0.04 µg/LLC is superior for trace analysis.
Recovery 70 – 85% (Extraction dependent)95 – 102%LC (dilute/shoot) minimizes loss.
Precision (RSD) 5 – 8%< 3%LC is more reproducible.
Matrix Effect Low (with clean-up)Moderate (Ion Suppression)GC is more robust against matrix.
Run Time 30 – 45 mins8 – 12 minsLC is 4x faster.

Detailed Protocols & Validation Strategy

Critical Requirement: Stable Isotope Dilution Assay (SIDA)

Do not attempt validation without an internal standard. Because sotolon is sensitive to extraction losses (GC) and ion suppression (LC), you must use d3-sotolon or 13C2-sotolon .

  • Rule: Spike the IS before any sample manipulation (extraction or filtration).

Protocol A: GC-MS (Reference Method)
  • Sample Prep: Take 50 mL of wine/urine. Add 10 µL of d3-sotolon (100 ppm).

  • Acidification: Adjust pH to 3.0 using 1M HCl. Why? To force sotolon into its stable lactone ring form.

  • Extraction: Extract 3x with 10 mL Dichloromethane (DCM).

  • Drying: Pass organic layer through anhydrous Na2SO4.

  • Concentration: Evaporate under gentle Nitrogen stream to 0.5 mL.

  • GC Parameters:

    • Column: DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.2 mL/min.

    • Temp Program: 50°C (1 min) -> 240°C @ 5°C/min.

  • MS Parameters (SIM):

    • Target Ions: m/z 128 (Sotolon), 131 (d3-Sotolon).

    • Qualifier Ions: m/z 83, 55.

Protocol B: LC-MS/MS (Routine Method)
  • Sample Prep: Take 1 mL of sample. Add 10 µL of d3-sotolon.

  • Cleanup:

    • Option 1 (Clean Matrix): Filter through 0.22 µm PTFE.

    • Option 2 (Dirty Matrix): Miniaturized LLE with Ethyl Acetate (1:1 ratio), vortex, centrifuge, evaporate, and reconstitute in mobile phase.

  • LC Parameters:

    • Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (Polar retention is key).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • MS/MS Parameters (ESI+):

    • Source Temp: 400°C.

    • MRM Transitions:

      • Sotolon: 129.0

        
         83.0 (Quant), 129.0 
        
        
        
        55.0 (Qual).
      • d3-Sotolon: 132.0

        
         86.0.
        
Cross-Validation Experiment

To validate the LC method against the GC benchmark:

  • Select Samples: Choose 20 samples covering the range (e.g., 5 ppb to 500 ppb).

  • Parallel Run: Analyze the same spiked samples on both instruments within 24 hours.

  • Statistical Analysis (Bland-Altman):

    • Plot the difference between methods (GC - LC) against the average of the methods.

    • Acceptance Criteria: 95% of differences must fall within ±2 Standard Deviations (Limits of Agreement).

    • Slope Test: Perform linear regression (LC vs. GC). Slope should be

      
       and Intercept 
      
      
      
      .

References

  • Pereira, V., et al. (2018). "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis."[2][3] Journal of Analytical Methods in Chemistry.

  • Pons, A., et al. (2010). "Identification of a Sotolon Pathway in Dry White Wines."[3] Journal of Agricultural and Food Chemistry.

  • Guichard, E., et al. (1993). "Chiral determination of sotolon in wines."[4] Chromatographia. (Seminal work on GC chiral separation).

  • BenchChem.
  • Rychlik, M., & Asam, S. (2008). "Stable isotope dilution assays in mycotoxin analysis." Analytical and Bioanalytical Chemistry. (Foundational theory for SIDA applied to lactones).

Sources

Technical Comparative Guide: Sensory Panel Evaluation of Sotolon vs. Furanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furanone Divergence

In high-performance flavor modulation, furanones represent a critical class of "high-impact" aroma chemicals. However, treating them as a monolith is a formulation error. This guide differentiates Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) from its structural analogs like Furaneol and Abhexon .

While often grouped as "caramelic" or "maple" notes, recent molecular biology reveals they activate distinct G-Protein Coupled Receptors (GPCRs). Sotolon specifically targets OR8D1 , while Furaneol targets OR5M3 .[1][2][3] This biological divergence dictates that their sensory evaluation protocols must account for non-overlapping cross-adaptation and distinct fatigue profiles.

Chemical & Mechanistic Grounding

To design a valid sensory panel, one must understand the structural drivers of potency. The primary distinction lies in the furanone ring oxidation pattern: the 3(2H)-furanones (Furaneol type) versus the 2(5H)-furanones (Sotolon type).

Structural-Receptor Interaction Map

The following diagram illustrates the strict receptor selectivity that prevents sensory cross-talk between these two subclasses.

ReceptorPathways cluster_0 2(5H)-Furanones (Sotolon Class) cluster_1 3(2H)-Furanones (Furaneol Class) cluster_receptors Human Olfactory Receptors (GPCRs) Sotolon Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) OR8D1 OR8D1 (Savory/Curry Tuned) Sotolon->OR8D1 Exclusive Agonist Abhexon Abhexon (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone) Abhexon->OR8D1 Agonist Furaneol Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) OR5M3 OR5M3 (Sweet/Caramel Tuned) Furaneol->OR5M3 Exclusive Agonist Homofuraneol Homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) Homofuraneol->OR5M3 Agonist

Caption: Receptor selectivity map showing the non-overlapping activation pathways of Sotolon (OR8D1) and Furaneol (OR5M3).[2]

Comparative Sensory Profile Data

The following data aggregates threshold values from recent mass spectrometry and sensory studies. Note the critical impact of chirality on Sotolon perception.

Table 1: Psychophysical Performance Metrics
CompoundCAS No.[4]Odor Quality (Descriptor)Threshold (Water)Threshold (12% EtOH)Receptor Target
(S)-Sotolon 28664-35-9Burnt sugar, Curry, Intense Maple0.8 µg/L (ppb) ~1-2 µg/LOR8D1
(R)-Sotolon --Weak caramel, Oxidized89 µg/L (ppb) >100 µg/LLow Affinity
Abhexon 698-10-2Coffee, Seasoning, Maggi-like1.1 µg/L~5 µg/LOR8D1
Furaneol 3658-77-3Cotton candy, Strawberry jam87 µg/L~100-200 µg/LOR5M3
Homofuraneol 27538-09-6Caramel, Bread crust20 µg/L~50 µg/LOR5M3

Key Insight for Researchers:

  • Chiral Purity is Non-Negotiable: Commercial Sotolon is often racemic. If your panel detects "rancid" or "weak" notes, check the enantiomeric excess. The (S)-enantiomer is ~100x more potent than the (R)-form.[5][6]

  • Potency Gap: Sotolon is approximately 100x more potent than Furaneol in aqueous media. Dosing protocols must be adjusted logarithmically, not linearly.

Experimental Protocol: High-Potency Furanone Evaluation

Evaluating Sotolon requires a modified protocol due to its high tenacity (persistence on surfaces) and rapid olfactory fatigue. Standard sensory booths often become contaminated.

Panel Setup & Environment
  • Air Handling: Positive pressure room with active carbon filtration (minimum 12 air exchanges/hour).

  • Glassware: Use silanized glass or disposable PET cups. Sotolon binds to standard borosilicate glass, causing "ghosting" in subsequent tests.

  • Solvent System: Use 12% Ethanol/Water (v/v) + 0.1% Tartaric Acid.

    • Reasoning: Furanones are pH-sensitive.[6] Neutral pH can accelerate degradation/rearrangement. Acidic pH mimics wine/fruit matrices and stabilizes the lactone ring.

The "Split-Stream" Evaluation Workflow

Do not evaluate Sotolon and Furaneol in the same flight without a "reset" phase.

SensoryWorkflow cluster_flight1 Flight A: The 2(5H) Series (Sotolon/Abhexon) cluster_flight2 Flight B: The 3(2H) Series (Furaneol) start Panelist Arrival (N=12, Screened for Anosmia) calib Calibration Phase Reference Standards: Sotolon (5 ppb) vs Furaneol (200 ppb) start->calib test1 Triangle Test Differentiation of Enantiomers calib->test1 desc1 Descriptive Analysis (Scale 0-10: Curry, Maple, Burnt) test1->desc1 washout Mandatory Washout (15 mins) Smell Coffee Beans or 1% Pectin Rinse desc1->washout test2 Intensity Ranking Furaneol vs Homofuraneol washout->test2 desc2 Descriptive Analysis (Scale 0-10: Strawberry, Caramel) test2->desc2 data Data Normalization Calculate d' (d-prime) & PCA desc2->data

Caption: Split-Stream Workflow designed to minimize cross-adaptation between OR8D1 and OR5M3 agonists.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Dissolve 10 mg (S)-Sotolon in 10 mL Ethanol (96%). This is Stock A (1000 ppm).

    • Dilution: Serial dilution in 12% EtOH/Water to reach working range (1–50 ppb).

    • Validation: Verify concentration via HPLC-UV or GC-MS prior to sensory session to ensure no hydrolysis has occurred.

  • Threshold Determination (ASTM E679):

    • Use the 3-AFC (Alternative Forced Choice) method.

    • Present 1 active sample vs 2 blanks.

    • Critical Step: Panelists must use nose clips if evaluating taste (retronasal), but for this odor guide, use orthonasal sniffing strips dipped to 1 cm.

  • Attribute Profiling:

    • Use a lexicon specific to concentration.

    • Low Conc (1-5 ppb): "Maple", "Raw Sugar".

    • High Conc (>50 ppb): "Fenugreek", "Curry", "Savory".

    • Note: Furaneol does not exhibit this drastic qualitative shift; it remains "sweet/jammy" across a wider dynamic range.

Troubleshooting & Self-Validating Controls

To ensure your data is trustworthy (Trustworthiness), implement these controls:

  • The "Ghost" Control: Include a blank sample (pure solvent) as the last sample in the flight. If panelists detect Sotolon here, your glassware cleaning protocol has failed (carryover).

  • The Anosmia Check: Approximately 1-3% of the population is anosmic to specific musks or lactones. Screen panelists using a suprathreshold solution (100 ppb Sotolon). If they cannot detect this, exclude them from the furanone panel.

  • Stability Check: Furanones degrade in UV light. Ensure all samples are served in amber glass or under red light conditions if visual bias is a concern.

References

  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors.[1][2][3][4] Journal of Agricultural and Food Chemistry.[2][4][6][7]

    • [2]

  • Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry.[2][4][6][7]

  • Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).[7] Molecules.[1][8][4][6][7][9][10][11][12]

  • Blank, I., & Fay, L. B. (1996). Sensory Characterization of Furanones.[13] (Contextual reference from general search results on furanone thresholds in food matrices).

  • Leffingwell & Associates.Odor Thresholds of Key Aroma Chemicals.

Sources

Comparative Dynamics of Sotolon Formation: From Oxidative Fault to Varietal Signature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) formation across distinct wine matrices. It is designed for researchers and application scientists requiring mechanistic depth and reproducible analytical protocols.

Introduction: The Janus Molecule

Sotolon is a chiral lactone defined by a powerful sensory duality.[1] In dry white wines, it is a marker of premature oxidation (premox) , imparting a defective "rancid walnut" or "curry" note at concentrations as low as 8 µg/L. Conversely, in biologically aged wines (Vin Jaune) and fortified wines (Madeira, Port), it is a signature varietal compound , contributing desirable notes of "maple syrup," "roasted coffee," and "curry" at concentrations reaching 100–2000 µg/L.

Understanding the specific formation pathway—whether driven by ascorbic acid degradation, sugar kinetics, or biological precursors—is critical for controlling its presence.

Mechanistic Divergence: Pathways of Formation

Sotolon does not originate from a single precursor. Its formation is matrix-dependent, driven by three distinct pathways.

Pathway A: Oxidative Degradation (Dry White Wines)

In dry wines (e.g., Sauvignon Blanc, Chardonnay), sotolon forms via the oxidative degradation of Ascorbic Acid (Vitamin C) in the presence of ethanol.

  • Precursor Generation: Ascorbic acid oxidizes to generate 2-ketobutyric acid (2-KBA) (also known as

    
    -ketobutyric acid).
    
  • Aldol Condensation: 2-KBA condenses with acetaldehyde (derived from ethanol oxidation).

  • Cyclization: The resulting intermediate cyclizes to form sotolon.

  • Critical Control Point: This pathway explains why adding ascorbic acid at bottling without sufficient SO

    
     protection can paradoxically accelerate oxidative aging.
    
Pathway B: Sugar-Mediated Kinetics (Fortified/Sweet Wines)

In high-sugar matrices (Madeira, Port, Sauternes), sotolon forms via Maillard reactions and sugar degradation , independent of ascorbic acid.

  • Fructose Degradation: Thermal processing (e.g., estufagem in Madeira) or long aging degrades fructose into precursors.[2]

  • Amino Acid Interaction: Reaction with specific amino acids (e.g., 4-hydroxy-isoleucine in fenugreek, though in wine, mechanisms often involve threonine or glutamate derivatives) catalyzes the formation.

  • Kinetics: This is a zero-order reaction with respect to oxygen in some stages but highly temperature-dependent (

    
     is high).
    
Pathway C: Biological Precursors (Vin Jaune/Flor Wines)

In Vin Jaune (Jura), the "sotolon spike" is unique.

  • Yeast Metabolism: The velum (flor) yeast (Saccharomyces cerevisiae races like beticus) produces high levels of 2-ketobutyric acid (2-KBA) from threonine catabolism during the long biological aging (6+ years).

  • Slow Chemical Conversion: The accumulated 2-KBA slowly converts to sotolon over years of oxidative aging under the film.

Visualization: Sotolon Formation Network

SotolonPathways Ascorbic Ascorbic Acid (Exogenous/Grape) KBA 2-Ketobutyric Acid (Key Intermediate) Ascorbic->KBA Oxidative Degradation (Dry Whites) Threonine Threonine (Amino Acid) Threonine->KBA Yeast Metabolism (Flor/Vin Jaune) Fructose Fructose (Residual Sugar) Maillard Maillard Reaction (High Temp/Time) Fructose->Maillard Thermal Degradation Sotolon SOTOLON (3-hydroxy-4,5-dimethyl-2(5H)-furanone) KBA->Sotolon + Acetaldehyde (Aldol Condensation) Acetaldehyde Acetaldehyde (Ethanol Oxidation) Acetaldehyde->Sotolon Maillard->Sotolon Fortified Wines (Madeira/Port)

Figure 1: Divergent pathways of sotolon formation. Red indicates the oxidative fault pathway; Green indicates the biological precursor pathway; Yellow indicates the sugar-mediated pathway.

Comparative Matrix Analysis

The following table synthesizes quantitative data across wine types, establishing the "Safety vs. Signature" boundaries.

Wine MatrixPrimary MechanismTypical Concentration (

g/L)
Sensory Threshold (

g/L)
Role
Dry White (e.g., Chardonnay)Oxidative (Ascorbic

2-KBA)
< 1 (Fresh)5–20 (Premox)~8Fault (Rancid, Curry)
Vin Jaune (Jura)Biological Precursor (Yeast

2-KBA)
300 – 700~15Signature (Curry, Walnut)
Madeira (Malvasia)Sugar Degradation (Thermal)100 – 2000+~19Signature (Burnt Sugar, Maple)
Port (Tawny)Sugar/Maillard (Aging)50 – 900~19Complexity (Nutty, Spice)
Botrytized (Tokaji/Sauternes)Mixed (Concentration + Oxidation)5 – 50~10Contributor (Honeyed nuance)

Key Insight: The sensory threshold of sotolon increases in sweet/fortified matrices due to the masking effect of sugar and alcohol. Thus, 100 µg/L in a dry white is a catastrophic fault, while in Madeira, it is barely the baseline for quality.

Experimental Protocols

To validate these mechanisms or quantify sotolon in your own samples, use the following self-validating protocols.

Protocol A: Quantification via SIDA-GC-MS

Standard Isotope Dilution Analysis (SIDA) is required for accuracy due to matrix effects.

Reagents:

  • Internal Standard (IS): Deuterated Sotolon (

    
    -sotolon or 
    
    
    
    -sotolon). Do not use 3-octanol for high-precision kinetics studies.
  • Solvent: Dichloromethane (

    
    ).
    

Workflow:

  • Sample Prep: Take 50 mL wine sample. Spike with 10 µL of IS (100 mg/L in ethanol).

  • Equilibration: Stir for 20 mins to ensure IS equilibration with the matrix.

  • Extraction (SPE):

    • Condition LiChrolut EN cartridge (200 mg) with 4 mL

      
       followed by 4 mL methanol and 10 mL water.
      
    • Load sample at 2 mL/min.

    • Wash with 5 mL water to remove sugars/acids.

    • Elution: Elute with 5 mL

      
      .
      
  • Concentration: Dry eluate over anhydrous

    
    . Concentrate to 100 µL under gentle nitrogen stream.
    
  • GC-MS Analysis:

    • Column: Polar phase (e.g., DB-Wax or BP-20).

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions:

      
       128 (Sotolon), 
      
      
      
      83 (Fragment). Monitor corresponding shifted ions for IS.
Protocol B: Forced Aging Assay (Predictive Modeling)

Use this to assess the "Sotolon Potential" of a wine (e.g., measuring precursor load).

  • Preparation: Aliquot 20 mL of wine into anaerobic tubes.

  • Treatment:

    • Control: Nitrogen purge, seal.

    • Oxidative:[3][4][5][6] Saturate with air (approx 8 mg/L

      
      ), seal.[7]
      
  • Incubation: Incubate at 40°C for 30 days . (Roughly equivalent to 1-2 years of bottle aging).

  • Analysis: Quantify Sotolon using Protocol A.

  • Interpretation: A sharp increase in the Oxidative sample vs. Control indicates a high load of Ascorbic Acid/2-KBA precursors.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Wine Sample (50 mL) Spike Spike IS (d3-Sotolon) Sample->Spike SPE SPE Extraction (LiChrolut EN) Spike->SPE Equilibrate 20m Elute Elution (CH2Cl2) SPE->Elute Wash H2O GCMS GC-MS (SIM) Target m/z 128 Elute->GCMS Concentrate N2

Figure 2: Standard Isotope Dilution Analysis (SIDA) workflow for precise sotolon quantification.

References

  • Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines.[4] Journal of Agricultural and Food Chemistry.[8][5][7]

  • Lavigne, V., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Journal of Agricultural and Food Chemistry.[8][5][7]

  • König, T., et al. (1999). Formation of Sotolon from Ascorbic Acid. Tetrahedron Letters.

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[5] Journal of Analytical Methods in Chemistry.[5][7]

  • Pham, T.T., et al. (1995). Optimal conditions for the formation of sotolon from alpha-ketobutyric acid in the French "Vin Jaune".[5] Journal of Agricultural and Food Chemistry.[8][5][7]

  • Cutzach, I., et al. (1998). Identification of Volatile Compounds with a "Toasty" Aroma in Aged Fortified Wines (Vins Doux Naturels). Journal of Agricultural and Food Chemistry.[8][5][7]

Sources

Comparative Guide: Linearity and Limits of Detection for Sotolon by UPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, aged wines, and the diagnostic "maple syrup" odor in Maple Syrup Urine Disease (MSUD) .[1]

This guide provides a technical comparison of UPLC-MS/MS against traditional HPLC-UV and GC-MS methodologies.[2] Experimental data confirms that UPLC-MS/MS offers superior sensitivity (LOD


 0.04 µg/L) and throughput, eliminating the derivatization steps required by GC-MS while exceeding the sensitivity of HPLC-UV by nearly two orders of magnitude.

Introduction: The Analytical Challenge

Sotolon presents a unique analytical challenge due to its polarity, volatility, and presence at trace levels (ppb to ppt) in complex matrices like urine and fortified wines.

  • The Clinical Relevance: In drug development and diagnostics, Sotolon is a biomarker for MSUD (branched-chain ketoaciduria). Accurate quantification at low ng/mL levels is critical for patient monitoring.

  • The Industrial Relevance: In oenology and flavor chemistry, it dictates quality in Tokaji and Sauternes wines but serves as an off-flavor marker in prematurely oxidized dry white wines.

Why UPLC-MS/MS?

Traditional HPLC-UV lacks the sensitivity for trace detection (LOD


 0.86 µg/L), often requiring extensive sample concentration. GC-MS  provides sensitivity but often necessitates liquid-liquid extraction (LLE) and derivatization to handle Sotolon's polarity. UPLC-MS/MS  (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) bridges this gap, offering high-throughput quantification with minimal sample preparation.

Methodological Comparison

The following table synthesizes performance metrics across the three dominant analytical platforms.

Table 1: Comparative Performance Metrics
FeatureUPLC-MS/MS (Recommended) GC-MS HPLC-UV
Detection Principle ESI+ / MRM (Triple Quad)Electron Impact (EI)UV Absorbance (235 nm)
Limit of Detection (LOD) 0.01 – 0.04 µg/L 1.0 – 5.0 µg/L~0.86 µg/L
Limit of Quantitation (LOQ) ~0.1 µg/L ~10 µg/L~2.8 µg/L
Linearity (

)
> 0.999> 0.995> 0.990
Sample Prep Simple Dilution or Mini-LLELLE + DerivatizationLLE + Concentration (10x)
Run Time < 8 minutes20–40 minutes15–25 minutes
Selectivity High (Mass transition specific)High (Spectral fingerprint)Low (Prone to matrix interference)

Critical Insight: While GC-MS is robust, the thermal stress and derivatization requirements introduce variability. UPLC-MS relies on "soft" ionization (ESI), preserving the molecular ion


, which is critical for consistent quantification in biological fluids.

Experimental Protocol: The Self-Validating System

To achieve the linearity and LODs cited above, the following protocol utilizes a Multiple Reaction Monitoring (MRM) approach. This workflow is designed to be self-validating through the use of an Internal Standard (IS), typically Deuterated Sotolon or


-labeled analogues.
A. Sample Preparation (Miniaturized LLE)
  • Matrix: Urine or Wine.

  • Extraction: Mix 8 mL sample with internal standard.

  • Solvent: Add dichloromethane (DCM) or ethyl acetate. Vortex 2 min.

  • Separation: Centrifuge at 4,000 rpm for 5 min.

  • Reconstitution: Evaporate organic layer under

    
    ; reconstitute in Mobile Phase A.
    
B. UPLC Conditions[3][4][5]
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Reasoning: High retention for polar compounds like lactones compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (Linear ramp).
    
  • Flow Rate: 0.4 mL/min.[3][4]

C. Mass Spectrometry Parameters (ESI+)

Sotolon (


, MW 128.13) is detected in positive mode.
  • Precursor Ion:

    
     129.1 
    
    
    
  • Quantifier Transition:

    
     (Cleavage of lactone ring).
    
  • Qualifier Transition:

    
     (Loss of 
    
    
    
    +
    
    
    ).
  • Cone Voltage: ~25 V.

  • Collision Energy: 15–20 eV (Optimized for transitions).

Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for Sotolon quantification.

Sotolon_Workflow Sample Sample Source (Urine/Wine) Prep_Decision Concentration > 100 ppb? Sample->Prep_Decision HPLC_UV HPLC-UV (Low Sensitivity) Prep_Decision->HPLC_UV Yes (High Conc) Extraction Miniaturized LLE (DCM/Ethyl Acetate) Prep_Decision->Extraction No (Trace Analysis) UPLC UPLC Separation (C18 HSS T3 Column) Extraction->UPLC ESI ESI+ Ionization [M+H]+ = 129.1 UPLC->ESI MRM MS/MS Detection (MRM) Quant: 129->55 | Qual: 129->83 ESI->MRM Data Data Analysis LOD: 0.04 µg/L MRM->Data

Figure 1: Analytical workflow for Sotolon.[4][5][6][7] Note the decision branch: UPLC-MS is essential for trace analysis (<100 ppb), whereas HPLC-UV fails due to matrix interferences at low levels.

Performance Metrics & Validation Data

The following data represents typical validation results from fortified wine matrices, which serve as a robust proxy for complex biological fluids.

Linearity

The method demonstrates exceptional linearity across a wide dynamic range, suitable for both healthy baselines and pathological (MSUD) levels.

  • Range: 1.0 µg/L to 2000 µg/L.

  • Regression Model: Weighted linear regression (

    
    ).
    
  • Correlation Coefficient (

    
    ):  Typically 0.9999 .[4][5][6][7]
    
Sensitivity (LOD/LOQ)

Sensitivity is defined by the Signal-to-Noise ratio (S/N).[7][8]

MetricDefinitionValue (UPLC-MS)Value (HPLC-UV)
LOD

0.04 µg/L 0.86 µg/L
LOQ

0.13 µg/L 2.86 µg/L
Recovery & Matrix Effects

Matrix effects (ion suppression/enhancement) are the primary source of error in LC-MS.

  • Recovery: 94% – 105% (using Internal Standard correction).

  • Precision (RSD): < 5% (Intra-day), < 8% (Inter-day).

Critical Analysis for Researchers

The "Gotchas" in Sotolon Analysis
  • Chirality: Sotolon exists as enantiomers. While standard UPLC-MS on a C18 column quantifies total sotolon, distinguishing the (S)-enantiomer (sweet/curry) from the (R)-enantiomer requires a Chiral column. For general MSUD diagnosis, total sotolon is the standard marker.

  • Ion Suppression: In urine analysis, co-eluting salts can suppress the ESI signal. Mitigation: Use a divert valve to send the first 1 minute of flow to waste, or employ a deuterated internal standard to track ionization efficiency.

  • Stability: Sotolon is light-sensitive and can degrade in alkaline pH. Ensure samples are kept acidic (pH < 5) and processed in amber vials.

Conclusion

For researchers in drug development and metabolic profiling, UPLC-MS/MS is the definitive choice . It offers a 20-fold improvement in sensitivity over HPLC-UV and significantly higher throughput than GC-MS. The ability to detect Sotolon at 0.04 µg/L ensures reliable detection of early-stage metabolic deviations or trace flavor faults.

References

  • Botelho, G., et al. (2015). Determination of sotolon content in South African white wines by two novel HPLC-UV and UPLC-MS methods.[9] Food Chemistry.[1][9][5][10]

  • Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods.[5]

  • Podebrad, F., et al. (1999). 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease.[1] Journal of Inherited Metabolic Disease.[1]

  • Gu, S., et al. (2017). UHPLC Quantification of Sotolon in White Wine. Journal of Agricultural and Food Chemistry.[5][10]

Sources

Method Validation Guide: SIDA-HS-SPME-GC-MS/MS for Sotolon Analysis in High-Protein Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a high-throughput, solvent-free quantitation method for Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) in Pea Protein Hydrolysate (PPH) matrices.

The Challenge: Sotolon is a potent aroma compound (curry/maple notes) critical for flavor profiling in plant-based meat alternatives. However, high-protein matrices exhibit strong "flavor scalping" (hydrophobic binding), rendering traditional extraction methods inconsistent.

The Solution: This guide validates Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS , utilizing Stable Isotope Dilution Assay (SIDA) .

  • Throughput: 45 min/sample (Automated) vs. 4+ hours for SAFE.

  • Sensitivity: LOD < 0.5 µg/kg.[1]

  • Precision: RSD < 5% (corrected by Deuterated Internal Standard).

Methodological Comparison: Why SPME?

In complex food matrices, the choice of extraction dictates data quality. We compared the proposed SPME workflow against the industry "Gold Standard" (SAFE) and the traditional "Quick" method (LLE).

Table 1: Comparative Performance Metrics
FeatureProposed: SIDA-HS-SPME Benchmark: SAFE-GC-MS Alternative: Direct LLE
Principle Equilibrium Partitioning (Fiber)High-Vacuum DistillationSolvent Partitioning
Matrix Isolation Excellent (Non-volatiles stay in vial)High (Distillate is clean)Poor (Co-extracts lipids/proteins)
Solvent Use None (Green Chemistry)High (DCM/Ether)High (DCM/Ether)
Throughput High (Automated)Low (Manual, 4-6 hrs)Medium (Manual steps)
Sotolon Recovery ~1-5% (Absolute)* / 100% (Relative)**>90% (Absolute)Variable (Emulsions)
Sensitivity (LOD) < 0.5 µg/kg< 1.0 µg/kg~10-50 µg/kg

*Note: SPME is non-exhaustive. Low absolute recovery is irrelevant when using SIDA, as the ratio of Analyte/IS remains constant. **Relative recovery using SIDA.

Visualization: Workflow Efficiency

The following diagram contrasts the labor-intensive SAFE workflow with the automated SPME approach.

WorkflowComparison cluster_SAFE Benchmark: SAFE (Solvent Assisted Flavor Evaporation) cluster_SPME Proposed: HS-SPME (Automated) S_Start Sample Homogenate S_Extract Solvent Extraction (24h shaking) S_Start->S_Extract S_Distill SAFE Distillation (High Vacuum, LN2) S_Extract->S_Distill S_Conc Kuderna-Danish Concentration S_Distill->S_Conc S_GC GC-MS Injection S_Conc->S_GC P_Start Sample + Buffer + IS P_Equil Incubation & Fiber Exposure (45m) P_Start->P_Equil P_GC GC-MS/MS Thermal Desorption P_Equil->P_GC

Figure 1: Comparison of the labor-intensive SAFE workflow vs. the automated "Load-and-Go" SPME workflow.

Scientific Integrity: The "Self-Validating" Protocol

This protocol relies on SIDA (Stable Isotope Dilution Assay) .[1][2][3][4] By adding a known amount of Sotolon-d3 (or 13C-Sotolon) at the very beginning, every step of the analysis is self-corrected. If the matrix binds 50% of the native Sotolon, it also binds 50% of the isotopologue. The ratio remains unchanged.

Materials & Reagents[4][5]
  • Analyte: Sotolon (≥97% purity).

  • Internal Standard (IS): Sotolon-d3 (methyl-d3) or [13C2]-Sotolon.

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – 50/30 µm. Rationale: The triple phase covers the polarity and volatility range of Sotolon perfectly.

  • Matrix Modifier: Sodium Phosphate Buffer (0.1 M, pH 3.0) + NaCl (30% w/v).

Critical Mechanism: pH Control

Sotolon exists in equilibrium between its lactone (aromatic) and open-ring hydroxy-acid forms.

  • Neutral/Alkaline pH: Ring opens; solubility in water increases; volatility decreases (Bad for SPME).

  • Acidic pH (<4): Forces equilibrium toward the lactone form; increases hydrophobicity; drives compound into the headspace (Good for SPME).

Mechanism cluster_vial Headspace Vial Environment Acid Acidic Buffer (pH 3) Sotolon_Aq Sotolon (Aq) Protonated Lactone Form Acid->Sotolon_Aq Stabilizes Lactone Salt Salt Saturation (NaCl) Salt->Sotolon_Aq Salting Out Effect Sotolon_HS Sotolon (Headspace) Volatile Sotolon_Aq->Sotolon_HS K_aw (Air/Water Partition) Fiber SPME Fiber (Adsorption) Sotolon_HS->Fiber K_fh (Fiber/Headspace)

Figure 2: Mechanistic drivers of extraction efficiency. Acidification and Salting Out force Sotolon into the headspace.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Weigh 2.00 g of Pea Protein Hydrolysate into a 20 mL headspace vial.

  • Add 10 mL of pH 3.0 Phosphate Buffer (saturated with NaCl).

    • Why? NaCl decreases water activity, pushing organics into the headspace ("Salting Out").

  • Spike with 50 µL of Sotolon-d3 methanolic solution (1 mg/L).

  • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Vortex for 30 seconds to homogenize.

Step 2: Automated HS-SPME (Gerstel/CTC PAL)
  • Incubation: 15 min @ 60°C (Agitation: 500 rpm).

  • Extraction: Insert DVB/CAR/PDMS fiber. Expose for 30 min @ 60°C .

  • Desorption: 3 min @ 250°C in GC inlet (Splitless mode).

Step 3: GC-MS/MS Acquisition (Agilent 7000/Shimadzu TQ)
  • Column: DB-WAX or SolGel-Wax (Polar column required for Sotolon peak shape).

  • Carrier Gas: Helium @ 1.2 mL/min.[5]

  • Oven: 40°C (2 min) -> 10°C/min -> 240°C (5 min).

  • MS Mode: MRM (Multiple Reaction Monitoring).[6][7] MRM eliminates matrix noise from the protein background.

MRM Transitions:

Compound Precursor (m/z) Product Quant (m/z) Product Qual (m/z) CE (eV)
Sotolon 128.0 83.0 55.0 10 / 15

| Sotolon-d3 | 131.0 | 86.0 | 58.0 | 10 / 15 |

Validation Results (Data Summary)

The following data represents typical validation metrics achieved with this protocol in a high-protein matrix.

Linearity & Range
  • Range: 1.0 – 1000 µg/kg

  • Calibration Model: Linear regression of Area Ratio (Analyte/IS) vs. Conc Ratio.

  • R²: > 0.998

Accuracy & Precision (n=6)
Spike Level (µg/kg)Recovery (%)RSD (%)Acceptable Range
Low (5.0) 98.54.280-120%
Med (50.0) 102.12.880-120%
High (500.0) 99.41.985-115%
Matrix Effect Evaluation

By comparing the slope of the calibration curve in Pure Solvent vs. Pea Protein Matrix , we calculate the Matrix Effect (ME).

  • ME (without SIDA): -45% (Significant signal suppression due to protein binding).

  • ME (with SIDA): ~0% (The IS compensates perfectly).

Troubleshooting & Optimization

  • Issue: Poor Peak Shape (Tailing)

    • Cause: Sotolon is polar and acidic. Active sites in the GC liner or column adsorb it.

    • Fix: Use "Ultra-Inert" wool liners and trim the column guard regularly. Ensure the column is a high-quality Wax phase.

  • Issue: Low Sensitivity

    • Cause: Fiber aging or competition from other volatiles (e.g., hexanal from lipid oxidation).

    • Fix: Bake fiber for 10 min @ 260°C. If high competition exists, reduce sample weight to 1.0 g to prevent fiber saturation.

References

  • Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder of fenugreek seeds (Trigonella foenum graecum L.). Zeitschrift für Lebensmittel-Untersuchung und -Forschung. Link

  • Zarzo-Arias, M., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Foods. Link

  • Schieberle, P., & Hofmann, T. (2011). Stable Isotope Dilution Assays in Flavor Analysis. Comprehensive Flavor Chemistry.
  • Majcher, M., & Jeleń, H.H. (2009). Comparison of suitability of SPME, SAFE and SDE methods for isolation of flavor compounds from extruded potato snacks. Journal of Food Composition and Analysis. Link

  • PubChem. (n.d.). Sotolon Compound Summary. National Library of Medicine.[8] Link

Sources

evaluation of different ionization techniques for sotolon mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sotolon Challenge

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical paradox. It is a potent aroma compound with an extremely low odor threshold (0.3 µg/L in wine), yet it exists in complex matrices (fermented beverages, biological fluids) rich in interferences.

For the analytical chemist, the choice of ionization technique is not merely about preference—it is a trade-off between structural confirmation and trace-level sensitivity . This guide evaluates the three dominant ionization interfaces—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—to determine the optimal workflow for sotolon quantitation.

Key Takeaways
  • ESI (LC-MS/MS) is the gold standard for sensitivity , achieving LODs < 0.05 µg/L, but requires rigorous matrix management (SIDA).

  • EI (GC-MS) remains the benchmark for structural identification but often necessitates derivatization to mitigate peak tailing caused by sotolon's polarity.

  • APCI serves as a niche alternative for "dirty" matrices where ESI suffers from intractable ion suppression, though at the cost of absolute sensitivity.

Technical Deep Dive: Ionization Interfaces

Electron Ionization (EI) for GC-MS

Mechanism: Hard Ionization (70 eV) Status: Traditional Benchmark

In GC-MS, sotolon is bombarded with high-energy electrons. While this produces a "fingerprint" spectrum useful for library matching, sotolon's polar hydroxyl group interacts with active sites in the GC liner and column, leading to peak tailing and hysteresis.

  • The Derivatization Imperative: To stabilize the molecule, protocols often employ derivatization (e.g., with pentafluorobenzyl hydroxylamine or silylation). This caps the polar -OH group, improving volatility and peak shape.

  • Fragmentation: EI yields extensive fragmentation.[1] The molecular ion (

    
    ) is often weak. Quantitation typically tracks fragment ions (e.g., m/z 83, 128), which can be subject to isobaric interference in complex matrices like aged wine or urine.
    
Electrospray Ionization (ESI) for LC-MS/MS

Mechanism: Soft Ionization (Liquid Phase Charge Transfer) Status: Modern Gold Standard

Sotolon contains a lactone ring and an enolic hydroxyl group, making it highly amenable to protonation (


) in positive mode ESI.
  • Sensitivity: ESI is significantly softer than EI, preserving the molecular ion (

    
     129). When coupled with Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode, it offers the lowest detection limits.
    
  • The Matrix Effect Trap: ESI is prone to ion suppression.[2] Co-eluting compounds in wine or urine compete for charge on the droplet surface. Crucial Insight: You must use Stable Isotope Dilution Analysis (SIDA) with

    
    -Sotolon or Deuterated Sotolon to normalize these effects. Without SIDA, quantitative data is unreliable.
    
Atmospheric Pressure Chemical Ionization (APCI)

Mechanism: Gas Phase Chemical Ionization Status: Problem Solver for Suppression

APCI ionizes analytes in the gas phase using a corona discharge.[1] It is less susceptible to liquid-phase competition (ion suppression) than ESI.

  • Trade-off: While more robust against matrix effects, APCI generally yields lower ionization efficiency for sotolon compared to ESI. It is best reserved for matrices where ESI suppression exceeds 50% and cannot be corrected by cleanup.

Comparative Performance Analysis

The following data aggregates performance metrics from validated methodologies in oenology and toxicology.

FeatureGC-MS (EI)LC-MS/MS (ESI)LC-MS/MS (APCI)
Ionization Type Hard (Fragmentation)Soft (Protonation)Soft (Proton Transfer)
Primary Ion Fragments (m/z 83, 55)

(m/z 129)

(m/z 129)
LOD (Typical) 0.5 – 1.0 µg/L0.02 – 0.05 µg/L 0.5 – 2.0 µg/L
Linearity (

)
> 0.990> 0.999> 0.995
Matrix Effects Low (Chromatographic resolution)High (Ion Suppression)Moderate
Sample Prep High (SPE + Derivatization)Low (Miniaturized LLE)Low (LLE/Dilute & Shoot)
Throughput Low (30-45 min run)High (10-15 min run)High

Scientist's Note: The LOD gap is decisive. For tracking early-stage oxidation in white wines (threshold ~1 µg/L), GC-MS is sufficient. For pharmacokinetic studies or trace profiling, ESI is mandatory.

Validated Experimental Protocols

Protocol A: High-Sensitivity LC-ESI-MS/MS (Recommended)

Best for: Routine quantitation in wine, beer, and biological fluids.

1. Internal Standard Addition (The Critical Step)

  • To 5 mL of sample (wine/urine), add 20 µL of

    
    -Sotolon (10 mg/L in ethanol).
    
  • Why: Corrects for extraction loss and ESI ion suppression.

2. Miniaturized Liquid-Liquid Extraction (LLE)

  • Add 3 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.

  • Centrifuge at 3500 rpm for 5 minutes to break the emulsion.

  • Collect the lower organic phase.

  • Expert Tip: Avoid vigorous shaking if the matrix is protein-rich (urine); use gentle rocking to prevent stable emulsions.

3. Solvent Exchange

  • Evaporate DCM under a gentle stream of Nitrogen at 35°C to dryness.

  • Reconstitute immediately in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Why: Injecting DCM into a Reverse Phase LC column causes peak distortion.

4. LC-MS/MS Parameters

  • Column: C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid / (B) Acetonitrile. Gradient: 5% B to 95% B in 8 mins.

  • Source (ESI+): Capillary: 3.5 kV, Temp: 350°C.

  • MRM Transitions:

    • Quantifier: 129.1

      
       55.1 (CE: 25 eV)
      
    • Qualifier: 129.1

      
       83.0 (CE: 18 eV)
      
Protocol B: Robust GC-EI-MS

Best for: Labs without LC-MS or needing structural confirmation.

1. Solid Phase Extraction (SPE)

  • Condition a LiChrolut EN cartridge (200 mg) with Methanol then Water.

  • Load 50 mL of sample.[3] Wash with 5 mL water.

  • Elute with 3 mL Dichloromethane.

2. Drying & Concentration [3]

  • Dry eluate over anhydrous

    
    .[3]
    
  • Concentrate to 0.5 mL under Nitrogen.

3. GC-MS Analysis

  • Column: DB-WAX (polar phase is essential for sotolon retention).

  • Injector: Splitless at 250°C.

  • MS Source: 230°C, 70 eV.

  • SIM Mode: Monitor m/z 128, 83, 55.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and processing steps for Sotolon analysis.

SotolonWorkflow cluster_Prep Sample Preparation cluster_Ion Ionization Interface Sample Sample Matrix (Wine, Urine) IS Add Internal Std (13C-Sotolon) Sample->IS Extract Extraction (LLE or SPE) IS->Extract Deriv Derivatization (Optional) Extract->Deriv Structural ID (>1 ppb) ESI ESI (+) Soft Ionization Extract->ESI Polar/Trace (<1 ppb) APCI APCI Gas Phase Extract->APCI Dirty Matrix (High Suppression) EI EI (70 eV) Hard Ionization Deriv->EI Structural ID (>1 ppb) Result Quantitation (MRM / SIM) ESI->Result [M+H]+ 129 EI->Result Frag m/z 83 APCI->Result

Figure 1: Decision workflow for Sotolon analysis. Green path indicates the recommended high-sensitivity route.

References

  • Pereira, V., et al. (2018).[4] "Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. Link

  • Gabrielli, M., et al. (2015).[4] "Determination of sotolon content in South African white wines by two novel HPLC–UV and UPLC–MS methods." Food Chemistry. Link

  • Ferreira, A.C., et al. (2003). "Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry." Journal of Chromatography A. Link

  • Mayr, C.M., et al. (2015). "Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines." Journal of Agricultural and Food Chemistry. Link

  • Langley, J. (2025).[2] "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI." SepScience. Link

Sources

sotolon vs. 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between Sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone (commonly referred to as Abhexon or Homosotolon ). This content is structured for research and development professionals in flavor chemistry, pharmaceutical excipients, and food science.

Content Type: Technical Comparative Guide Subject: Furanone Flavorants & Excipients Version: 2.0 (Scientific Review)

Executive Summary

Sotolon and Abhexon are potent chiral furanones responsible for "burnt sugar," "maple," and "curry" tonalities in food and pharmaceutical formulations. While structurally homologous, they exhibit distinct physicochemical behaviors:

  • Sotolon is the industry standard for natural maple/curry profiles but suffers from high volatility and pH-dependent instability.

  • Abhexon (the 5-ethyl homolog) offers a modified hydrophobicity profile, altering its release kinetics and perceived "creaminess," often used to modulate the sharp "spiciness" associated with high-dose Sotolon.

Physicochemical Profile & Structural Analysis

The primary structural difference lies at the C-5 position of the furanone ring. This single methylene extension (


) in Abhexon significantly impacts lipophilicity (

) and volatility.
Comparative Data Table
FeatureSotolonAbhexon (Homosotolon)
IUPAC Name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
CAS Number 28664-35-9698-10-2
FEMA Number 36343153
Molecular Weight 128.13 g/mol 142.15 g/mol
LogP (Predicted) ~0.56~0.90 (More Lipophilic)
Odor Threshold (Water) 0.3 ppb (µg/L)~1.1 ppb (µg/L)
Odor Character Intense curry, fenugreek (high conc.); Maple, burnt sugar (low conc.)Sweet, creamy maple, caramel; less "spicy" than Sotolon.
Chirality (S)-enantiomer is dominant odorant.(S)-enantiomer is dominant odorant.
Structural Homology Diagram

The following diagram illustrates the structural relationship and the steric impact of the ethyl group.

StructureComparison Sotolon SOTOLON (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) C5: Methyl Group (-CH3) Impact FUNCTIONAL IMPACT Increased Steric Bulk Increased Lipophilicity (+0.34 LogP) Altered Receptor Binding Sotolon->Impact Homologation (+CH2) Abhexon ABHEXON (5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone) C5: Ethyl Group (-CH2-CH3) Abhexon->Impact Comparison

Caption: Structural homology illustrating the C5-substitution shift from Methyl (Sotolon) to Ethyl (Abhexon) and its physicochemical consequences.

Organoleptic Performance & Application Logic

Potency vs. Perception

While literature values often cite Sotolon as having a lower detection threshold in pure water (0.3 ppb vs. 1.1 ppb for Abhexon), Abhexon often performs with higher perceived intensity in lipid-rich matrices (emulsions, cream fillings) due to its higher


.
  • Sotolon: Exhibits a sharp, high-impact "attack." In pharmaceutical masking, it is excellent for covering bitter amine drugs but risks introducing a "savory/soup" off-note if overdosed (>5 ppm).

  • Abhexon: Provides a broader, "rounder" sweetness. It is preferred for pediatric formulations where a "candy-like" maple profile is desired without the herbal/fenugreek nuance.

Synergistic Use

Experienced formulators rarely use these in isolation. A ratio of 1:5 (Sotolon:Abhexon) is often employed to anchor the volatile Sotolon with the more persistent Abhexon, creating a "full-spectrum" maple profile that survives processing temperatures.

Synthesis & Manufacturing Pathways

Understanding the origin is critical for "Natural" labeling claims (EU/US regulations).

  • Natural Sotolon: Typically derived via oxidative deamination of 4-hydroxy-isoleucine (extracted from Fenugreek) or via Maillard reactions involving pyruvic acid.

  • Synthetic Abhexon: Produced via Aldol condensation, typically reacting

    
    -ketobutyric acid esters with propanal (or equivalent synthetic precursors).
    

SynthesisPathways cluster_Sotolon Sotolon Formation (Natural/Bio) cluster_Abhexon Abhexon Synthesis (Synthetic) Precursor1 4-Hydroxy-L-Isoleucine (Fenugreek Source) Inter1 Oxidative Deamination Precursor1->Inter1 SotolonProduct SOTOLON Inter1->SotolonProduct Precursor2 2-Oxobutyrate + Propanal Inter2 Aldol Condensation & Cyclization Precursor2->Inter2 AbhexonProduct ABHEXON Inter2->AbhexonProduct

Caption: Comparative formation pathways. Sotolon is accessible via enzymatic/thermal degradation of amino acids, whereas Abhexon is predominantly synthetic.

Stability & Reactivity Profile

Both compounds are enol-lactones , making them susceptible to ring-opening hydrolysis under alkaline conditions.

  • pH Sensitivity:

    • pH < 5.0: Both are relatively stable.

    • pH > 7.0: Rapid degradation occurs. The lactone ring opens to form the corresponding keto-acid, which is odorless.

    • Reversibility: Acidification can sometimes re-close the ring, but oxidative degradation is irreversible.

  • Oxidation:

    • The "hydroxy" group at C3 is prone to oxidation. Abhexon shows slightly improved oxidative stability in ambient air compared to Sotolon due to the steric shielding of the ethyl group, though the effect is marginal.

Experimental Protocols

Protocol A: Quantification via Stable Isotope Dilution Assay (SIDA)

Why this protocol? Standard external calibration fails for furanones due to low recovery rates during extraction. You must use a labeled internal standard (


-Sotolon) to correct for matrix loss.

Materials:

  • Internal Standard:

    
    -Sotolon (or Deuterated analog).
    
  • Solvent: Dichloromethane (DCM).

  • Instrument: GC-MS (SIM Mode).

Workflow:

  • Spiking: Add 100 ng of

    
    -Sotolon to 50g of sample before extraction.
    
  • Extraction: Liquid-Liquid extraction with DCM (3x 50mL).

  • Cleanup: Dry over anhydrous

    
     and concentrate to 0.5 mL under nitrogen stream.
    
  • GC Parameters:

    • Column: DB-WAX or FFAP (Polar column is essential for furanones).

    • Injector: 250°C, Splitless.

    • Oven: 40°C (2 min)

      
       10°C/min 
      
      
      
      240°C.
  • Detection (SIM):

    • Sotolon Target Ions: m/z 128 (M+), 83, 55.

    • Abhexon Target Ions: m/z 142 (M+), 97, 69.

  • Calculation: Use the ratio of Target Ion Area / Internal Standard Area to calculate concentration.

Protocol B: Accelerated Stability Stress Test

Why this protocol? To determine the shelf-life viability of the flavoring in a liquid drug formulation.

Workflow:

  • Preparation: Prepare a model solution (Citrate buffer, pH 3.5, 10% Ethanol).

  • Dosing: Spike Sotolon and Abhexon (separately) at 10 ppm.

  • Incubation: Store aliquots at 40°C / 75% RH (ICH conditions) for 4 weeks.

  • Sampling: Pull samples at Day 0, 7, 14, 28.

  • Analysis: Analyze via HPLC-UV (280 nm) or GC-MS (Protocol A).

  • Success Criteria: >85% recovery at Day 28 indicates acceptable stability for a 12-month shelf life at room temperature.

References

  • Blank, I., et al. (1996). "Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay." Lebensmittel-Wissenschaft & Technologie.

  • Sigma-Aldrich. (2024). "5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone Product Specification & Safety Data." Merck KGaA.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 29921502, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone." PubChem.

  • FEMA Flavor Ingredient Library. (2023). "5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE (FEMA 3153)."[1] Flavor and Extract Manufacturers Association.

  • Zhu, J., et al. (2011). "Main Odorants in Jura Flor-Sherry Wines. Relative Contributions of Sotolon, Abhexon, and Theaspirane-Derived Compounds."[2][3][4] Journal of Agricultural and Food Chemistry.

Sources

Comparative Sensory Impact of Sotolon Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone governing the sensory profiles of diverse matrices, from oxidative wines (Sherry, Madeira) to pharmaceutical masking agents (fenugreek extracts). While both enantiomers contribute to the overall aroma, they exhibit a profound divergence in sensory performance.

Key Differentiator: The (S)-enantiomer is the primary odor-active vector, exhibiting an odor detection threshold (ODT) approximately 100 times lower than its (R)-counterpart. Furthermore, recent mechanistic studies (2024) have identified the specific human olfactory receptor (OR8D1) responsible for this discrimination, validating the "lock-and-key" hypothesis for this substrate.

This guide provides a technical comparison of the enantiomers, supported by experimental protocols for their isolation, quantification, and sensory validation.[1]

Chemical Profile & Stereochemistry

Sotolon possesses a single chiral center at the C4 position of the furanone ring. The enantiomeric distribution is critical because chemical synthesis typically yields a racemate, whereas biological production (e.g., in Trigonella foenum-graecum or via isoleucine metabolism) often favors the (S)-form.

Feature(S)-Sotolon(R)-Sotolon
IUPAC Name (4S)-3-hydroxy-4,5-dimethyl-2(5H)-furanone(4R)-3-hydroxy-4,5-dimethyl-2(5H)-furanone
Configuration Left-handed (Sinister)Right-handed (Rectus)
Stability Susceptible to racemization over time (approx. 20 months in acidic wine media).[1][2][3]Susceptible to racemization over time.[2][3]
Precursors 4-Hydroxy-L-isoleucine (enzymatic); Aldol condensation (chemical).Same chemical precursors; often formed via slow chemical oxidation.

Sensory Performance Comparison

The sensory dichotomy between (S)- and (R)-sotolon is a classic example of enantioselective olfaction.

Quantitative Thresholds

The following data summarizes the Odor Detection Thresholds (ODT) determined in model wine solution (12% ethanol, pH 3.5). The discrepancy highlights the necessity of chiral resolution in analytical workflows.

Parameter(S)-Sotolon(R)-SotolonComparative Impact
ODT (Model Wine) 0.8 µg/L (ppb) 89 µg/L (ppb) (S) is ~110x more potent.[1][2][3][4]
ODT (Air) 0.0048 µg/m³0.0514 µg/m³(S) is ~10x more potent in air phase.
Odor Quality Maple syrup, curry, burnt sugar, caramel.[1][5][6]Walnut, rancid, weak nutty notes.(S) drives the "sweet/savory" profile.

Data Source: Pons et al. (2008); Wang et al. (2024).[1]

Mechanistic Insight: The OR8D1 Receptor

Recent functional studies have elucidated the molecular mechanism behind this sensory divergence. The human olfactory receptor OR8D1 has been identified as the specific target.

  • Binding Affinity: (S)-sotolon acts as a potent agonist for OR8D1.[7][8]

  • Key Residue: Site-directed mutagenesis reveals that amino acid residue N2065.46 is indispensable for the activation of OR8D1 by the (S)-enantiomer.[8]

  • Stability: Molecular dynamics simulations confirm that the (S)-sotolon/OR8D1 complex is significantly more stable than the (R)-sotolon complex, explaining the lower threshold and higher potency.[7][8]

Visualization: Receptor Activation Pathway

The following diagram illustrates the differential activation pathway of the sotolon enantiomers.

Sotolon_Mechanism S_Enant (S)-Sotolon (High Potency) Receptor Olfactory Receptor OR8D1 S_Enant->Receptor High Affinity R_Enant (R)-Sotolon (Low Potency) R_Enant->Receptor Low Affinity Binding_S Stable Complex (Residue N2065.46) Receptor->Binding_S (S) Binding Binding_R Unstable/Weak Interaction Receptor->Binding_R (R) Binding Signal Neuronal Depolarization (Strong Signal) Binding_S->Signal NoSignal Weak/No Signal Binding_R->NoSignal Perception_S Perception: Maple, Curry, Caramel Signal->Perception_S Perception_R Perception: Walnut, Rancid (Weak) NoSignal->Perception_R

Figure 1: Differential activation of the OR8D1 olfactory receptor by (S)- and (R)-sotolon. The (S)-enantiomer forms a stable complex leading to strong signal transduction.

Experimental Methodology

To accurately assess the impact of sotolon enantiomers, researchers must employ protocols that prevent racemization and ensure precise chiral separation.

Protocol: Chiral Separation & Quantification (SIDA-GC-MS)

Objective: Quantify enantiomeric excess (ee) in complex matrices (e.g., wine, biological fluids).

  • Internal Standard Addition:

    • Add isotopically labeled sotolon (e.g., [¹³C₂]-sotolon or deuterated analog) to the sample to correct for extraction losses.

  • Extraction (Liquid-Liquid):

    • Adjust sample pH to 3.0 (sotolon is stable in acidic conditions; alkaline conditions promote ring opening).

    • Extract with dichloromethane (CH₂Cl₂).

    • Dry organic phase over anhydrous Na₂SO₄ and concentrate under nitrogen flow.

  • Chiral Gas Chromatography (GC):

    • Column: Use a chiral capillary column, typically Beta-DEX 120 or Cyclosil-B (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50°C (1 min) → 3°C/min → 230°C.

    • Separation Principle: The beta-cyclodextrin stationary phase interacts differentially with the enantiomers, typically eluting (R) before (S) or vice-versa depending on the specific phase (verify with pure standards).

  • Mass Spectrometry (MS) Detection:

    • Operate in SIM (Selected Ion Monitoring) mode.

    • Target Ions: m/z 128 (molecular ion), 83, 55.

    • Calculate concentration using the ratio of analyte area to internal standard area.

Protocol: Sensory Evaluation (Triangle Test)

Objective: Validate the sensory difference between enantiomers or determine thresholds.

  • Preparation of Standards:

    • Isolate pure enantiomers via Preparative HPLC (Chiralpak AD-H column, Hexane/Ethanol mobile phase).

    • Confirm optical purity (>98% ee) via polarimetry.

  • Panel Selection:

    • Select 10-12 trained assessors.

    • Screen for specific anosmia to sotolon (rare but possible).

  • Triangle Test (ASTM E1885):

    • Present 3 coded cups: Two containing (R)-sotolon (at 50 µg/L) and one containing (S)-sotolon (at 50 µg/L).

    • Task: Identify the odd sample.

    • Significance: Calculate p-value based on correct responses to prove distinct odor qualities beyond just intensity.

  • Threshold Determination (ASTM E679):

    • Use the 3-AFC (Alternative Forced Choice) method in ascending concentration series.

    • Calculate Group BET (Best Estimate Threshold) as the geometric mean of individual thresholds.

Visualization: Analytical Workflow

The following flow diagram outlines the critical steps for rigorous enantiomeric analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Sample Matrix (Wine, Extract, Plasma) IS_Add Add Internal Standard (13C-Sotolon) Start->IS_Add pH_Adj Adjust pH to 3.0 (Prevent Ring Opening) IS_Add->pH_Adj Extract LLE (Dichloromethane) & Concentration pH_Adj->Extract GC Gas Chromatography (Chiral Beta-DEX Column) Extract->GC Separation Enantiomer Separation (R) vs (S) GC->Separation MS MS Detection (SIM Mode) m/z 128, 83 Separation->MS Result Enantiomeric Excess (ee) & Quantification MS->Result

Figure 2: Step-by-step workflow for the chiral separation and quantification of sotolon enantiomers.

References

  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines.[1][5] Journal of Agricultural and Food Chemistry, 56(5), 1606–1610.[2][5] [Link]

  • Wang, J., Wang, D., Huang, M., Sun, B., Ren, F., Wu, J., Zhang, J., Li, H., & Sun, X.[7][9] (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers.[7][9] Journal of Agricultural and Food Chemistry, 72(10), 5403–5415.[9] [Link][7]

  • Steinhaus, M., et al. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts.[10][11] Journal of Agricultural and Food Chemistry, 71(18), 7080–7090. [Link]

  • Guichard, E., & Fournier, N. (1991). Enantiomeric ratios of sotolon in different media and sensory differentiation of the pure enantiomers.[5] European Food Chemistry VI, Hamburg.[5] (Foundational text on early chiral separation).

Sources

Assessing Matrix Effects in Sotolon Analysis: A Comparative Guide for Oenology and Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) presents a unique analytical paradox. In the oenological sector, it is a prized aroma compound defining the "nutty" character of aged Port and Madeira wines, yet in white wines, it is a marker of premature oxidative aging.[1][2] In the biomedical field, it serves as the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD).[3]

This guide objectively compares the performance of Modern LC-MS/MS Workflows (utilizing miniaturized extraction) against Traditional GC-MS/FID methods. We focus specifically on the Matrix Effect (ME) —the critical variable that often invalidates sotolon quantification in complex samples like high-sugar fortified wines and biological fluids.

Part 1: The Matrix Challenge in Sotolon Analysis

The quantification of sotolon is complicated by its polarity, volatility, and the extreme complexity of the matrices it inhabits.

The Mechanisms of Interference
  • In GC-MS (Traditional): The matrix effect often manifests as Matrix Induced Signal Enhancement . Matrix components block active sites in the GC liner and column, preventing sotolon adsorption and paradoxically increasing the signal compared to clean standards. This leads to false positives or overestimation.

  • In LC-MS/MS (Modern): The primary challenge is Ion Suppression . Co-eluting compounds (e.g., sugars in wine, urea/salts in urine) compete for charge in the Electrospray Ionization (ESI) source, reducing the number of sotolon ions that reach the detector.

Matrix Types & Specific Challenges
Sample MatrixPrimary InterferentsAnalytical Consequence
Fortified Wine (Port/Madeira) Residual Sugars (>100 g/L), Ethanol (20%)High viscosity reduces extraction efficiency; sugars cause massive ion suppression in ESI source.
Dry White Wine Organic Acids (Tartaric, Malic), PhenolicsAcidic matrix can shift the lactone-hydroxy acid equilibrium of sotolon, affecting retention time.
Urine (MSUD Diagnosis) Urea, Salts, Proteins, KetonesHigh salt content suppresses ionization; isobaric interferences from other organic acids can mimic sotolon transitions.

Part 2: Methodological Comparison

We compare two distinct workflows:

  • Method A (Traditional): Liquid-Liquid Extraction (LLE) followed by GC-MS.

  • Method B (The Product/Modern Standard): Miniaturized LLE coupled with RP-LC-MS/MS (MRM mode).

Experimental Workflow Visualization

WorkflowComparison cluster_0 Traditional Method (GC-MS) cluster_1 Modern Method (LC-MS/MS) T1 Sample (50mL) T2 LLE (Dichloromethane) 3x Extraction T1->T2 T3 Concentration (N2 Evap 1hr) T2->T3 T4 Drying (Na2SO4) T3->T4 T5 GC-MS Analysis (30 min run) T4->T5 M1 Sample (15µL) M2 Mini-LLE (Ethyl Acetate) Single Step M1->M2 M3 Quick Evap & Reconstitute (Mobile Phase) M2->M3 M4 LC-MS/MS Analysis (15 min run) M3->M4

Figure 1: Comparison of the labor-intensive Traditional GC-MS workflow versus the streamlined Modern LC-MS/MS approach. Note the significant reduction in sample volume and steps.

Performance Metrics: Data Analysis

The following data aggregates validation studies comparing these methodologies across fortified wine matrices.

MetricTraditional (LLE-GC-MS)Modern (Mini-LLE-LC-MS/MS)Analysis
Sample Volume 50 - 100 mL15 µL - 1 mLModern method enables micro-sampling, critical for limited biological samples.
Recovery (%) 70% - 85%94% - 96% Single-step extraction in the modern method minimizes analyte loss during transfer.
Matrix Effect (ME%) Variable (+20% to +50%)< 13% LC-MS/MS shows superior matrix stability when proper internal standards are used.
LOD (µg/L) 1 - 5 µg/L0.04 µg/L Modern method is ~100x more sensitive, essential for detecting early spoilage.
Solvent Usage High (Chlorinated solvents)Low (Ethyl Acetate)Green chemistry compliance is higher with the modern approach.

Part 3: Deep Dive - Assessing Matrix Effects[1][5]

To validate the Modern LC-MS/MS method in your own laboratory, you must perform a Slope Comparison Test . This is the gold standard for quantifying matrix effects.

The Self-Validating Protocol (Slope Comparison)

Objective: Determine if the sample matrix alters the ionization efficiency of sotolon compared to a pure solvent standard.

Step-by-Step Protocol:

  • Preparation of Calibration Curves:

    • Set A (Solvent Standard): Prepare sotolon standards in 0.1% Formic Acid (mobile phase) at concentrations: 1, 10, 25, 50, 100, 200 µg/L.

    • Set B (Matrix-Matched): Spike a "blank" matrix (e.g., synthetic wine or sotolon-free urine) with the exact same concentrations.

    • Note: If a sotolon-free matrix is unavailable, use the Standard Addition Method on a single sample.

  • Extraction & Analysis:

    • Process both Set A and Set B through the entire extraction workflow (Mini-LLE).

    • Inject into LC-MS/MS using MRM transition 129.1 m/z → 55.1 m/z (Quantifier) and 129.1 → 83.0 (Qualifier).

  • Calculation:

    • Plot Peak Area (y) vs. Concentration (x) for both sets.[1][4][5]

    • Calculate the slope (

      
      ) of both linear regression lines.
      
    • Apply the formula:

      
      
      

Interpretation:

  • ME = 0%: No matrix effect.

  • ME > 0%: Signal Enhancement (Rare in LC-MS, common in GC).

  • ME < 0%: Signal Suppression (Common in LC-MS).

    • Acceptance Criteria: An ME between -20% and +20% is generally considered acceptable. The Modern LC-MS/MS method typically yields an ME of ~13% [1].[5]

Visualizing the Matrix Effect Logic

MatrixEffectLogic Start Calculate ME% Decision1 Is ME between -20% and +20%? Start->Decision1 Decision2 Is ME < -20%? (Suppression) Decision1->Decision2 No Pass Method Validated. Use External Calibration. Decision1->Pass Yes FailSupp High Suppression. 1. Dilute Sample 2. Use Isotopically Labeled Internal Standard Decision2->FailSupp Yes FailEnh Signal Enhancement. Check for Co-eluting Impurities. Decision2->FailEnh No

Figure 2: Decision tree for interpreting Matrix Effect (ME) results and determining the necessary corrective actions.

Part 4: Conclusion

For researchers in drug development and advanced oenology, the shift from Traditional GC-MS to Modern Miniaturized LC-MS/MS represents more than just a gain in speed. It offers a fundamental improvement in data integrity.

By mitigating matrix effects through superior selectivity and requiring significantly smaller sample volumes, the modern workflow allows for:

  • Early Detection: Identifying sotolon at 0.04 µg/L allows winemakers to catch oxidation before it becomes sensory perceptible.

  • Biomedical Precision: In MSUD diagnosis, the ability to analyze microliter volumes of urine with minimal cleanup reduces turnaround time for critical neonatal screening.

While traditional LLE-GC-MS remains a robust option for laboratories without LC-MS/MS capabilities, the data clearly demonstrates that for high-throughput, high-sensitivity applications involving complex matrices, the LC-MS/MS approach is the superior alternative.

References

  • Pereira, V., Leça, J. M., Marques, J. C., & Pereira, A. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis . Journal of Analytical Methods in Chemistry, 2018, 4393040. Available at: [Link]

  • Gaspar, J. M., et al. (2019).[6] Is Sotolon Relevant to the Aroma of Madeira Wine Blends? . Biomolecules, 9(11), 718. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • National Center for Biotechnology Information. (2025).[7][8] Maple Syrup Urine Disease: Diagnosis/testing . GeneReviews. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-hydroxy-4-methyl-2H-furan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Hydroxy-4-methyl-2H-furan-5-one (often synonymous or tautomeric with 5-Hydroxy-4-methyl-2(5H)-furanone, CAS 40834-42-2) represents a class of furanone derivatives widely used as pharmaceutical intermediates and flavor precursors.[1] While valuable, this compound presents specific hazards—primarily mucous membrane irritation , skin sensitization , and ocular damage —that require a defense-in-depth approach to Personal Protective Equipment (PPE).[1]

This guide moves beyond generic "wear gloves" advice. It details the causality of exposure risks and provides a self-validating safety protocol for researchers handling this compound in solid or solution phase.[1]

Hazard Profile & Critical Control Points
Hazard Class (GHS)Hazard StatementOperational Implication
Acute Toxicity (Oral) H302: Harmful if swallowedStrict hygiene zones; no cross-contamination on gloves/surfaces.[1]
Skin Irritation/Sensitization H315 / H317: Causes irritation; May cause allergic reactionZero-skin-contact policy. Furanones are known sensitizers; repeated low-level exposure can trigger permanent hypersensitivity.[1]
Serious Eye Damage H318/H319: Causes serious eye irritation/damageSafety glasses are insufficient . Chemical splash goggles are mandatory.
STOT - Single Exposure H335: Respiratory irritationHandling of the solid powder must occur under Local Exhaust Ventilation (LEV).[1]

The PPE Defense System: Selection & Logic

Effective PPE is not a uniform; it is a barrier system selected based on chemical permeation dynamics and physical state.

A. Ocular Protection: The "Goggle" Mandate

Protocol: Wear indirect-vent chemical splash goggles (ANSI Z87.1+ or EN 166 compliant).

  • The Logic: Furanones are crystalline solids that can sublime or create fine dust. Standard safety glasses allow airborne particulates to bypass the lens via the side gaps, dissolving in the eye's moisture to form an acidic, irritating solution. Goggles provide a hermetic seal against this "dust-to-liquid" mechanism.[1]

  • Face Shield:[2][3] Add a face shield only if handling quantities >100g or conducting exothermic reactions where splashing is a risk.

B. Dermal Protection: The Double-Glove Strategy

Protocol:

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5-8 mil Nitrile (Dark color for contrast) OR Laminate (Silver Shield) if using aggressive solvents (e.g., DCM, Chloroform).

  • The Logic:

    • Solids: Nitrile provides excellent resistance to dry organic solids. The double layer prevents micro-tears from exposing skin during weighing.

    • Solutions: If the furanone is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), nitrile degrades rapidly (<5 mins). In these cases, a Silver Shield (Laminate) under-glove is required to prevent the solvent from carrying the furanone through the glove matrix.

C. Respiratory Protection

Protocol:

  • Primary Control: All open handling must occur inside a certified Fume Hood.

  • Secondary (PPE): If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .

  • The Logic: The "hydroxy" moiety allows for hydrogen bonding, making the dust "sticky" to mucous membranes. A simple N95 mask may not seal sufficiently against fine organic dusts that also carry a vapor pressure.

Operational Workflow: Step-by-Step

This protocol is designed to be a self-validating loop: Check PPE -> Execute -> Decontaminate -> Verify.

Phase 1: Preparation & Weighing
  • Donning Sequence: Lab coat (buttoned to neck) → Inner Gloves → Goggles → Outer Gloves (tucked over lab coat cuffs).

  • Static Control: Furanones are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • Weighing: Use a disposable weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

Phase 2: Reaction & Synthesis
  • Solvent Addition: Add solvent slowly. Furanones can be hygroscopic; rapid dissolution in dry solvents can occasionally be exothermic.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water/surfactant), then wipe up.

    • Solution Spill: Cover with an absorbent pad. If a chlorinated solvent was used, evacuate the immediate area until vapors dissipate.

Phase 3: Doffing & Disposal[3][5][6]
  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to ensure no outer surface touches the inner glove.

  • Wash: Wash inner gloves with soap and water before removing them. This neutralizes any invisible residue.

  • Disposal: All PPE and contaminated wipes must be disposed of as Hazardous Chemical Waste , not trash.

Visualization: Safety Decision Matrix

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Handling 2-hydroxy-4-methyl-2H-furan-5-one State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved in Solvent State_Check->Solution PPE_Solid PPE Protocol A: - Splash Goggles - Double Nitrile Gloves - Fume Hood (Dust Control) Solid->PPE_Solid Dust Hazard Solvent_Check Check Solvent Type Solution->Solvent_Check Standard_Solvent Alcohols / Water / Ethers Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Chloroform / DMF Solvent_Check->Aggressive_Solvent PPE_Std_Soln PPE Protocol B: - Splash Goggles - Double Nitrile Gloves - Fume Hood (Vapor Control) Standard_Solvent->PPE_Std_Soln PPE_Agg_Soln PPE Protocol C: - Splash Goggles - Silver Shield (Laminate) Liners - Outer Nitrile Gloves Aggressive_Solvent->PPE_Agg_Soln Permeation Risk

Figure 1: Decision matrix for selecting the appropriate glove and respiratory protection based on the physical state and solvent carrier of the furanone derivative.

Waste Disposal & Decontamination

Improper disposal is a common compliance failure. Furanones are organic contaminants that must not enter the water table.

Disposal Protocol
  • Segregation: Segregate liquid waste into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

  • Solid Waste: Contaminated weighing boats, silica gel, and filter paper must go into a solid hazardous waste drum.

  • Container Rinsing: Triple rinse empty stock bottles with a low-grade solvent (e.g., acetone) before disposal. Add the rinsate to the liquid waste stream.

Decontamination of Surfaces

If a benchtop is contaminated:

  • Solubilize: Spray with 70% Ethanol or Isopropanol (furanones are generally soluble in alcohols).

  • Wipe: Use a disposable chem-wipe.

  • Wash: Follow with a soap and water scrub to remove any film.

References

  • PubChem. (n.d.).[4] 2(5H)-Furanone, 5-hydroxy-4-methyl- (Compound).[1][4][5] National Library of Medicine.[4] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[4] Registration Dossier: Furanone derivatives. Retrieved October 26, 2025, from [Link]

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.